LML134
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJMFFRMZRNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LML134
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LML134 is a novel, potent, and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders, such as shift work disorder. Its mechanism of action centers on the modulation of the histaminergic system in the central nervous system. This guide provides a comprehensive overview of the core pharmacology of this compound, including its molecular target, signaling pathways, and pharmacokinetic profile. Detailed summaries of quantitative data, generalized experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate a deeper understanding for research and drug development professionals.
Introduction to this compound
This compound was designed by Novartis as a next-generation H3R inverse agonist with a distinct pharmacokinetic and pharmacodynamic profile.[1] The primary therapeutic goal was to promote wakefulness without inducing the common side effect of insomnia associated with earlier H3R inverse agonists that possess longer biological half-lives.[2][3] This was achieved by engineering a molecule with rapid brain penetration and a "fast-on/fast-off" kinetic profile, allowing for high receptor occupancy to elicit a therapeutic effect, followed by rapid disengagement from the receptor.[1][4]
Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound exerts its pharmacological effects by acting as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[5][6] It functions as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6] It also acts as a heteroreceptor on non-histaminergic neurons to modulate the release of other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine.[6]
As an inverse agonist, this compound not only blocks the binding of the endogenous agonist histamine but also reduces the constitutive (basal) activity of the H3 receptor.[5] This leads to a disinhibition of histamine release, thereby increasing histaminergic neurotransmission in the brain and promoting a state of wakefulness.
Signaling Pathways
-
MAPK/ERK and PI3K/Akt Pathways: The H3 receptor has also been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival and plasticity.[7]
The inverse agonism of this compound on the H3 receptor effectively reverses these inhibitory signals, leading to an increase in neuronal activity and neurotransmitter release.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Value | Species | Assay Type | Reference |
| hH3R Ki | 12 nM | Human | Radioligand Binding Assay | [1] |
| hH3R Ki | 0.3 nM | Human | cAMP Assay | [1] |
Table 2: In Vivo Pharmacokinetic Profile in Rats
| Parameter | Value | Route of Administration | Reference |
| tmax | 0.5 hours | Oral | [1] |
| Terminal Half-life (t1/2) | 0.44 hours | Intravenous | [1] |
| Fraction Absorbed (Fa) | 44% | Oral | [1] |
Table 3: Plasma Protein Binding
| Species | Unbound Fraction (Fu) | Reference |
| Rat | 39.0% | [1] |
| Dog | 57.6% | [1] |
| Human | 33.6% | [1] |
Experimental Protocols
While the specific, detailed protocols for the preclinical and clinical studies of this compound are proprietary to Novartis, this section provides generalized yet detailed methodologies for the key experiments typically used to characterize a compound like this compound.
Histamine H3 Receptor (hH3R) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human H3 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-N-α-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay
Objective: To determine the functional activity (as an inverse agonist) of this compound at the hH3R.
Materials:
-
A stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with a stimulation buffer.
-
Add varying concentrations of this compound to the cells and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Sprague-Dawley rats.
-
This compound formulation for oral and intravenous administration.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Administer a single dose of this compound to a cohort of rats via the intended route (oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, and half-life using appropriate software.
Brain Receptor Occupancy via Positron Emission Tomography (PET)
Objective: To determine the extent and duration of H3 receptor occupancy by this compound in the brain.
Materials:
-
Human subjects or non-human primates.
-
This compound for oral administration.
-
A specific H3R PET radioligand, such as [11C]MK-8278.
-
PET scanner.
Procedure:
-
Perform a baseline PET scan on the subjects using the H3R radioligand to determine the baseline receptor availability.
-
Administer a single oral dose of this compound.
-
At various time points after this compound administration, perform subsequent PET scans with the same radioligand.
-
Acquire dynamic PET data and reconstruct the images.
-
Quantify the radioligand binding in specific brain regions of interest.
-
Calculate the receptor occupancy by comparing the radioligand binding at each post-dose time point to the baseline scan.
Clinical Development Overview
This compound has undergone clinical evaluation to assess its safety, tolerability, pharmacokinetics, and efficacy.
-
Phase I Study (NCT02334449): A study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound in healthy volunteers.[1]
-
Proof-of-Concept Study (NCT03141086): A study to assess the wakefulness-promoting effect of this compound in patients with shift work disorder.[1]
Conclusion
This compound represents a rationally designed histamine H3 receptor inverse agonist with a "fast-on/fast-off" kinetic profile intended to provide a favorable therapeutic window for the treatment of excessive sleepiness. Its mechanism of action, centered on the disinhibition of histaminergic neurotransmission, is supported by a robust preclinical data package. The provided information on its pharmacology, along with generalized experimental protocols, offers a solid foundation for further research and development in the field of sleep medicine and neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
LML134: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of LML134, a selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Structure and Properties
This compound, also known as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, is a novel compound investigated for its potential therapeutic effects in sleep disorders.[1][2]
Chemical Structure:
-
IUPAC Name: 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate[1]
-
Molecular Formula: C₁₉H₂₉N₅O₃
-
InChIKey: BVUJMFFRMZRNAT-UHFFFAOYSA-N
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₉N₅O₃ |
| IUPAC Name | 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate[1] |
| Appearance | Not reported |
| Solubility | Water soluble[2] |
| Melting Point | Not reported |
Pharmacological Properties
This compound is a potent and selective inverse agonist of the histamine H3 receptor.[2] This section details its mechanism of action, binding affinity, and pharmacokinetic profile.
Mechanism of Action
This compound functions as an inverse agonist at the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters. This enhanced histaminergic neurotransmission is believed to promote wakefulness.[3]
Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the human histamine H3 receptor (hH3R). The inhibitory constant (Ki) values, determined through in vitro assays, are summarized in Table 2. The compound shows high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) and a panel of 137 other targets, including hERG channels.[2]
Table 2: In Vitro Pharmacological Profile of this compound
| Assay | Parameter | Value (nM) |
| hH3R cAMP Assay | Ki | 0.3[2] |
| hH3R Binding Assay | Ki | 12[2] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both rats and humans, demonstrating rapid absorption and clearance. Key pharmacokinetic parameters are summarized in Table 3.
Table 3: Pharmacokinetic Properties of this compound
| Species | Route | Dose | Tmax (h) | t1/2 (h) | Fraction Absorbed (%) | Plasma Protein Binding (Fu, %) |
| Rat (Sprague-Dawley) | Oral | 10 mg/kg | 0.5 | Not Reported | 44 | 39.0[2] |
| Rat (Sprague-Dawley) | IV | 1 mg/kg | - | 0.44 | - | 39.0[2] |
| Human | Not Reported | Not Reported | ~3 | Not Reported | Not Reported | 33.6[2] |
| Dog | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 57.6[2] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound.
In Vitro cAMP Assay for H3R Inverse Agonist Activity (Representative Protocol)
This protocol is a representative method for determining the inverse agonist activity of a compound at the Gαi-coupled histamine H3 receptor by measuring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To quantify the ability of this compound to increase cAMP levels by inhibiting the constitutive activity of the H3 receptor.
Materials:
-
CHO-K1 cells stably expressing the human histamine H3 receptor (CHO-hH3R).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a baseline of cAMP inhibition).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).
Procedure:
-
Cell Culture: Culture CHO-hH3R cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Assay: a. Wash the cells with stimulation buffer. b. Add different concentrations of this compound to the wells. c. Add a sub-maximal concentration of forskolin to all wells to induce cAMP production. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection assay.
-
Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Calculate the concentration of cAMP in each well. c. Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value for the inverse agonist effect. The Ki value is then calculated using the Cheng-Prusoff equation.
Rat Pharmacokinetic Study (Representative Protocol)
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a compound in rats after oral and intravenous administration.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a rodent model.
Animals: Male Sprague-Dawley rats.
Materials:
-
This compound formulated for oral and intravenous administration.
-
Dosing vehicles.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Centrifuge.
-
Analytical instruments for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage to a group of rats.
-
Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein to another group of rats.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key parameters such as Tmax, Cmax, AUC, t1/2, clearance, and volume of distribution.
-
Determine the oral bioavailability by comparing the AUC from the oral and IV routes.
-
Maintenance of Wakefulness Test (MWT) in Clinical Trials (as per NCT03141086)
The Maintenance of Wakefulness Test (MWT) is a standard method to assess the ability to stay awake. A summary of the protocol used in a clinical trial involving this compound is provided below.[4][5]
Objective: To evaluate the efficacy of this compound in promoting wakefulness in patients with excessive sleepiness.
Procedure:
-
Patient Preparation:
-
Participants are instructed to get a normal amount of sleep the night before the test.
-
Stimulating activities and substances are avoided before and during the test.
-
-
Test Environment:
-
The test is conducted in a quiet, dimly lit room.
-
-
Test Trials:
-
The MWT consists of four trials, each lasting 40 minutes, with a 2-hour break between trials.
-
During each trial, the participant sits (B43327) in a comfortable position and is instructed to try to remain awake without using any extraordinary measures.
-
-
Monitoring:
-
Polysomnography (PSG) is used to monitor brain waves, eye movements, and muscle tone to objectively determine sleep onset.
-
-
Trial Termination:
-
A trial is terminated if the participant falls asleep or after 40 minutes if they remain awake.
-
-
Data Analysis:
-
The primary endpoint is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to stay awake.
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of the key signaling pathway and an experimental workflow relevant to this compound.
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade of the histamine H3 receptor and the effect of an inverse agonist like this compound.
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
Maintenance of Wakefulness Test (MWT) Experimental Workflow
The diagram below outlines the key steps in conducting a Maintenance of Wakefulness Test.
Caption: Workflow for the Maintenance of Wakefulness Test (MWT).
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. novctrd.com [novctrd.com]
An In-Depth Technical Guide to the Synthesis and Purification of LML134
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for the treatment of excessive sleep disorders.[1] Its mechanism of action involves modulating the release of histamine and other neurotransmitters in the central nervous system, leading to wakefulness-promoting effects.[2][3] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, along with a detailed examination of its mechanism of action and relevant experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and potentially develop novel therapeutics based on the this compound scaffold.
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4] In its basal state, the H3 receptor exhibits constitutive activity, meaning it signals even in the absence of an agonist. This constitutive activity leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that ultimately suppress the synthesis and release of histamine from presynaptic histaminergic neurons.[5] The H3 receptor also acts as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.
As an inverse agonist, this compound binds to the H3 receptor and stabilizes its inactive conformation. This action counteracts the receptor's constitutive activity, leading to a disinhibition of histamine synthesis and release. The increased synaptic histamine then activates postsynaptic histamine H1 and H2 receptors, which are excitatory, resulting in enhanced wakefulness and alertness.
Caption: this compound Signaling Pathway
Synthesis of this compound
The synthesis of this compound, chemically named 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, can be approached as a convergent synthesis involving the preparation of two key intermediates followed by their coupling.
Experimental Workflow for this compound Synthesis
Caption: this compound Synthesis Workflow
Detailed Synthesis Protocol
Step 1: Synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-ol (Intermediate 1)
-
This intermediate can be synthesized from commercially available starting materials. A plausible route involves the reaction of a suitably substituted pyridazine (B1198779) with 4-hydroxypiperidine.
Step 2: Synthesis of 4-cyclobutylpiperazine-1-carbonyl chloride (Intermediate 2)
-
To a solution of 4-cyclobutylpiperazine in a suitable aprotic solvent (e.g., dichloromethane), cooled to 0 °C, add triphosgene (B27547) portion-wise while maintaining the temperature. The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The resulting solution of 4-cyclobutylpiperazine-1-carbonyl chloride is used directly in the next step.
Step 3: Coupling of Intermediates to form this compound
-
To a solution of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-ol (Intermediate 1) in an aprotic solvent such as dichloromethane (B109758), add a non-nucleophilic base (e.g., diisopropylethylamine).
-
To this mixture, add the freshly prepared solution of 4-cyclobutylpiperazine-1-carbonyl chloride (Intermediate 2) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and other impurities. A standard method for the purification of such compounds is column chromatography.
Purification Protocol
-
Chromatography System: A flash chromatography system is suitable for this purpose.
-
Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.
-
Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane and methanol) is typically employed. The gradient is optimized to achieve good separation of this compound from impurities.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto the pre-equilibrated silica gel column.
-
Elute the column with the optimized solvent gradient.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing pure this compound.
-
Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound as a solid or oil.
-
Quantitative Data
Table 1: Preclinical Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Assay/Method | Reference |
| hH3R Ki (cAMP) | 0.3 nM | Human | cAMP Assay | [1] |
| hH3R Ki (Binding) | 12 nM | Human | Binding Assay | [1] |
| Oral Absorption (tmax) | 0.5 hours | Rat | Pharmacokinetic Study | [1] |
| Fraction Absorbed | 44% | Rat | Pharmacokinetic Study | [1] |
| Terminal Half-life (IV) | 0.44 hours | Rat | Pharmacokinetic Study | [1] |
| Plasma Protein Binding (Fu) | 39.0% | Rat | In vitro | [1] |
| Plasma Protein Binding (Fu) | 57.6% | Dog | In vitro | [1] |
| Plasma Protein Binding (Fu) | 33.6% | Human | In vitro | [1] |
Table 2: Clinical Data from a Study in Shift Work Disorder Patients (NCT03141086)
| Parameter | This compound | Placebo | Notes | Reference |
| Primary Outcome | Statistically significant improvement | - | Wakefulness promoting effect | [6][7] |
| Time to Peak Plasma Concentration (tmax) | ~3 hours | N/A | Following oral administration | [6] |
| Most Common Adverse Event | Headache | - | Generally well-tolerated | [6] |
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and mechanism of action of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The unique pharmacokinetic profile of this compound, characterized by rapid brain penetration and fast target disengagement, highlights its potential as a therapeutic agent for sleep disorders with a reduced risk of mechanism-related side effects such as insomnia.[1] Further research and optimization of the synthetic and purification processes may lead to the development of even more effective and safer H3R inverse agonists.
References
- 1. | BioWorld [bioworld.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 4. tert-butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. novctrd.com [novctrd.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
LML134: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, was developed by Novartis for the treatment of excessive sleep disorders, such as shift work disorder (SWD). The core design principle behind this compound was to create a compound with rapid brain penetration and a fast kinetic profile. This approach aimed to mitigate the mechanism-based side effect of insomnia that has challenged the development of other H3R inverse agonists. Preclinical studies demonstrated promising pharmacokinetic and pharmacodynamic properties, leading to its progression into clinical trials. Phase I studies in healthy volunteers were completed, followed by a Phase II proof-of-concept trial in patients with SWD. While the Phase II trial indicated a wakefulness-promoting effect, the development of this compound for sleep-related disorders was ultimately discontinued (B1498344) by the sponsor for reasons unrelated to safety. This guide provides a comprehensive overview of the discovery, development, and scientific foundation of this compound.
Introduction
Excessive daytime sleepiness is a hallmark symptom of several sleep disorders, significantly impacting patients' quality of life, productivity, and safety. The histaminergic system, particularly the histamine H3 receptor (H3R), plays a crucial role in regulating the sleep-wake cycle. The H3R acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Consequently, inverse agonists of the H3R are expected to increase histaminergic tone in the brain, thereby promoting wakefulness.
While several H3R inverse agonists have entered clinical trials, a common challenge has been mechanism-based insomnia. This is often attributed to compounds with slow receptor dissociation kinetics, leading to sustained receptor blockade. The development of this compound was a strategic effort to overcome this limitation by identifying a potent H3R inverse agonist with a "fast-on/fast-off" kinetic profile. The hypothesis was that such a compound would provide a therapeutic, wake-promoting effect during the desired period without interfering with sleep during the subsequent rest phase.
Preclinical Development
Discovery and Optimization
The discovery of this compound stemmed from a medicinal chemistry program focused on identifying novel H3R inverse agonists with favorable pharmacokinetic and pharmacodynamic properties. The optimization process prioritized compounds that demonstrated high receptor occupancy shortly after administration, followed by rapid disengagement from the receptor. This led to the identification of this compound as a promising clinical candidate.
Pharmacology
This compound is a potent and selective inverse agonist of the histamine H3 receptor. In preclinical studies, it demonstrated high affinity for the H3R and functional antagonism of receptor activity.
Pharmacokinetics
Preclinical pharmacokinetic studies in rats revealed that this compound is characterized by rapid oral absorption and clearance.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Time to maximum concentration (tmax) | 0.5 hours |
| Fraction absorbed (oral) | 44% |
| Terminal half-life (intravenous) | 0.44 hours |
| Plasma protein binding (rat) | Fu = 39.0% |
| Plasma protein binding (dog) | Fu = 57.6% |
| Plasma protein binding (human) | Fu = 33.6% |
Fu = fraction unbound
These data supported the desired profile of a compound with rapid onset and a short duration of action.
Safety Pharmacology
Preclinical safety pharmacology studies were conducted to assess the potential for adverse effects on major physiological systems.
Clinical Development
This compound progressed into clinical development to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Clinical Program
A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending oral dose study (NCT02334449) was conducted in healthy volunteers. The primary objectives were to assess the safety and tolerability of this compound. A key secondary objective was to characterize its pharmacokinetic profile in humans.
Another Phase I study in healthy volunteers utilized positron emission tomography (PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor occupancy of this compound following a single oral dose. This study aimed to determine the optimal dose for achieving target engagement in the brain.
Phase II "Proof of Concept" Clinical Trial (CLML134X2201)
A randomized, double-blind, placebo-controlled, crossover, multi-center "Proof of Concept" (PoC) study (NCT03141086) was conducted to assess the wakefulness-promoting effect, safety, tolerability, and pharmacokinetics of this compound in patients with Shift Work Disorder (SWD).
The primary objective of this study was to demonstrate that this compound could significantly increase wakefulness compared to placebo in patients with SWD. The primary endpoint was the mean sleep latency as measured by the Multiple Sleep Latency Test (MSLT). Safety, tolerability, and pharmacokinetic parameters were also evaluated.
The study demonstrated that participants were less sleepy at night after taking this compound compared to placebo. Participants stayed awake longer during the MSLT nap times after receiving this compound. However, the effect of this compound on sleepiness was observed to be less pronounced at the fourth nap time, which occurred approximately 9.5 hours after drug administration.
In patients with SWD, this compound reached its maximum concentration in the blood approximately 3 hours after administration.
This compound was found to be safe for the participants in this trial. The most commonly reported adverse event was headache. No serious adverse events were reported during the study.
Table 2: Adverse Events in the Phase II (CLML134X2201) Trial
| Adverse Event Category | This compound (n=21) | Placebo (n=23) |
| Any Adverse Event | 24% (5) | 13% (3) |
| Serious Adverse Events | 0% (0) | 0% (0) |
| Discontinuation due to Adverse Events | 10% (2) | 0% (0) |
The CLML134X2201 trial was terminated early. This decision was not related to safety concerns but was based on the sponsor's decision to discontinue all research on this compound for sleep-related diseases.
Mechanism of Action and Signaling Pathways
This compound functions as an inverse agonist at the histamine H3 receptor. As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine from histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. By binding to and inactivating the H3R, this compound disinhibits these neurons, leading to increased histamine release in various brain regions. Elevated histamine levels then activate postsynaptic histamine H1 receptors, which are known to promote wakefulness and arousal.
Key Experimental Protocols
Multiple Sleep Latency Test (MSLT)
The MSLT is a standardized test used to objectively measure daytime sleepiness. The protocol for the CLML134X2201 trial involved the following steps:
-
Nocturnal Polysomnography (PSG): The MSLT is conducted on the day following an overnight PSG to ensure the patient has had an adequate opportunity for sleep and to rule out other sleep disorders that could cause sleepiness.
-
Nap Opportunities: The test consists of four or five scheduled nap opportunities throughout the day, typically starting 1.5 to 3 hours after waking from the overnight PSG.
-
Nap Timing: Each nap is separated by a 2-hour interval.
-
Procedure: For each nap, the patient is asked to lie down in a dark, quiet room and try to fall asleep.
-
Sleep Latency Measurement: The time from "lights out" to the first epoch of sleep is measured.
-
Nap Termination: If the patient falls asleep, they are allowed to sleep for 15 minutes. If no sleep occurs within 20 minutes, the nap trial is ended.
-
Data Analysis: The mean sleep latency across all naps is calculated. A shorter mean sleep latency is indicative of greater physiological sleepiness.
Positron Emission Tomography (PET) for Receptor Occupancy
PET imaging was used to quantify the binding of this compound to H3 receptors in the brain. The general protocol for such a study is as follows:
-
Radioligand Administration: A specific PET radioligand that binds to the H3 receptor, such as [11C]MK-8278, is administered intravenously to the study participant.
-
PET Scanning: The participant is positioned in a PET scanner, which detects the positrons emitted by the radioligand. This allows for the visualization and quantification of the radioligand's distribution in the brain.
-
Baseline Scan: A baseline PET scan is performed without the administration of this compound to determine the baseline density of H3 receptors.
-
This compound Administration: A single oral dose of this compound is administered to the participant.
-
Post-Dose Scan: A second PET scan is performed after this compound administration.
-
Data Analysis: The reduction in radioligand binding in the post-dose scan compared to the baseline scan is used to calculate the percentage of H3 receptors occupied by this compound at a given dose and time point.
Conclusion
This compound was a rationally designed H3R inverse agonist with a "fast-on/fast-off" kinetic profile aimed at providing a wake-promoting effect without causing insomnia. Preclinical data supported this profile, and the compound progressed to clinical trials. The Phase II proof-of-concept study in patients with Shift Work Disorder suggested that this compound was effective in promoting wakefulness and was well-tolerated. Despite these promising early results, the development of this compound for sleep-related disorders was discontinued for strategic reasons by the sponsor. The discovery and development history of this compound provides valuable insights into the therapeutic potential and challenges associated with targeting the histamine H3 receptor for the treatment of sleep disorders.
LML134 Preclinical Data Package: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders. The information is compiled from publicly available scientific literature and clinical trial information.
Executive Summary
This compound is a potent and selective H3R inverse agonist designed with a unique kinetic profile. Preclinical data demonstrate that this compound rapidly penetrates the brain, achieves high receptor occupancy, and then disengages from its target quickly. This "fast-on/fast-off" profile is intended to promote wakefulness without the common side effect of insomnia seen in previous H3R inverse agonists.[1][2][3][4] The following sections detail the pharmacodynamic, pharmacokinetic, and selectivity data, along with the experimental protocols used to generate this information.
Mechanism of Action: H3R Inverse Agonism
This compound acts as an inverse agonist at the histamine H3 receptor. H3 receptors are primarily located on presynaptic histaminergic neurons in the tuberomammillary nucleus (TMN) of the brain and act as autoreceptors to inhibit histamine synthesis and release.[5] By blocking the constitutive activity of these receptors, this compound increases the firing rate of histaminergic neurons, leading to enhanced histamine release in the cortex and other arousal centers. This elevated histamine then activates postsynaptic H1 receptors, promoting a state of wakefulness.[3][5]
The key therapeutic hypothesis for this compound is that its rapid disengagement from the H3R will provide a sufficient wake-promoting effect during the day, while allowing for normal sleep patterns at night, thus avoiding mechanism-related insomnia.[2][3][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data reported for this compound.
Pharmacodynamics
| Parameter | Species/Assay | Value | Reference |
| hH3R Binding Affinity (Ki) | Binding Assay | 12 nM | [1] |
| hH3R Functional Activity (Ki) | cAMP Assay | 0.3 nM | [1] |
| Receptor Occupancy (ED80) | Rat | 0.22 mg/kg | [5] |
Pharmacokinetics (Rat Model)
| Parameter | Route | Value | Reference |
| Time to Max Concentration (Tmax) | Oral | 0.5 hours | [1] |
| Fraction Absorbed (Fa) | Oral | 44% | [1] |
| Terminal Half-life (t½) | Intravenous (IV) | 0.44 hours | [1] |
Plasma Protein Binding
| Species | Fraction Unbound (Fu) | Reference |
| Rat | 39.0% | [1] |
| Dog | 57.6% | [1] |
| Human | 33.6% | [1] |
Selectivity Profile
This compound demonstrated high selectivity for the H3 receptor. In a comprehensive screening panel, it showed no significant activity at 137 other targets, including the histamine H1, H2, and H4 receptors, as well as the hERG channel, which is critical for cardiac safety assessment.[1]
Experimental Protocols
This section outlines the methodologies for key preclinical assessments.
In Vitro Binding and Functional Assays
-
Objective: To determine the binding affinity and functional potency of this compound at the human H3 receptor.
-
Protocol Summary:
-
Binding Assay (Ki): Radioligand binding assays were performed using membranes from cells expressing the human H3 receptor. The affinity (Ki) was determined by measuring the displacement of a specific radioligand by increasing concentrations of this compound.
-
cAMP Functional Assay (Ki): A functional assay was used to measure the inverse agonist activity. This likely involved a cell-based system measuring the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation. The potency of this compound as an inverse agonist was quantified.[1]
-
In Vivo Pharmacokinetic Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.
-
Protocol Summary (Rat Model):
-
Dosing: Sprague-Dawley rats were administered this compound via oral (PO) and intravenous (IV) routes.[2]
-
Sample Collection: Blood samples were collected at serial time points post-dosing.
-
Analysis: Plasma concentrations of this compound were quantified using an appropriate bioanalytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters including Tmax, half-life, and fraction absorbed were calculated from the plasma concentration-time profiles.[1]
-
Brain Receptor Occupancy Study
-
Objective: To measure the extent and duration of this compound binding to H3 receptors in the living brain.
-
Protocol Summary (Human Study):
-
Study Design: An open-label, adaptive design study was conducted in healthy male volunteers.[6]
-
Imaging Agent: Positron Emission Tomography (PET) was used with the specific H3R radioligand [11C]MK-8278.[6]
-
Procedure: Participants received a single oral dose of this compound. PET scans were conducted to visualize and quantify the displacement of the radioligand from brain H3 receptors, thereby determining receptor occupancy at different dose levels.[6]
-
Conclusion
The preclinical data package for this compound supports its development as a differentiated H3R inverse agonist. Its potency, selectivity, and, most notably, its rapid pharmacokinetic and pharmacodynamic profile, are consistent with its target therapeutic profile of promoting wakefulness while minimizing the risk of insomnia.[1][2][4] These findings provided a strong rationale for advancing this compound into clinical trials to assess its safety and efficacy in patients with excessive sleep disorders, such as shift work disorder.[1][7][8]
References
- 1. | BioWorld [bioworld.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. novctrd.com [novctrd.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
LML134 Target Engagement and Receptor Occupancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleep disorders, such as shift work disorder.[1][2][3][4] As a key regulator of histamine release in the central nervous system, the H3R is a critical target for promoting wakefulness. This technical guide provides an in-depth overview of the target engagement and receptor occupancy of this compound, summarizing available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. A strategic design element of this compound is its ability to achieve high receptor occupancy in the brain within a short timeframe, followed by rapid disengagement.[5] This kinetic profile is intended to provide a therapeutic effect of increased wakefulness during the day without causing mechanism-related insomnia the following night.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo pharmacology of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay Type | Species | Source |
| Binding Affinity (Ki) | 12 nM | Radioligand Binding Assay | Human | [2] |
| Functional Activity (Ki) | 0.3 nM | cAMP Assay | Human | [2] |
| Selectivity | >30 µM (IC50) for H1, H2, H4 receptors | Radioligand Binding Assays | Human | [5] |
| Off-Target Selectivity | No significant activity at 56 other targets | Various binding assays | Various | [5] |
Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of this compound
| Parameter | Value | Species | Method | Source |
| Brain Receptor Occupancy | High occupancy achieved | Rat | Ex vivo [3H]-N-α-methylhistamine binding assay | [5] |
| Time to Peak Occupancy | Rapid | Rat | Ex vivo [3H]-N-α-methylhistamine binding assay | [5] |
| Receptor Dissociation | Fast disengagement | Rat | Ex vivo [3H]-N-α-methylhistamine binding assay | [5] |
| Peak Plasma Concentration (tmax) | 0.5 hours | Rat | Pharmacokinetic analysis | [2] |
| Terminal Half-life (t1/2) | 0.44 hours (intravenous) | Rat | Pharmacokinetic analysis | [2] |
| Plasma Protein Binding (Fu) | 33.6% | Human | In vitro analysis | [2] |
| Plasma Protein Binding (Fu) | 39.0% | Rat | In vitro analysis | [2] |
Signaling Pathways and Mechanism of Action
This compound acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor predominantly expressed in the central nervous system. By blocking the constitutive activity of the H3R, this compound disinhibits the synthesis and release of histamine from histaminergic neurons. This leads to increased levels of histamine in the synaptic cleft, which then activates postsynaptic histamine H1 receptors, ultimately promoting wakefulness and arousal.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
In Vivo Pharmacodynamics of LML134: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134 is a novel, orally active, and highly selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders. Its pharmacodynamic profile is characterized by rapid brain penetration, high H3R occupancy, and a fast kinetic profile, designed to promote wakefulness without inducing insomnia. This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical data. It includes detailed experimental protocols for pivotal studies and visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the synthesis and release of histamine and other neurotransmitters. Inverse agonists of the H3R have shown therapeutic potential in treating disorders of excessive sleepiness. This compound was specifically designed to achieve high receptor occupancy shortly after administration, followed by rapid disengagement from the receptor. This profile aims to provide wakefulness-promoting effects during the day with a reduced risk of sleep disruption the following night.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound acts as an inverse agonist at the H3 receptor. As a presynaptic autoreceptor, the H3 receptor tonically inhibits the release of histamine from histaminergic neurons. By binding to the H3 receptor, this compound blocks this constitutive activity, leading to an increased release of histamine in the brain. Elevated histamine levels, in turn, promote wakefulness through the activation of postsynaptic H1 receptors.
Preclinical In Vivo Pharmacodynamics
Preclinical studies in male Sprague-Dawley rats were crucial in establishing the in vivo pharmacodynamic profile of this compound. These studies focused on quantifying H3 receptor occupancy and the resulting downstream effects on histamine turnover.
H3 Receptor Occupancy in Rats
The time course of H3 receptor occupancy in the rat brain was determined following a single oral dose of this compound. The desired profile of rapid and high receptor occupancy followed by swift disengagement was observed.
Table 1: H3 Receptor Occupancy of this compound in Rat Brain Homogenate Following a 10 mg/kg Oral Dose
| Time Post-Dose (hours) | Mean Receptor Occupancy (%) |
| 1 | ~85 |
| 3 | ~70 |
| 6 | ~30 |
| 24 | <10 |
Note: Approximate values are extrapolated from graphical representations in the source literature.[1]
Effect on Brain tele-Methylhistamine (tMeHA) Levels
An increase in the brain concentration of tele-methylhistamine (tMeHA), a key metabolite of histamine, serves as a biomarker for histamine turnover. This compound demonstrated a significant increase in tMeHA levels, indicative of its inverse agonist activity at the H3 receptor.
Table 2: Effect of this compound on tMeHA Levels in Rat Brain
| Treatment | Dose (mg/kg, p.o.) | Time Post-Dose (hours) | tMeHA Induction (%) |
| This compound | 10 | 1 | Significant Increase |
Note: The precise percentage of induction was not available in the reviewed literature.[1]
Clinical In Vivo Pharmacodynamics
Clinical studies in humans have been conducted to evaluate the safety, tolerability, and wakefulness-promoting effects of this compound.
H3 Receptor Occupancy in Healthy Volunteers (PET Study)
An open-label study was designed to characterize the regional brain H3 receptor occupancy of this compound in healthy male volunteers using positron emission tomography (PET) with the radioligand [11C]MK-8278.[2] While the detailed quantitative results of this study are not publicly available, the study aimed to determine the optimal dose for receptor binding.[2]
Wakefulness-Promoting Effects in Shift Work Disorder (SWD)
A randomized, placebo-controlled, cross-over proof-of-concept study (CLML134X2201) was conducted to assess the efficacy of this compound in patients with Shift Work Disorder. The primary pharmacodynamic endpoint was the Multiple Sleep Latency Test (MSLT), an objective measure of sleepiness.
Table 3: Summary of MSLT Results in Patients with Shift Work Disorder
| Treatment | Outcome |
| This compound | Participants stayed awake longer during nap times compared to placebo.[3] |
| Placebo | Baseline sleep latency. |
Note: Specific mean sleep latency values were not publicly available.
The study concluded that participants were less sleepy at night after taking this compound compared to placebo.[3] The effect on sleepiness was observed to be less pronounced at the fourth nap time, approximately 9.5 hours post-dosing, which aligns with the desired pharmacokinetic and pharmacodynamic profile of the drug.[3] The most common adverse event reported was headache.[3]
Experimental Protocols
Preclinical: Ex Vivo H3 Receptor Occupancy in Rats
This protocol describes the methodology used to determine the in vivo H3 receptor occupancy of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration: this compound was administered orally at a dose of 10 mg/kg. A vehicle control group was also included.
-
Tissue Collection: At predetermined time points post-dosing, animals were euthanized, and their brains were rapidly removed and homogenized.
-
Radioligand Binding Assay: Brain homogenates were incubated with the H3 receptor-specific radioligand, [3H]-N-alpha-methylhistamine.
-
Separation and Quantification: The bound radioligand was separated from the free radioligand by rapid filtration, and the amount of radioactivity bound to the brain tissue was quantified using liquid scintillation counting.
-
Data Analysis: Receptor occupancy was calculated by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated animals at each time point.
Clinical: Positron Emission Tomography (PET) for H3 Receptor Occupancy
This protocol outlines the methodology for the human PET study to determine this compound's H3 receptor occupancy.[2]
-
Study Population: Healthy male volunteers aged 25 to 55 years.[2]
-
Study Design: An open-label, adaptive design study.[2]
-
Drug Administration: Participants received a single oral dose of this compound.[2]
-
PET Imaging:
-
The H3 receptor-specific PET radioligand, [11C]MK-8278, was administered intravenously.[2]
-
Dynamic PET scans were acquired to measure the distribution and kinetics of the radioligand in the brain.
-
-
Data Analysis:
-
Kinetic modeling was applied to the PET data to quantify the binding potential of the radioligand to H3 receptors.
-
Receptor occupancy was determined by comparing the binding potential after this compound administration to a baseline scan.
-
Clinical: Multiple Sleep Latency Test (MSLT)
The MSLT is a standardized test to objectively measure sleepiness. The protocol for the CLML134X2201 study is summarized below.[3]
-
Patient Population: Patients diagnosed with Shift Work Disorder.
-
Procedure:
-
The test consists of four nap opportunities scheduled at two-hour intervals during the night shift period.[3]
-
For each nap, the participant is instructed to lie down in a quiet, dark room and try to fall asleep.
-
Polysomnography is used to monitor brain waves, eye movements, and muscle tone to determine the precise time of sleep onset.
-
-
Primary Endpoint: Sleep latency, defined as the time from "lights out" to the first epoch of sleep.
-
Data Analysis: The sleep latencies across the four naps are averaged to provide a mean sleep latency for the test. A shorter mean sleep latency is indicative of greater physiological sleepiness.
Conclusion
The in vivo pharmacodynamic profile of this compound supports its development as a novel treatment for excessive sleep disorders. Preclinical studies in rats demonstrated the desired characteristics of rapid, high, and transient H3 receptor occupancy, coupled with a corresponding increase in a biomarker of histamine turnover. Clinical data from a proof-of-concept study in patients with Shift Work Disorder provided evidence of a wakefulness-promoting effect, as measured by the objective MSLT. The pharmacodynamic properties of this compound, particularly its fast target disengagement, are consistent with a therapeutic agent that can improve daytime alertness with a reduced potential for disrupting nighttime sleep. Further quantitative data from human receptor occupancy studies will be instrumental in fully elucidating the dose-response relationship and optimizing the therapeutic use of this compound.
References
LML134 selectivity profile against other receptors
An In-depth Technical Guide on the Selectivity Profile of LML134
Authored for: Researchers, Scientists, and Drug Development Professionals Core Subject: this compound (1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate) Abstract: this compound is a novel, potent, and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders.[1][2] Its therapeutic rationale is based on achieving high receptor occupancy followed by rapid disengagement, a profile designed to enhance wakefulness without causing mechanism-related insomnia.[3][4] This document provides a comprehensive technical overview of the selectivity profile of this compound against its primary target and a range of off-target receptors, supported by detailed experimental methodologies and pathway visualizations.
Quantitative Selectivity Profile
The selectivity of this compound is a critical attribute, ensuring its targeted action on the histamine H3 receptor while minimizing potential off-target effects. Extensive screening has confirmed its high specificity. The high selectivity of this compound for the H3R was validated in a broad screen of 137 targets, which included the hERG channel and other histamine receptor subtypes (H1, H2, and H4).[1] A separate safety panel of 56 additional targets also revealed no significant affinities.[3]
The quantitative data for key targets are summarized in Table 1.
| Target | Assay Type | Parameter | Value (nM) | Value (µM) | Reference |
| Human H3 Receptor | Functional (cAMP) | Kᵢ | 0.3 | 0.0003 | [1][3] |
| Human H3 Receptor | Radioligand Binding | Kᵢ | 12 | 0.012 | [1][3] |
| Human H1 Receptor | Functional | IC₅₀ | >30,000 | >30 | [3] |
| Human H2 Receptor | Functional | IC₅₀ | >30,000 | >30 | [3] |
| Human H4 Receptor | Functional | IC₅₀ | >30,000 | >30 | [3] |
| hERG Channel | Patch-Clamp | IC₅₀ | >30,000 | >30 | [3] |
Note: The Kᵢ values for the human H3 receptor were determined in distinct functional (cAMP) and radioligand binding assays, reflecting the compound's potency in both a cellular functional context and a direct binding context.[1][3]
Histamine H3 Receptor (H3R) Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the Gαi/o subunit.[5] It exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[5] The H3R functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]
This compound acts as an inverse agonist. Instead of merely blocking agonists, it binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[8] This action inhibits the downstream Gαi/o signaling cascade, leading to the disinhibition of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and consequently, an enhanced release of histamine and other neurotransmitters.[5][6] This neurochemical effect is the basis for its wakefulness-promoting properties.
References
- 1. | BioWorld [bioworld.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 8. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
The Fast Kinetics of LML134: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Histamine (B1213489) H3 Receptor Inverse Agonist with a Rapid On/Off Target Profile
This technical guide provides a comprehensive overview of the preclinical data for LML134, a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist. Developed for the treatment of excessive sleep disorders, this compound was designed with a unique "fast-on/fast-off" kinetic profile, aiming to promote wakefulness during the day without inducing insomnia at night. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the binding, functional, and pharmacokinetic properties of this compound, alongside the experimental methodologies and the underlying signaling pathways.
Introduction
This compound is a piperazine-1-carboxylate derivative identified through extensive optimization for desirable pharmacokinetic and safety profiles. As an inverse agonist of the H3 receptor, this compound is designed to increase the synaptic concentration of histamine, a key neurotransmitter in promoting wakefulness, by inhibiting the autoreceptor function of H3R.[1][2] A primary challenge in the development of H3R inverse agonists has been the potential for mechanism-based side effects, such as insomnia.[2] this compound was specifically engineered to address this by achieving high receptor occupancy shortly after administration, followed by rapid disengagement from the receptor.[1]
Quantitative Pharmacology
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Value (nM) | Assay Type | Species |
| Ki | 12 | Radioligand Binding Assay | Human |
| Ki | 0.3 | cAMP Functional Assay | Human |
Data sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[3]
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Rat | Dog | Human |
| tmax (oral) | 0.5 hours | - | ~3 hours |
| Fraction Absorbed (oral) | 44% | - | - |
| Terminal Half-life (IV) | 0.44 hours | - | - |
| Plasma Protein Binding (Fu) | 39.0% | 57.6% | 33.6% |
Data for rat and human plasma protein binding sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[3] Human tmax data is from a clinical trial summary.[4]
Table 3: In Vivo Receptor Occupancy of this compound in Rats
| Time Post-Dose (10 mg/kg, p.o.) | Receptor Occupancy (%) |
| 1 hour | ~90% |
| 4 hours | ~50% |
| 8 hours | <20% |
Data estimated from the time-course graph in Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[1] This rapid decline in receptor occupancy provides evidence for the "fast-off" kinetics of this compound.
Histamine H3 Receptor Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor is constitutively active and, when not bound by an inverse agonist, it tonically inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound reduces this constitutive activity.
Experimental Protocols
While specific, detailed internal protocols for this compound are proprietary, the following sections describe the general methodologies employed for characterizing this and similar compounds.
Radioligand Binding Assay
These assays are performed to determine the binding affinity (Ki) of a compound for its target receptor.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine, a known H3 receptor agonist.
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 is then converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional consequence of receptor binding, in this case, the inverse agonist activity of this compound.
-
Cell Line: HEK293 cells stably expressing the human histamine H3 receptor.
-
Principle: The H3 receptor is coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. An inverse agonist will block this constitutive inhibition, resulting in an increase in cAMP.
-
Procedure:
-
Culture the cells in microtiter plates.
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
The concentration of this compound that produces 50% of the maximal effect (EC50) is determined.
-
In Vivo Pharmacokinetic and Receptor Occupancy Studies
These studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its engagement with the target in a living system.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Pharmacokinetic Arm:
-
Administer this compound via intravenous (IV) and oral (p.o.) routes.
-
Collect blood samples at various time points post-dosing.
-
Analyze the plasma concentrations of this compound using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Calculate key PK parameters such as tmax, Cmax, half-life, and bioavailability.
-
-
Receptor Occupancy Arm:
-
Administer this compound orally.
-
At different time points, euthanize the animals and collect their brains.
-
Prepare brain homogenates.
-
Conduct an ex vivo radioligand binding assay on the brain homogenates to determine the percentage of H3 receptors occupied by this compound.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the characterization of a compound like this compound and the logical relationship of its fast kinetics to its therapeutic goal.
Conclusion
This compound demonstrates a promising preclinical profile as a histamine H3 receptor inverse agonist. Its key differentiator is the rapid-on, rapid-off binding kinetics, evidenced by the swift attainment of high receptor occupancy followed by a relatively fast decline. This profile is intentionally designed to provide a therapeutic window that aligns with the desired clinical effect of promoting wakefulness during the active period without disrupting normal sleep patterns. The data presented herein supports the continued investigation of this compound as a potential treatment for excessive sleep disorders.
References
LML134: A Technical Overview of its Role in Promoting Wakefulness
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134 is a novel, orally bioavailable, potent, and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleepiness, particularly in the context of shift work disorder (SWD). As an inverse agonist of the H3 autoreceptor, this compound enhances histaminergic neurotransmission in the brain, a key pathway in the regulation of wakefulness. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and clinical findings. The information is compiled from publicly available preclinical data and clinical trial results.
Mechanism of Action
This compound promotes wakefulness by acting as an inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor located on histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are also involved in arousal and wakefulness.
Under basal conditions, the H3 receptor exhibits constitutive activity, which tonically inhibits histamine synthesis and release. By acting as an inverse agonist, this compound binds to the H3 receptor and reduces its basal activity. This disinhibition leads to an increased firing rate of histaminergic neurons and consequently, enhanced release of histamine in the synaptic cleft. The elevated synaptic histamine then activates postsynaptic H1 receptors, which are excitatory and play a crucial role in promoting and maintaining wakefulness.[1][2][3][4]
The key characteristic of this compound's design is its rapid brain penetration and fast kinetic profile, aiming to provide a robust wake-promoting effect without causing insomnia, a common side effect of other H3R inverse agonists with longer receptor occupancy.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay Type | Species | Reference |
| hH3R Binding Affinity (Ki) | 12 nM | Radioligand Binding Assay | Human | [1][2] |
| hH3R Functional Activity (Ki) | 0.3 nM | cAMP Assay (Inverse Agonist) | Human | [1][2] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Route of Administration | Species | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 hours | Oral | Rat | [1][2] |
| Terminal Half-life (t1/2) | 0.44 hours | Intravenous | Rat | [1][2] |
| Fraction Absorbed (Fa) | 44% | Oral | Rat | [1][2] |
| Plasma Protein Binding (fu) | 39.0% | - | Rat | [1][2] |
Table 3: Clinical Pharmacokinetics and Efficacy of this compound
| Parameter | Value/Observation | Study Population | Clinical Trial | Reference |
| Time to Maximum Concentration (Tmax) | ~3 hours | Shift Work Disorder Patients | NCT03141086 | [6] |
| Primary Efficacy Endpoint | Participants stayed awake longer | Shift Work Disorder Patients | NCT03141086 | [6] |
| Most Common Adverse Event | Headache | Shift Work Disorder Patients | NCT03141086 | [6] |
Experimental Protocols
Detailed experimental protocols for the studies with this compound are not fully available in the public domain. The primary reference, Troxler et al., ChemMedChem 2019, which contains these details, is not openly accessible. However, based on general knowledge of these assays and information from related publications, the following outlines the likely methodologies.
Histamine H3 Receptor Binding Assay (General Protocol)
This assay measures the ability of a compound to displace a radiolabeled ligand from the H3 receptor.
-
Cell Line: HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Procedure:
-
Cell membranes are prepared from the H3R-expressing cells.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered to separate the bound from the unbound radioligand.
-
The amount of radioactivity on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).
-
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is inhibited by the activation of the Gi/o-coupled H3 receptor.
-
Cell Line: CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
Procedure:
-
Cells are plated in a multi-well format.
-
The cells are stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Varying concentrations of the test compound (this compound) are added. As an inverse agonist, this compound is expected to increase cAMP levels above the basal level in the absence of an agonist.
-
The intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen).
-
The concentration-response curve is plotted to determine the potency (EC50) and efficacy of the compound. For an inverse agonist, the Ki value is calculated from the IC50 of its effect on the basal signal.
-
In Vivo Pharmacokinetic Study in Rats (General Protocol)
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
A single dose of this compound is administered either orally or intravenously.
-
Blood samples are collected at various time points after dosing.
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters (Tmax, t1/2, etc.) are calculated from the plasma concentration-time profile.
-
Clinical Trial in Shift Work Disorder (NCT03141086)
This was a randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with SWD.[3][6][7]
-
Participants: 24 adults with a diagnosis of shift work disorder.[6]
-
Intervention: Participants received both this compound and a placebo during different treatment periods.[6]
-
Primary Efficacy Endpoint: The Multiple Sleep Latency Test (MSLT), which measures the time it takes to fall asleep in a quiet environment during the day.[6]
-
Procedure:
-
Participants underwent a baseline MSLT to confirm excessive sleepiness.
-
During each treatment period, participants received either this compound or placebo.
-
A series of MSLTs were conducted at set intervals after dosing to assess the effect on sleep latency.
-
Safety and tolerability were monitored throughout the study.
-
Blood samples were collected to determine the pharmacokinetic profile of this compound.
-
Experimental Workflow Diagram
Caption: Workflow of the NCT03141086 clinical trial for this compound in shift work disorder.
Conclusion
This compound is a histamine H3 receptor inverse agonist designed to promote wakefulness with a favorable pharmacokinetic profile aimed at minimizing the risk of insomnia. Preclinical data demonstrated its high potency and selectivity for the H3 receptor, as well as rapid absorption and clearance in animal models. A proof-of-concept clinical trial in patients with shift work disorder indicated that this compound was effective in increasing wakefulness as measured by the Multiple Sleep Latency Test and was generally well-tolerated, with headache being the most frequently reported adverse event.[6] While the clinical development of this compound for sleep-related disorders was discontinued (B1498344) by the sponsor, the available data provide valuable insights into the therapeutic potential of H3R inverse agonists with optimized pharmacokinetic properties for the treatment of excessive sleepiness.[6] Further research in this area may build upon the findings from the this compound program.
References
- 1. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for recognition of antihistamine drug by human histamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novctrd.com [novctrd.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
LML134: A Technical Guide on its Potential in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleepiness, particularly in the context of shift work disorder (SWD). As an inverse agonist, this compound was designed to modulate the activity of the H3 receptor, a key presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical and clinical findings, and its potential therapeutic applications in neurological disorders. While the clinical development of this compound for sleep-related disorders was discontinued (B1498344) by its sponsor for reasons unrelated to safety, the data gathered provides valuable insights into the therapeutic potential of targeting the H3 receptor.
Introduction
Excessive daytime sleepiness is a debilitating symptom of several neurological and psychiatric disorders, significantly impacting patients' quality of life and daily functioning. This compound was developed as a novel therapeutic agent to promote wakefulness by acting as an inverse agonist at the histamine H3 receptor. The H3 receptor is predominantly expressed in the central nervous system and functions as an autoreceptor on histaminergic neurons, as well as a heteroreceptor on other neuronal populations, to inhibit the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine (B1211576). By acting as an inverse agonist, this compound was intended to decrease the constitutive activity of the H3 receptor, thereby increasing the release of these wakefulness-promoting neurotransmitters.
Mechanism of Action
This compound is a histamine H3 receptor inverse agonist. This means it binds to the H3 receptor and reduces its basal level of activity. The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o alpha subunit. The constitutive activity of the H3 receptor leads to a tonic inhibition of neurotransmitter release. By inhibiting this activity, this compound is expected to increase the synthesis and release of histamine and other neurotransmitters involved in arousal and cognitive processes. This mechanism was designed for rapid brain penetration and fast disengagement from the receptor to provide a wake-promoting effect during the day without causing insomnia at night.[1]
Signaling Pathway of this compound at the Histamine H3 Receptor
Caption: this compound Mechanism of Action at the H3 Receptor.
Quantitative Data Summary
While detailed quantitative results from the clinical trials are not fully available in the public domain, the following tables summarize the key findings based on accessible information.
Table 1: this compound Clinical Trial (CLML134X2201) Overview
| Parameter | Description |
| Trial ID | CLML134X2201 (NCT03141086)[2] |
| Indication | Shift Work Disorder (SWD) |
| Primary Objective | To assess the wakefulness-promoting effect of this compound compared to placebo.[3] |
| Primary Endpoint | Multiple Sleep Latency Test (MSLT)[3] |
| Number of Participants | 24[4] |
| Key Outcomes | Participants were reported to be less sleepy after taking this compound compared to placebo.[4] |
| Common Adverse Event | Headache[4] |
| Trial Status | Terminated early by the sponsor for reasons not related to safety.[4] |
Table 2: this compound Preclinical Pharmacokinetics in Rats
| Parameter | Value |
| Time to Maximum Concentration (tmax) | 0.5 hours[2] |
| Fraction Absorbed | 44%[2] |
| Terminal Half-life (IV) | 0.44 hours[2] |
| Plasma Protein Binding (Fu) | 39.0%[2] |
Table 3: this compound In Vitro Activity
| Assay | Ki (nM) |
| hH3R cAMP Assay | 0.3[2] |
| hH3R Binding Assay | 12[2] |
Experimental Protocols
Detailed experimental protocols for the this compound studies are not publicly available. The following are generalized descriptions based on standard methodologies and information from trial summaries.
Multiple Sleep Latency Test (MSLT) Protocol (Adapted from Clinical Trial CLML134X2201)
The MSLT is a standardized test to objectively measure daytime sleepiness.
-
Procedure:
-
Participants are given four or five 20-minute nap opportunities at 2-hour intervals throughout the day.
-
The time it takes for the participant to fall asleep (sleep latency) is recorded for each nap.
-
The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher level of sleepiness.
-
The occurrence of sleep-onset REM periods (SOREMPs) is also noted.
-
H3 Receptor Occupancy Study using Positron Emission Tomography (PET)
This study aimed to determine the extent to which this compound binds to H3 receptors in the brain at different doses.
-
General Procedure:
-
A radiolabeled tracer that binds to H3 receptors is administered to healthy volunteers.
-
A baseline PET scan is performed to measure the initial receptor density.
-
This compound is then administered, followed by a second PET scan.
-
The reduction in the binding of the radiotracer after this compound administration is used to calculate the percentage of H3 receptors occupied by the drug.
-
Experimental Workflow for H3 Receptor Occupancy PET Study
Caption: Generalized workflow for the H3 receptor occupancy PET study.
Potential in Other Neurological Disorders
While this compound was primarily investigated for a sleep-related disorder, the role of the histaminergic system in various neurological functions suggests a broader therapeutic potential for H3 receptor inverse agonists. Modulation of histamine, acetylcholine, norepinephrine, and dopamine release could theoretically be beneficial in conditions characterized by cognitive deficits, attention impairment, and other neurological symptoms. However, it is important to note that specific preclinical or clinical data for this compound in other neurological disorders is not available in the public domain.
Conclusion
This compound is a well-characterized histamine H3 receptor inverse agonist with a pharmacokinetic and pharmacodynamic profile designed to promote wakefulness. Although its clinical development for shift work disorder was halted, the available data contribute to the understanding of H3 receptor pharmacology and its potential as a therapeutic target. Further research into the role of the histaminergic system in a range of neurological disorders may yet reveal new applications for compounds with a similar mechanism of action. The information presented in this guide provides a foundation for researchers and drug development professionals interested in this area of neuropharmacology.
References
LML134: A Technical Guide to its Application in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R) developed by Novartis.[1][2] It is characterized by its rapid brain penetration and fast target engagement and disengagement kinetics.[1][3] These properties make it a compound of interest for investigating the role of the histaminergic system in various physiological processes, particularly in the context of sleep and wakefulness. This technical guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, pharmacological data, and detailed experimental considerations.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound exerts its effects by acting as an inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that tonically inhibits the synthesis and release of histamine from histaminergic neurons.[3] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in histamine release in the brain.[3] This enhanced histaminergic neurotransmission is the primary mechanism underlying its wake-promoting effects.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 12 nM | Radioligand Binding Assay | [1] |
| Ki | Human | 0.3 nM | cAMP Functional Assay | [1] |
| Selectivity | Human | High | Screened against 137 targets | [1] |
| hERG Inhibition | Human | >30 µM | N/A | [3] |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Species | Value | Route of Administration | Reference |
| tmax | Rat | 0.5 hours | Oral | [1] |
| Fraction Absorbed (Fa) | Rat | 44% | Oral | [1] |
| Terminal Half-life (t1/2) | Rat | 0.44 hours | Intravenous | [1] |
| Plasma Protein Binding (Fu) | Rat | 39.0% | N/A | [1] |
| Plasma Protein Binding (Fu) | Dog | 57.6% | N/A | [1] |
| Plasma Protein Binding (Fu) | Human | 33.6% | N/A | [1] |
| tmax | Human | ~3 hours | Oral | [4] |
Signaling Pathways
As an inverse agonist of the H3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR), this compound modulates downstream signaling cascades. The primary pathway affected is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed experimental protocols for the specific assays used in the primary publication by Troxler et al. are not publicly available. However, the following are generalized protocols for key assays used to characterize H3 receptor inverse agonists, based on standard methodologies in the field.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the H3 receptor.
1. Materials:
- Cell membranes expressing the human H3 receptor (e.g., from CHO or HEK293 cells).
- Radioligand: [3H]-Nα-methylhistamine.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold Assay Buffer.
- Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM histamine).
- This compound at various concentrations.
- Glass fiber filters and a cell harvester.
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, add the cell membranes, [3H]-Nα-methylhistamine, and either this compound or buffer (for total binding) or the non-specific binding control.
- Incubate to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).
- Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
- Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of this compound.
- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This assay measures the ability of this compound to act as an inverse agonist by quantifying its effect on intracellular cAMP levels.
1. Materials:
- Whole cells expressing the human H3 receptor.
- Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
- Forskolin (B1673556) (to stimulate adenylyl cyclase and elevate basal cAMP levels).
- This compound at various concentrations.
- A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
2. Procedure:
- Seed the cells in a suitable microplate and allow them to adhere.
- Replace the culture medium with the assay buffer and pre-incubate with various concentrations of this compound.
- Stimulate the cells with forskolin to induce cAMP production.
- Incubate for a defined period (e.g., 30 minutes at room temperature).
- Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
3. Data Analysis:
- Plot the cAMP levels against the log concentration of this compound.
- Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a half-maximal reduction in the forskolin-stimulated cAMP levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of an H3R inverse agonist like this compound.
Other Basic Research Applications
Currently, the publicly available scientific literature primarily focuses on the development of this compound for the treatment of excessive sleep disorders. There is no significant body of research documenting its use as a tool compound to investigate other biological questions. However, given its well-characterized pharmacology as a potent and selective H3R inverse agonist with good brain penetration, this compound has the potential to be a valuable research tool in several areas of neuroscience, including:
-
Cognitive Neuroscience: Investigating the role of histamine in learning, memory, and attention.
-
Neuroinflammation: Exploring the modulatory effects of histamine on microglial and astrocyte function.
-
Neuropsychiatric Disorders: Probing the involvement of the histaminergic system in conditions such as ADHD, schizophrenia, and Tourette's syndrome, where H3R has been implicated.
Researchers interested in these areas could utilize this compound to selectively enhance histaminergic tone and observe the resulting physiological and behavioral effects in various preclinical models.
Conclusion
This compound is a well-defined pharmacological tool for studying the histamine H3 receptor. Its properties as a potent, selective, and brain-penetrant inverse agonist make it a valuable compound for basic research into the roles of the histaminergic system in sleep, cognition, and potentially other neurological and psychiatric conditions. This guide provides a foundational understanding of its characteristics and methodologies for its application in a research setting.
References
Methodological & Application
LML134 In Vivo Experimental Protocols: A Comprehensive Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been developed for the treatment of excessive sleep disorders. As an inverse agonist, this compound not only blocks the action of histamine at the H3 receptor but also reduces the receptor's basal activity. This mechanism of action leads to an increase in the synthesis and release of histamine and other neurotransmitters, such as acetylcholine (B1216132), in the brain, which is believed to mediate its wake-promoting effects. This document provides detailed application notes and protocols for in vivo experimental studies involving this compound, aimed at assisting researchers in pharmacology, neuroscience, and drug development in designing and executing relevant preclinical studies. The protocols described herein are based on established methodologies for evaluating the pharmacokinetics and pharmacodynamics of H3R inverse agonists.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonism at the H3 receptor has emerged as a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including narcolepsy, shift work disorder, and cognitive impairments. This compound has been shown to have a favorable pharmacokinetic profile, including rapid brain penetration and a fast kinetic profile, making it a compound of interest for further investigation.
This application note details standardized in vivo protocols to assess the pharmacokinetic and pharmacodynamic properties of this compound in rodent models. The included methodologies cover pharmacokinetic profiling, and pharmacodynamic evaluation of wakefulness and cognitive enhancement.
In Vitro Characterization of this compound
A summary of the in vitro properties of this compound is presented below, providing a basis for the design of in vivo experiments.
| Parameter | Value | Reference |
| hH3R Ki (cAMP assay) | 0.3 nM | [1] |
| hH3R Ki (binding assay) | 12 nM | [1] |
Pharmacokinetic Profiling in Rats
The pharmacokinetic profile of this compound has been characterized in rats, demonstrating rapid oral absorption and clearance.[1]
| Parameter | Route | Value |
| tmax | Oral | 0.5 hours |
| Terminal half-life | Intravenous | 0.44 hours |
| Fraction absorbed | Oral | 44% |
| Plasma protein binding (rat) | - | 39.0% (Fu) |
| Plasma protein binding (dog) | - | 57.6% (Fu) |
| Plasma protein binding (human) | - | 33.6% (Fu) |
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a typical experimental design for determining the pharmacokinetic profile of this compound in rats.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) are used.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Animals are cannulated in the jugular vein for serial blood sampling.
2. Dosing:
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline) and administered as a bolus dose via the tail vein. A typical dose would be 1 mg/kg.
-
Oral (PO) Administration: this compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water) and administered at a dose of 10 mg/kg.
3. Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predose and at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to obtain plasma.
-
For brain tissue collection, animals are euthanized at specified time points, and brains are rapidly excised, rinsed with cold saline, and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma and brain homogenate concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, tmax, AUC, half-life, clearance, volume of distribution, and brain-to-plasma ratio) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Pharmacodynamic Evaluation
The pharmacodynamic effects of this compound can be assessed through various in vivo models that are relevant to its proposed therapeutic indications.
Signaling Pathway of this compound
The mechanism of action of this compound as a histamine H3 receptor inverse agonist involves the modulation of histaminergic and cholinergic neurotransmission.
Figure 1: this compound Signaling Pathway
Experimental Workflow: In Vivo Pharmacodynamic Studies
A general workflow for conducting pharmacodynamic studies with this compound is depicted below.
Figure 2: In Vivo Pharmacodynamic Study Workflow
Assessment of Wakefulness (Animal Models of Narcolepsy/Shift Work Disorder)
To evaluate the wake-promoting effects of this compound, rodent models of narcolepsy or shift work disorder can be utilized.
Animal Models:
-
Orexin (B13118510)/Ataxin-3 mice: These mice exhibit progressive loss of orexin neurons, mimicking the pathology of narcolepsy.
-
Shift-work simulation: Rodents can be subjected to a shifted light-dark cycle to induce a state of excessive sleepiness during their active phase.
Experimental Protocol:
-
Animals: Orexin/Ataxin-3 mice or wild-type mice/rats subjected to a shifted light-dark cycle.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Dosing: this compound or vehicle is administered at the beginning of the animals' active (dark) phase.
-
Data Acquisition: Continuous EEG/EMG recordings are collected for a defined period (e.g., 6-24 hours) post-dosing.
-
Data Analysis: Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored, and the effects of this compound on the duration and latency of each state are analyzed.
Cognitive Enhancement (Novel Object Recognition Task)
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess recognition memory in rodents.
Experimental Protocol:
-
Apparatus: A square open-field arena.
-
Objects: Two sets of identical objects for the familiarization phase and one novel object for the test phase.
-
Procedure:
-
Habituation: Each rat is allowed to freely explore the empty arena for a set period (e.g., 10 minutes) on consecutive days.
-
Familiarization Phase (T1): The rat is placed in the arena with two identical objects and allowed to explore for a defined duration (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): The rat is returned to the arena, which now contains one of the familiar objects and one novel object. Exploration of each object is recorded for a set time (e.g., 5 minutes).
-
-
Dosing: this compound or vehicle can be administered before the familiarization phase or before the test phase to evaluate its effects on memory acquisition or retrieval, respectively.
-
Data Analysis: The time spent exploring the novel and familiar objects is measured. A discrimination index (DI = [time exploring novel object - time exploring familiar object] / [total exploration time]) is calculated. A higher DI indicates better recognition memory.
Neurochemical Analysis (In Vivo Microdialysis for Acetylcholine)
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Experimental Protocol:
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally).
-
Sample Collection: Dialysate samples are continuously collected for several hours post-administration.
-
Analysis: Acetylcholine concentrations in the dialysate samples are quantified using HPLC with electrochemical detection (HPLC-ED).
-
Data Analysis: Post-treatment acetylcholine levels are expressed as a percentage of the baseline levels and compared between treatment groups.
Safety and Toxicology
Preclinical safety and toxicology studies are essential to characterize the safety profile of this compound. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.
Recommended Studies:
-
Acute Toxicity: Single-dose studies in rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Repeat-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day) in at least two species (one rodent, one non-rodent) to assess the effects of repeated exposure.
-
Safety Pharmacology: Evaluation of the effects of this compound on vital functions, including cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of in vitro and in vivo assays to assess the mutagenic and clastogenic potential of this compound.
Conclusion
The in vivo experimental protocols detailed in this application note provide a framework for the preclinical evaluation of this compound. By employing these standardized methodologies, researchers can obtain robust and reproducible data on the pharmacokinetic and pharmacodynamic properties of this novel H3R inverse agonist. Such studies are crucial for advancing our understanding of the therapeutic potential of this compound and for guiding its further development for the treatment of excessive sleep disorders and other neurological conditions.
References
Application Notes and Protocols for LML134 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist, in rodent models. The protocols outlined below are based on established methodologies and data from preclinical studies.
Introduction
This compound is a novel H3R inverse agonist developed for the treatment of excessive sleep disorders. By blocking the constitutively active H3 autoreceptors on histaminergic neurons, this compound increases the synthesis and release of histamine in the brain, a neurotransmitter crucial for promoting wakefulness. Its rapid absorption and clearance profile in rodents suggest a therapeutic window that enhances wakefulness without inducing insomnia.[1]
Mechanism of Action and Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor, which is a Gαi/o-coupled G-protein coupled receptor (GPCR). In its basal state, the H3R exhibits constitutive activity, tonically inhibiting the release of histamine and other neurotransmitters. As an inverse agonist, this compound binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its constitutive activity. This disinhibition leads to an increase in the firing rate of histaminergic neurons and subsequent release of histamine. Histamine then acts on post-synaptic H1 and H2 receptors to promote arousal and wakefulness.
The signaling cascade initiated by H3R inverse agonism involves the inhibition of the Gαi/o subunit, leading to the disinhibition of adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). Furthermore, H3R signaling can modulate other pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in neuronal plasticity and survival.
Caption: H3R Inverse Agonist Signaling Pathway.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound from rodent studies.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Species | Assay |
| hH3R Ki (cAMP) | 0.3 nM | Human | cAMP Assay |
| hH3R Ki (binding) | 12 nM | Human | Binding Assay |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Route | Dose | Value | Unit |
| tmax | Oral | 10 mg/kg | 0.5 | hours |
| Fraction Absorbed | Oral | 10 mg/kg | 44 | % |
| Terminal Half-life (t1/2) | Intravenous | 1 mg/kg | 0.44 | hours |
| Plasma Protein Binding (Fu) | - | - | 39.0 | % |
Table 3: Ex Vivo Receptor Occupancy of this compound in Rat Brain
| Dose (Oral) | Time Point | Receptor Occupancy |
| 10 mg/kg | 1 hour | >90% |
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration in rodent models are provided below.
Protocol 1: Oral Administration of this compound in Rodents
This protocol describes the standard procedure for single-dose oral gavage of this compound in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.
-
Prepare the vehicle solution (0.5% w/v methylcellulose in sterile water).
-
Suspend this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume to be administered. The typical dosing volume is 5-10 mL/kg.
-
Gently restrain the animal. For mice, scruff the neck and back to immobilize the head. For rats, hold the animal firmly by the shoulders.
-
Measure the correct length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. Mark the needle to ensure it is not inserted too far.
-
Insert the gavage needle gently into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, withdraw and try again.
-
Once the needle is correctly positioned, administer the this compound solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its home cage.
-
Monitor the animal for at least 15-30 minutes post-dosing for any adverse reactions.
-
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound following oral administration.
Experimental Workflow:
Caption: Pharmacokinetic Study Workflow.
Procedure:
-
Animals: Male Sprague-Dawley rats are commonly used. Animals should be acclimated for at least one week before the experiment.
-
Dosing: Following an overnight fast, administer this compound orally as described in Protocol 1.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, and t1/2 using appropriate software.
Protocol 3: Ex Vivo Receptor Occupancy Assay in Rat Brain
This protocol describes how to measure the occupancy of H3 receptors by this compound in the rat brain after in vivo administration.
Procedure:
-
Dosing: Administer this compound orally to rats at the desired dose (e.g., 10 mg/kg).
-
Tissue Collection: At a specific time point post-dosing (e.g., 1 hour), euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by decapitation).
-
Brain Dissection: Rapidly remove the brain and dissect the region of interest (e.g., cortex or striatum) on ice.
-
Homogenization:
-
Weigh the dissected brain tissue.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific tissue-to-buffer ratio (e.g., 1:10 w/v) using a tissue homogenizer.
-
-
Binding Assay:
-
Incubate a portion of the brain homogenate with a radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) in the presence and absence of a saturating concentration of a non-radiolabeled H3R antagonist (to determine non-specific binding).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Calculation: Calculate the specific binding in the homogenates from this compound-treated animals and compare it to the specific binding in vehicle-treated animals to determine the percentage of receptor occupancy.
Protocol 4: Locomotor Activity Assessment in Rats
This protocol provides a general framework for assessing the effect of this compound on spontaneous locomotor activity.
Procedure:
-
Animal Acclimation: Acclimate rats to the locomotor activity chambers for at least 30-60 minutes on the day prior to the experiment.
-
Dosing: On the test day, administer this compound or vehicle orally as described in Protocol 1.
-
Testing: Immediately after dosing, place the animals individually into the locomotor activity chambers.
-
Data Collection: Record locomotor activity using an automated system with infrared beams for a set period (e.g., 1-2 hours). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to observe the time course of any effects. Compare the activity of the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
Protocol 5: Murine Multiple Sleep Latency Test (MSLT)-like Paradigm
This protocol is adapted for rodents to assess the wake-promoting effects of this compound.
Procedure:
-
Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period of at least one week.
-
Habituation: Habituate the mice to the recording chambers and cables for at least two days.
-
Baseline Recording: Record baseline sleep-wake patterns for 24 hours.
-
Dosing: At the beginning of the light phase (the normal sleep period for rodents), administer this compound or vehicle orally.
-
Sleep Latency Testing:
-
Starting 30-60 minutes after dosing, present a series of "nap opportunities." This can be done by maintaining the animals in a quiet, dark environment conducive to sleep.
-
Measure the latency to the first consolidated sleep bout (e.g., >1 minute of non-REM sleep) during each opportunity.
-
Repeat these nap opportunities at regular intervals (e.g., every 2 hours) for a total of 4-5 trials.
-
-
Data Analysis: Score the EEG/EMG recordings to determine sleep and wake states. Compare the sleep latency between the this compound-treated and vehicle-treated groups. A longer sleep latency in the this compound group indicates a wake-promoting effect.
References
Application Notes and Protocols for LML134 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3][4] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the H3 receptor. This mechanism of action makes this compound a valuable tool for studying the physiological roles of the H3R and a potential therapeutic agent for neurological disorders characterized by excessive sleepiness.[1][5]
These application notes provide detailed protocols for cell-based assays to characterize the pharmacological properties of this compound and other H3R ligands. The described methods are essential for determining binding affinity and functional activity, which are critical parameters in drug discovery and development.
H3 Receptor Signaling Pathway
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at the human histamine H3 receptor.
| Parameter | Assay Type | Value (nM) | Reference |
| Ki | cAMP Assay | 0.3 | [1] |
| Ki | Binding Assay | 12 | [1] |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the H3 receptor expressed in CHO or HEK293 cells.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Thioperamide or Clobenpropit.
-
Test Compound: this compound.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the H3R to confluency.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of competitor compound (this compound).
-
50 µL of [3H]-Nα-methylhistamine (final concentration ~0.5-1 nM).
-
150 µL of membrane preparation (~100 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the inverse agonist activity of this compound by quantifying its effect on intracellular cAMP levels in H3R-expressing cells.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell Culture Medium: As appropriate for the cell line.
-
Stimulation Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Forskolin: To stimulate adenylyl cyclase.
-
cAMP Detection Kit: e.g., GloSensor™ cAMP Assay (Promega) or similar.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the H3R-expressing cells in a white, opaque 96-well plate at a density optimized for your cell line (e.g., 10,000-20,000 cells/well).
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that gives a submaximal stimulation of cAMP production (to be determined empirically, often around 1-10 µM).
-
Remove the cell culture medium from the wells and replace it with the this compound dilutions and forskolin.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. For the GloSensor™ assay, this involves adding the cAMP reagent and measuring luminescence.
-
-
Data Analysis:
-
Plot the luminescence signal (or other readout) against the log concentration of this compound.
-
For inverse agonist activity, you will observe a concentration-dependent increase in the cAMP signal relative to the forskolin-stimulated baseline.
-
Determine the EC50 (for stimulation above basal) or IC50 (for inhibition of agonist-stimulated response) from the dose-response curve.
-
Disclaimer
These protocols provide a general framework. Optimal conditions for cell density, incubation times, and reagent concentrations should be determined empirically for each specific cell line and experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. | BioWorld [bioworld.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LML134 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for the treatment of excessive sleep disorders.[1][2][3] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors. These assays are considered the gold standard for determining the affinity of a ligand for its receptor due to their sensitivity and robustness.[4][5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human H3 receptor.
Data Presentation
The following table summarizes the reported binding affinity of this compound for the human histamine H3 receptor.
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | cAMP Assay | Ki | 0.3[1] |
| This compound | Radioligand Binding Assay | Ki | 12[1] |
Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an inverse agonist, this compound is thought to reduce the constitutive activity of the H3 receptor, thereby increasing the synthesis and release of histamine and other neurotransmitters. This modulation of histaminergic tone in the brain is the proposed mechanism for its wake-promoting effects.
Caption: Signaling pathway of the H3 receptor and the action of this compound.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human H3 receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Nα-methylhistamine or another suitable H3R antagonist radioligand.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a known H3R antagonist (e.g., 10 µM Pitolisant or Ciproxifan).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Caption: Experimental workflow for the this compound radioligand binding assay.
Step-by-Step Protocol
1. Membrane Preparation
-
Culture cells expressing the human H3 receptor to a sufficient density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
2. Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Nα-methylhistamine (at a concentration close to its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Pitolisant), 50 µL of [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
3. Filtration and Washing
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the H3 receptor.
-
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Note: Measuring LML134 Brain Penetration in Mice
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been developed for the treatment of excessive sleep disorders.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system (CNS) that negatively regulates the synthesis and release of histamine and other neurotransmitters. By acting as an inverse agonist, this compound is designed to increase histaminergic tone in the brain, leading to enhanced wakefulness.[3][4] For any CNS-targeted drug, the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at the target site is of paramount importance.[5] Therefore, accurate measurement of brain penetration is a critical step in the preclinical development of compounds like this compound.
This application note provides detailed protocols for quantifying the brain penetration of this compound in mice using two standard preclinical methods: the brain homogenate method to determine the total brain-to-plasma concentration ratio (Kp) and in vivo microdialysis to determine the unbound brain-to-plasma concentration ratio (Kp,uu). The unbound concentration of a drug in the brain is generally considered to be the pharmacologically active fraction.[6]
This compound: Mechanism of Action
This compound was developed to have a specific pharmacokinetic profile: rapid achievement of high receptor occupancy in the brain followed by a fast disengagement from the receptor.[7][8] This profile is intended to provide therapeutic benefits without causing insomnia, a common side effect of other H3R inverse agonists.[1] The compound has demonstrated good water solubility and permeability, which are predictive of good brain penetration.[9] Preclinical studies in rats have shown rapid oral absorption and clearance.[9]
Data Presentation: this compound Pharmacokinetics and Brain Penetration
The following table summarizes key pharmacokinetic parameters for this compound. Note that the provided brain penetration data are representative examples for illustrative purposes, as specific in vivo brain penetration values for this compound in mice are not publicly available. The pharmacokinetic parameters in rats are based on published data.[9]
| Parameter | Value | Species | Method | Reference |
| Pharmacokinetics | ||||
| tmax (oral) | 0.5 hours | Rat | Pharmacokinetic study | [9] |
| Terminal half-life (IV) | 0.44 hours | Rat | Pharmacokinetic study | [9] |
| Fraction absorbed | 44% | Rat | Pharmacokinetic study | [9] |
| Plasma protein binding (fu) | 39.0% | Rat | In vitro | [9] |
| Plasma protein binding (fu) | 33.6% | Human | In vitro | [9] |
| Brain Penetration (Illustrative) | ||||
| Kp (Brain/Plasma Total Conc. Ratio) | 1.5 | Mouse | Brain Homogenate | Hypothetical |
| Kp,uu (Brain/Plasma Unbound Conc. Ratio) | 0.8 | Mouse | Microdialysis | Hypothetical |
Experimental Protocols
Protocol 1: Brain Homogenate Method for Kp Determination
This method measures the total concentration of this compound in the brain and plasma at a specific time point after administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)
-
CD-1 mice (or other appropriate strain)
-
Dosing syringes and needles (oral gavage or intravenous)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Heparinized tubes for blood collection
-
Saline for perfusion
-
Perfusion pump
-
Surgical tools (scissors, forceps)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer this compound to mice at the desired dose and route (e.g., 10 mg/kg, per os).
-
Sample Collection Time Point: At a predetermined time point post-dose (e.g., 1 hour), anesthetize the mouse.
-
Blood Collection: Expose the thoracic cavity and collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood to obtain plasma and store at -80°C until analysis.
-
Transcardiac Perfusion:
-
Make a small incision in the right atrium to allow for drainage.[10]
-
Insert a perfusion needle into the left ventricle.
-
Perfuse with ice-cold saline at a constant flow rate until the liver is clear of blood.[11][12] This step is crucial to remove blood from the brain vasculature, which could otherwise contaminate the brain tissue sample.
-
-
Brain Collection: Decapitate the mouse and carefully dissect the brain.
-
Homogenization: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation of Kp:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration of this compound in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).
-
Protocol 2: In Vivo Microdialysis for Kp,uu Determination
This technique allows for the sampling of unbound this compound in the brain interstitial fluid (ISF) of awake, freely moving mice.[3][13][14]
Materials:
-
This compound
-
Vehicle for dosing
-
CD-1 mice
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow the mouse to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[5]
-
-
Equilibration: Allow the system to equilibrate for 1-2 hours before collecting baseline samples.
-
Dosing: Administer this compound to the mouse.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 30-60 minutes) using a refrigerated fraction collector.[15]
-
Blood Sampling: Collect a terminal blood sample at the end of the experiment to determine the unbound plasma concentration.
-
In Vitro Probe Recovery: Determine the in vitro recovery of the microdialysis probe to calculate the actual ISF concentration from the dialysate concentration.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
-
Calculation of Kp,uu:
-
Cbrain,u = Cdialysate / Recoveryin vitro
-
Cplasma,u = Cplasma,total * fu,plasma
-
Kp,uu = Cbrain,u / Cplasma,u
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) The Discovery of this compound, a Histamine H3 Receptor [research.amanote.com]
- 8. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 9. | BioWorld [bioworld.com]
- 10. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 11. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 15. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LML134 in H3 Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was developed for the treatment of excessive sleep disorders.[1][2][3] As an inverse agonist, this compound decreases the constitutive activity of the H3 receptor, which acts as an autoreceptor and heteroreceptor to inhibit the release of histamine and other neurotransmitters.[4] By blocking this inhibitory tone, this compound increases synaptic histamine levels, thereby promoting wakefulness.[4]
These application notes provide an overview of the key characteristics of this compound and detailed protocols for its use in studying H3 receptor function. This compound is a valuable tool for investigating the role of the histaminergic system in arousal, cognition, and other neurological processes. A key feature of this compound is its pharmacokinetic profile, designed for rapid brain penetration and fast target disengagement.[1][4] This profile aims to provide a wake-promoting effect during the day without causing insomnia the following night, a common side effect of H3R inverse agonists with longer half-lives.[2][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Parameter | Value (nM) |
| H3 Receptor Binding Assay | Human | Ki | 12[1] |
| H3 Receptor Functional Assay (cAMP) | Human | Ki | 0.3[1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | tmax (hours) | Terminal Half-life (hours) | Fraction Absorbed (%) |
| Rat | Oral | 0.5[1] | - | 44[1] |
| Rat | Intravenous | - | 0.44[1] | - |
Table 3: Plasma Protein Binding of this compound
| Species | Fraction Unbound (Fu) |
| Rat | 39.0%[1] |
| Dog | 57.6%[1] |
| Human | 33.6%[1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for LML134: A Histamine H3 Receptor Inverse Agonist for Neurotransmitter Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for its potential therapeutic effects in disorders characterized by excessive sleepiness.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system (CNS) that plays a crucial role in regulating the synthesis and release of histamine.[4][5] Furthermore, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters, including dopamine, norepinephrine, and acetylcholine (B1216132).[5][6] As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an enhanced release of histamine and other neurotransmitters, thereby promoting wakefulness and altering neuronal excitability.[1][4]
These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on neurotransmitter release, including in vitro characterization and in vivo assessment.
Data Presentation
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Cell Line/System | Reference |
| hH3R Binding Affinity (Ki) | 0.3 nM | cAMP Assay | [5] |
| 12 nM | Binding Assay | [5] | |
| hERG Inhibition | 12% at 10 µM | Patch-clamp assay | [4] |
| Selectivity | High selectivity for H3R over H1, H2, and H4 receptors and a panel of 137 other targets. | Various | [5] |
Table 2: In Vivo Properties of this compound in Rats
| Parameter | Value | Conditions | Reference |
| Brain Concentration | 6130 ng/g | 1 hour after 10 mg/kg oral administration | [4] |
| Brain-to-Plasma Ratio | 0.93 | 1 hour after 10 mg/kg oral administration | [4] |
| t-MeHA Induction (%) | 76% | 1 hour after 10 mg/kg oral administration | [4] |
| Receptor Occupancy | 89% | 10 mg/kg, ex vivo radioligand binding assay | [4] |
| Oral Absorption (tmax) | 0.5 hours | - | [5] |
| Terminal Half-life (t1/2) | 0.44 hours | Intravenous administration | [5] |
Signaling Pathway of this compound
This compound acts as an inverse agonist at the histamine H3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). In its basal state, the H3 receptor exhibits constitutive activity, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately suppresses the synthesis and release of histamine from histaminergic neurons (autoreceptor function) and other neurotransmitters from various neurons (heteroreceptor function). By binding to the H3 receptor, this compound stabilizes the inactive conformation of the receptor, thereby inhibiting this basal signaling. This disinhibition leads to an increase in adenylyl cyclase activity, elevated cAMP levels, and consequently, enhanced release of histamine, dopamine, norepinephrine, and acetylcholine.
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the activity of this compound.
Protocol 1: Radioligand Binding Assay for Human H3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human H3 receptor
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]-N-α-methylhistamine
-
Non-specific binding control: 10 µM Thioperamide
-
This compound stock solution and serial dilutions
-
96-well plates
-
Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail and counter
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human H3 receptor to confluency.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-N-α-methylhistamine (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-N-α-methylhistamine, and 50 µL of 10 µM thioperamide.
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-N-α-methylhistamine, and 50 µL of varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through pre-soaked GF/C filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [35S]GTPγS Functional Assay
Objective: To measure the inverse agonist activity of this compound at the H3 receptor by quantifying its effect on G-protein activation.
Materials:
-
Membrane preparation from cells expressing the human H3 receptor
-
[35S]GTPγS
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
-
This compound stock solution and serial dilutions
-
96-well plates
-
Glass fiber filters (GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a specific concentration of GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Initiate Reaction: Add the membrane preparation and [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the reduction in basal [35S]GTPγS binding against the log concentration of this compound to determine the IC50 value, which reflects its inverse agonist potency.
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the effect of this compound administration on the extracellular levels of histamine, dopamine, norepinephrine, and acetylcholine in a specific brain region (e.g., prefrontal cortex or striatum).
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulation for administration (e.g., oral gavage)
-
Automated fraction collector
-
HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis
Workflow Diagram:
Caption: Workflow for in vivo microdialysis experiment.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle to the rat.
-
-
Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals for a defined period post-administration (e.g., 3-4 hours).
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of histamine, dopamine, norepinephrine, and acetylcholine in the dialysate samples using a validated HPLC method.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Compare the effects of this compound treatment to the vehicle control group.
-
Conclusion
The provided application notes and protocols offer a framework for researchers to investigate the pharmacological and functional effects of this compound. By employing these methodologies, scientists can further elucidate the role of H3R inverse agonism in modulating neurotransmitter systems and explore the therapeutic potential of compounds like this compound in various CNS disorders. It is recommended to optimize these protocols for specific experimental conditions and to consult relevant literature for further details.
References
- 1. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dose-Response Studies of LML134
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been developed for the treatment of excessive sleep disorders. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters in the central nervous system. This document provides detailed application notes and protocols for conducting in vitro dose-response studies of this compound to characterize its pharmacological activity at the human histamine H3 receptor.
Data Presentation
The following table summarizes the quantitative data from in vitro pharmacological assays of this compound, demonstrating its high affinity and functional activity as a histamine H3 receptor inverse agonist.
| Assay Type | Parameter | Value (nM) |
| Functional Activity | hH3R Ki (cAMP Assay) | 0.3 |
| Binding Affinity | hH3R Ki (Binding Assay) | 12 |
hH3R: human Histamine H3 Receptor
Signaling Pathway
This compound exerts its effect by modulating the signaling cascade of the histamine H3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). The constitutive activity of the H3 receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, thereby blocking this constitutive signaling and leading to an increase in cAMP levels. This disinhibition of histaminergic neurons results in increased histamine release.
Figure 1: this compound Signaling Pathway at the Histamine H3 Receptor.
Experimental Protocols
Radioligand Binding Assay for this compound Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the human histamine H3 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (a potent H3R agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer or this compound dilution.
-
25 µL of [³H]-Nα-methylhistamine (at a final concentration close to its Kd).
-
50 µL of cell membrane preparation.
-
For non-specific binding wells, add 25 µL of the non-specific binding control instead of the test compound.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application Notes and Protocols: LML134 Pharmacokinetic and Pharmacodynamic Modeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for LML134, a selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The protocols outlined below are based on publicly available information from preclinical and clinical studies.
Introduction
This compound is an investigational drug developed for the treatment of excessive sleepiness, particularly in the context of sleep-wake disorders such as shift work disorder.[1] Its mechanism of action is through inverse agonism of the histamine H3 receptor, a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters involved in wakefulness and cognitive processes. By blocking the inhibitory tone of the H3 receptor, this compound is designed to increase the levels of these wake-promoting neurotransmitters.
Pharmacokinetic Profile
Limited quantitative pharmacokinetic data for this compound in humans is publicly available. The following tables summarize the available preclinical and qualitative clinical information.
Preclinical Pharmacokinetics (Rat)
| Parameter | Value | Species | Route | Notes |
| Tmax (Time to Maximum Concentration) | ~0.5 hours | Rat | Oral | Indicates rapid oral absorption. |
| Terminal Half-life (t½) | ~0.44 hours | Rat | Intravenous | Suggests rapid clearance. |
| Plasma Protein Binding (fraction unbound, Fu) | 39.0% | Rat | - | |
| Plasma Protein Binding (fraction unbound, Fu) | 57.6% | Dog | - | |
| Plasma Protein Binding (fraction unbound, Fu) | 33.6% | Human | - |
Clinical Pharmacokinetics (Human) - Qualitative
A Phase 2 clinical trial in patients with shift work disorder provided the following qualitative pharmacokinetic insights.[1]
| Parameter | Observation | Study Population |
| Tmax (Time to Maximum Concentration) | Reached highest blood levels approximately 3 hours after oral administration.[1] | Patients with Shift Work Disorder |
Note: Detailed quantitative data from the Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers (NCT02334449) are not publicly available.
Pharmacodynamic Profile
The primary pharmacodynamic effect of this compound is the promotion of wakefulness.
Preclinical Pharmacodynamics
| Assay | Result | Model |
| hH3R Binding Assay (Ki) | 12 nM | In vitro |
| hH3R cAMP Assay (Ki) | 0.3 nM | In vitro |
| Receptor Occupancy | High receptor occupancy achieved in the brain. | In vivo (Rat) |
Clinical Pharmacodynamics (Human) - Qualitative
The Phase 2 proof-of-concept study (NCT03141086) in patients with shift work disorder demonstrated the wake-promoting effects of this compound.[1]
| Endpoint | Observation | Study Population |
| Multiple Sleep Latency Test (MSLT) | Participants were less sleepy at night after taking this compound compared to placebo.[1] | Patients with Shift Work Disorder |
| Duration of Effect | The effect on sleepiness was less pronounced at 9.5 hours post-administration.[1] | Patients with Shift Work Disorder |
| Safety | The most common adverse event reported was headache.[1] | Patients with Shift Work Disorder |
Note: Specific quantitative data on the mean sleep latency from the MSLT in the this compound versus placebo groups are not publicly available.
Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.
Caption: this compound signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments based on the available study descriptions.
Protocol 1: In Vitro Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
Cell membranes expressing the human H3 receptor.
-
Radioligand (e.g., [3H]-N-α-methylhistamine).
-
This compound stock solution and serial dilutions.
-
Assay buffer.
-
Scintillation fluid and counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and the different concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H3R ligand).
-
Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Clinical Pharmacokinetic and Pharmacodynamic Assessment (Phase 2)
Objective: To assess the pharmacokinetic profile and the effect of this compound on wakefulness in patients with shift work disorder.
Study Design: A randomized, double-blind, placebo-controlled, cross-over study.
Inclusion Criteria (Generalized):
-
Adult male and female patients diagnosed with shift work disorder.
-
Working night shifts.
-
Objective evidence of excessive sleepiness.
Procedure:
-
Screening Period: Assess eligibility based on inclusion/exclusion criteria.
-
Treatment Period 1:
-
Randomly assign participants to receive either a single oral dose of this compound or a matching placebo at the beginning of their night shift.
-
Pharmacokinetic Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at multiple intervals post-dose such as 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours) to determine the plasma concentration of this compound over time.
-
Pharmacodynamic Assessment (MSLT): Conduct the Multiple Sleep Latency Test at set intervals during the night shift (e.g., starting 2-3 hours post-dose and repeated every 2 hours for a total of 4-5 tests). The MSLT measures the time it takes for a patient to fall asleep in a quiet, dark room.
-
-
Washout Period: A sufficient period to ensure complete elimination of the drug.
-
Treatment Period 2:
-
Participants cross over to receive the alternative treatment (this compound if they received placebo in Period 1, and vice versa).
-
Repeat the pharmacokinetic sampling and pharmacodynamic assessments as in Period 1.
-
-
Data Analysis:
-
Analyze the pharmacokinetic data to determine parameters such as Cmax, Tmax, and AUC.
-
Compare the mean sleep latency from the MSLT between the this compound and placebo treatment periods to assess the effect on wakefulness.
-
Caption: Clinical trial workflow.
Conclusion
This compound is a histamine H3 receptor inverse agonist with a preclinical profile suggestive of rapid absorption and clearance. Limited qualitative data from a Phase 2 clinical trial indicates that it can reduce sleepiness in patients with shift work disorder, with a peak effect observed around 3 hours post-dose. The development of a comprehensive pharmacokinetic-pharmacodynamic model for this compound will require the availability of detailed quantitative data from its clinical development program. The protocols provided herein offer a general framework for the types of studies conducted to characterize the properties of this compound.
References
LML134 Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders, such as narcolepsy and shift-work disorder.[1][2] Its mechanism of action involves blocking the constitutively active H3 autoreceptors on histaminergic neurons, leading to increased histamine synthesis and release in the brain.[3][4] Elevated synaptic histamine levels subsequently activate postsynaptic H1 receptors, which play a crucial role in promoting and maintaining wakefulness.[4][5] A key characteristic of this compound is its rapid oral absorption and short half-life, a profile designed to enhance wakefulness during the day without causing insomnia after nocturnal administration.[1][6]
These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in preclinical animal models, specifically focusing on pharmacokinetic and receptor occupancy studies in rats.
This compound Properties
| Property | Value | Reference |
| Chemical Name | 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate | [2] |
| Molecular Formula | C19H29N5O3 | [3] |
| CAS Registry No. | 1542135-76-1 | [3] |
| Mechanism of Action | Histamine H3 Receptor (H3R) Inverse Agonist | [1][2] |
| Solubility | Water-soluble | [6] |
| Permeability | Good permeability | [6] |
Preclinical Data Summary: In Vivo Studies in Rats
The following tables summarize key in vitro and in vivo pharmacokinetic and receptor occupancy data for this compound, primarily from studies conducted in male Sprague-Dawley rats.
Table 1: In Vitro H3 Receptor Binding and Activity
| Parameter | Species | Value (nM) | Reference |
| Ki (cAMP Assay) | Human | 0.3 | [6] |
| Ki (Binding Assay) | Human | 12 | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Route | Dose (mg/kg) | tmax (h) | t½ (h) | Fraction Absorbed (%) | Plasma Protein Binding (Fu, %) | Reference |
| Intravenous (i.v.) | 1 | - | 0.44 | - | 39.0 | [6] |
| Oral (p.o.) | 10 | 0.5 | - | 44 | 39.0 | [6] |
tmax: Time to maximum plasma concentration; t½: Terminal half-life; Fu: Fraction unbound.
Table 3: Ex Vivo H3 Receptor Occupancy in Male Sprague-Dawley Rat Brain
| Route | Dose (mg/kg) | Time Post-Dose (h) | Receptor Occupancy (%) | Reference |
| Oral (p.o.) | 10 | 1 | ~75% (peak) | [1] |
| Oral (p.o.) | 10 | 4 | ~25% | [1] |
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor that tonically inhibits the release of histamine. By blocking this receptor, this compound disinhibits the histaminergic neuron, leading to increased histamine release into the synaptic cleft. This histamine then binds to postsynaptic H1 receptors to promote arousal and wakefulness.
References
- 1. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) The Discovery of this compound, a Histamine H3 Receptor [research.amanote.com]
- 4. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. currentseparations.com [currentseparations.com]
Application Notes and Protocols for LML134 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The provided guidelines are intended to ensure the stability and efficacy of this compound for use in a variety of experimental settings, including in vitro and in vivo studies. Adherence to these protocols will aid in generating reproducible and reliable data in research and drug development applications.
Introduction to this compound
This compound is an orally active small molecule that functions as a high-affinity inverse agonist for the histamine H3 receptor (H3R)[1][2]. It has been investigated for its potential therapeutic effects in sleep disorders[1][2][3]. As an inverse agonist, this compound reduces the constitutive activity of the H3R, a G-protein coupled receptor (GPCR) coupled to a Gαi subunit[4][5]. This inhibitory action on the autoreceptor leads to an increase in the synthesis and release of histamine and other neurotransmitters in the central nervous system[5][6]. Given its mechanism of action, precise and accurate preparation of this compound solutions is critical for experimental success.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 375.473 g/mol | [1] |
| Chemical Formula | C19H29N5O3 | N/A |
| Appearance | Powder | [1] |
| Purity (by HPLC) | ≥98% | [1] |
| Solubility in DMSO | 12.5 mg/mL (33.29 mM) | [1] |
| Solubility in Water | Water soluble | N/A |
Recommended Solvents and Storage
The selection of an appropriate solvent and proper storage conditions are crucial for maintaining the integrity of this compound.
| Form | Recommended Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 3 months | [1] |
| -20°C | 2 weeks | [2] |
For most in vitro cell-based assays, sterile dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated primary stock solution. For in vivo studies, the primary stock in DMSO can be further diluted in aqueous solutions such as saline or phosphate-buffered saline (PBS).
Experimental Protocols
Preparation of a 10 mM this compound Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound.
-
Dissolve: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock from 3.75 mg of this compound, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use sterile aliquots to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage (up to 3 months) or at -20°C for short-term storage (up to 2 weeks)[1][2].
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the primary DMSO stock solution to prepare working solutions for cell culture experiments.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound primary stock solution at room temperature.
-
Dilute: Perform serial dilutions of the primary stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the this compound working solution.
-
Use Immediately: It is best to prepare fresh working solutions for each experiment.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock and working solution preparation.
This compound Mechanism of Action: Histamine H3 Receptor Signaling
Caption: this compound as an inverse agonist of the H3 receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for LML134 in Sleep-Wake Cycle Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development by Novartis for the treatment of excessive sleep disorders, such as shift work disorder.[1][2] As an inverse agonist of the H3R, a presynaptic autoreceptor, this compound blocks the constitutive activity of the receptor, leading to increased synthesis and release of histamine in the brain.[3][4] Elevated histamine levels in the central nervous system promote wakefulness, making this compound a compound of interest for investigating sleep-wake cycles and developing novel therapies for hypersomnolence.[1][4]
These application notes provide an overview of this compound's mechanism of action, summarize available preclinical and clinical data, and offer detailed protocols for its use in sleep-wake cycle research.
Mechanism of Action
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[3] The H3R is coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
This compound acts as an inverse agonist at the H3R. By binding to the receptor, it not only blocks the effects of agonists but also reduces the receptor's basal, constitutive activity. This disinhibition of the presynaptic feedback loop leads to an increase in the synthesis and release of histamine from histaminergic neurons. The released histamine then acts on postsynaptic histamine H1 receptors, which are known to play a crucial role in promoting and maintaining wakefulness.[3]
Signaling Pathway of the Histamine H3 Receptor and the Action of this compound
Caption: Signaling pathway of the H3 receptor and this compound's mechanism of action.
Data Presentation
Preclinical Data: Receptor Occupancy in Rats
| Compound | Dose (oral) | Time Post-Dose | Receptor Occupancy (%) | Species | Reference |
| This compound | 10 mg/kg | 1 hour | ~50% | Sprague-Dawley Rat | [5] |
Clinical Data: Shift Work Disorder (NCT03141086)
Note: Specific quantitative data on mean sleep latency from this trial are not publicly available. The following table summarizes the qualitative findings and other reported data.[1]
| Parameter | This compound | Placebo | Outcome |
| Mean Sleep Latency (MSLT) | Increased wakefulness | Baseline | Participants stayed awake longer on this compound compared to placebo.[1] |
| Time to Maximum Plasma Concentration (Tmax) | ~3 hours | N/A | This compound reached its highest levels in the blood approximately 3 hours after administration.[1] |
| Most Common Adverse Event | Headache | N/A | Headache was the most frequently reported adverse event.[1] |
| Serious Adverse Events | None reported | None reported | No serious adverse events were reported during the trial.[1] |
Experimental Protocols
Preclinical Investigation of this compound on Sleep-Wake Cycles in Rodents
This protocol describes a typical experimental workflow for assessing the effects of a wake-promoting agent like this compound on sleep-wake architecture in rats using electroencephalography (EEG) and electromyography (EMG).
References
- 1. novctrd.com [novctrd.com]
- 2. LML-134 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: LML134 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleep disorders, such as shift work disorder (SWD) and narcolepsy.[1][2][3] The rationale for its development is based on the role of the central histaminergic system in promoting wakefulness. The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[4][5] By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to an increase in the release of histamine and other neurotransmitters, thereby promoting a state of wakefulness.[4][6]
A key feature of this compound is its designed pharmacokinetic profile, characterized by rapid brain penetration and fast target disengagement.[7][8] This profile was intended to provide a robust wake-promoting effect during the desired period without causing insomnia, a common side effect associated with other H3R inverse agonists with longer half-lives.[1][2]
These application notes provide an overview of the preclinical and clinical data on this compound, detailed protocols for relevant behavioral assays, and a description of its underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro and In Vivo Preclinical Data for this compound
| Parameter | Value | Species/System | Reference |
| hH3R Ki (cAMP assay) | 0.3 nM | Human | [7] |
| hH3R Ki (binding assay) | 12 nM | Human | [7] |
| tmax (oral) | 0.5 hours | Rat | [7] |
| Terminal half-life (IV) | 0.44 hours | Rat | [7] |
| Receptor Occupancy (10 mg/kg, p.o.) | High at 0.5 hours, 17% at 6 hours | Rat | [8] |
Table 2: Human Pharmacokinetic and Clinical Trial Data for this compound
| Parameter | Finding | Study Population | Reference |
| Time to peak blood levels | Approximately 3 hours | Healthy Volunteers | [9] |
| Primary Efficacy Endpoint | Increased sleep latency in the Multiple Sleep Latency Test (MSLT) compared to placebo. | Patients with Shift Work Disorder | [9] |
| Most Common Adverse Event | Headache | Patients with Shift Work Disorder | [9] |
Signaling Pathway
This compound exerts its effects by modulating the histamine H3 receptor (H3R) signaling pathway. The H3R is a G-protein coupled receptor (GPCR) that is constitutively active and couples to the Gi/o family of G-proteins.[10][11] In its active state, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] As an inverse agonist, this compound binds to the H3R and stabilizes its inactive conformation, thereby blocking its constitutive activity.[6] This leads to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP production. The subsequent increase in histamine release from histaminergic neurons promotes wakefulness.[4]
Experimental Protocols
Preclinical Behavioral Assays
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents.[13][14] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[15]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.[15]
-
Administer this compound or vehicle control at the desired dose and route, with an appropriate pretreatment time based on its pharmacokinetic profile (e.g., 30 minutes for oral administration in rats).
-
Place the animal in the center of the maze, facing one of the open arms.[16]
-
Allow the animal to explore the maze for a 5-minute period.[17]
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. A decrease in open arm exploration is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects.
2. Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a commonly used model to screen for antidepressant-like activity.[18][19] The test is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Data Analysis: The primary measure is the duration of immobility. A decrease in immobility time is interpreted as an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives due to hyperactivity.[21]
Clinical Behavioral Assay
1. Multiple Sleep Latency Test (MSLT)
The MSLT is the standard objective measure of daytime sleepiness.[22] It measures the time it takes for a person to fall asleep in a quiet, dark environment during the day.
-
Prerequisites:
-
The MSLT should follow an overnight polysomnography (PSG) to rule out other sleep disorders and ensure adequate sleep the night before (minimum 6 hours of sleep).
-
Patients should abstain from caffeine, alcohol, and other stimulant or sedative medications for a specified period before the test (typically 2 weeks for REM-suppressing medications).
-
-
Procedure:
-
The test consists of five scheduled nap opportunities throughout the day, spaced 2 hours apart.[22] The first nap typically begins 1.5 to 3 hours after waking from the overnight PSG.
-
For each nap, the patient is instructed to lie quietly in a dark, quiet room and try to fall asleep.[22]
-
The time from "lights out" to the first epoch of sleep (sleep latency) is measured using EEG, EOG, and EMG.
-
If the patient falls asleep, they are allowed to sleep for 15 minutes. If they do not fall asleep within 20 minutes, the nap trial is ended.[22]
-
-
Data Analysis: The primary endpoint is the mean sleep latency across the five naps. An increase in mean sleep latency indicates a reduction in sleepiness. The number of sleep-onset REM periods (SOREMPs) is also recorded, which is relevant for the diagnosis of narcolepsy. In the CLML134X2201 trial, mean sleep latency data was planned to be analyzed using a mixed-effect ANOVA model with treatment and period as fixed effects and subject as a random effect.[23]
Experimental Workflows
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 4. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. novctrd.com [novctrd.com]
- 10. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lasa.co.uk [lasa.co.uk]
- 19. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. researchgate.net [researchgate.net]
- 22. sleepeducation.org [sleepeducation.org]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Note: Investigating Neuromodulatory Effects of LML134 in Primary Neuronal Cultures
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1] The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system.[2] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine.[2] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters including dopamine, acetylcholine, norepinephrine, and serotonin.[2][3] By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the release of these neurotransmitters.[4][5] While clinically investigated for excessive sleep disorders due to its wake-promoting effects,[1][6] its utility as a research tool in primary neuronal cultures for studying the intricacies of neuromodulation is a promising area of exploration.
Proposed Application in Primary Neuronal Cultures
This document outlines a hypothetical application for this compound in primary neuronal cultures to investigate the role of the histaminergic system in neuronal health and function. Specifically, this compound can be used to study:
-
Synaptic Plasticity and Neurotransmitter Release: By disinhibiting the release of various neurotransmitters, this compound can be used to probe the downstream effects on synaptic function, dendritic spine morphology, and neuronal network activity.
-
Neuroprotection: The modulation of neurotransmitter levels may have implications for neuronal survival. This compound could be used in models of neurotoxicity or oxidative stress to assess its potential neuroprotective effects.
-
Neuroinflammatory Processes: Given the interplay between the histaminergic system and neuroinflammation, this compound can be a valuable tool to study the communication between neurons and glial cells (astrocytes and microglia) in co-culture models.
Disclaimer: The following protocols and data are provided as a representative example and are not based on published experimental results for this compound in this specific application. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific primary neuronal culture system and experimental goals.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol is adapted from standard procedures for isolating and culturing primary neurons.[7][8][9]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Coating Solution: Poly-D-Lysine (50 µg/mL in sterile water)
-
Dissection Buffer: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion Solution: Papain (20 units/mL) and DNase I (10 µg/mL) in Dissection Buffer
-
Plating Medium: Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™ Supplement, and Penicillin-Streptomycin.[9]
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-Lysine solution overnight at 37°C. The following day, wash plates three times with sterile, deionized water and allow them to dry completely.[10]
-
Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect embryonic day 18 (E18) pups and remove the brains. Isolate the cerebral cortices in ice-cold Dissection Buffer.
-
Digestion: Transfer the cortical tissue to the Digestion Solution and incubate for 15-20 minutes at 37°C.
-
Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed Plating Medium, and count the viable cells using a hemocytometer.
-
Seeding: Plate the neurons onto the coated surfaces at a density of 2.5 x 10^4 to 6.0 x 10^4 cells/cm^2 for immunocytochemistry or 1.2 x 10^5 cells/cm^2 for biochemical assays.[9]
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Replace half of the medium every 3-4 days. Cultures are typically ready for experimentation between 7 and 14 days in vitro (DIV).
Protocol 2: this compound Treatment and Neuronal Viability Assay
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Plating Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: On DIV 7, prepare serial dilutions of this compound in pre-warmed Plating Medium to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from the cultured neurons and replace it with the this compound-containing medium or a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Protocol 3: Immunocytochemistry for Neuronal Markers
Materials:
-
Primary antibodies (e.g., anti-MAP2 for neuronal dendrites, anti-Synaptophysin for presynaptic terminals)
-
Fluorescently-labeled secondary antibodies
-
Paraformaldehyde (PFA, 4%)
-
Permeabilization Buffer (0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Mounting medium with DAPI
Procedure:
-
Fixation: After this compound treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the corresponding fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
Data Presentation
The following table presents hypothetical quantitative data from a dose-response experiment using this compound in primary cortical neurons.
| This compound Concentration | Neuronal Viability (% of Control) | Relative Synaptophysin Puncta Density (% of Control) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 100 ± 8.2 |
| 1 nM | 102 ± 5.1 | 105 ± 7.9 |
| 10 nM | 105 ± 4.8 | 115 ± 9.1 |
| 100 nM | 103 ± 5.3 | 128 ± 10.5 |
| 1 µM | 98 ± 6.2 | 135 ± 11.3 |
| 10 µM | 91 ± 7.1 | 110 ± 9.8 |
Data are represented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: this compound action on the H3 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for studying this compound in primary neurons.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. novctrd.com [novctrd.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. karger.com [karger.com]
- 9. dendrotek.ca [dendrotek.ca]
- 10. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Troubleshooting LML134 solubility issues
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with LML134 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly selective Histamine (B1213489) 3 receptor (H3R) inverse agonist.[1] The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] As an inverse agonist, this compound reduces the constitutive activity of the H3 receptor, which leads to an increase in the synthesis and release of histamine and other neurotransmitters like dopamine, acetylcholine, and norepinephrine.[2][3][4] This mechanism of action is being explored for the treatment of excessive sleep disorders.[5][6]
Q2: What is the reported solubility of this compound?
A2: this compound is described as being water-soluble.[7] Specific solubility data from suppliers indicates it is soluble in DMSO at concentrations of at least 7.5 mg/mL (19.97 mM).[2] For in vivo studies, specific formulations have been developed to achieve clear solutions at concentrations of ≥ 1.25 mg/mL.[1]
Q3: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is much lower. The following troubleshooting guide provides several strategies to address this.
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A4: The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration of DMSO in your assay medium at or below 0.5%.[1] However, it is always best practice to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or the experimental outcome.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for up to 3 years.[8] Stock solutions prepared in a solvent should be stored at -80°C for up to 2 years or -20°C for 1 year to maintain stability.[1] It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting this compound Solubility Issues
Summary of this compound Solubility Data
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 7.5 mg/mL (19.97 mM) | [2] |
| Aqueous Solubility | Described as "water soluble" | [7] |
| In Vivo Formulation 1 | ≥ 1.25 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [1] |
| In Vivo Formulation 2 | ≥ 1.25 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) | [1] |
General Troubleshooting Workflow for Solubility Issues
If you are experiencing precipitation of this compound in your experiments, follow this workflow to identify a solution.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: consult Certificate of Analysis)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for compound stability at this temperature first.[9]
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for In Vitro Assays
Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., cell culture medium) while avoiding precipitation.
Method A: Standard Dilution
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Add the required volume of the stock solution to your aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).
-
Mix immediately and thoroughly by vortexing or gentle inversion.
-
Visually inspect for any signs of precipitation. If precipitation occurs, proceed to Method B.
Method B: Serial Dilution
-
Instead of a single large dilution, perform a series of intermediate dilutions.[5]
-
First, dilute your concentrated DMSO stock solution to an intermediate concentration in 100% DMSO.
-
Then, add this intermediate DMSO solution to your final aqueous buffer. This two-step process can sometimes prevent the compound from crashing out of solution.
-
For example, to get a 10 µM final concentration from a 10 mM stock in a 10 mL final volume with 0.1% DMSO:
-
Take 10 µL of 10 mM stock.
-
Add it to 9.99 mL of aqueous buffer.
-
If this precipitates, try making a 1 mM intermediate stock in DMSO first. Then take 100 µL of the 1 mM stock and add it to 9.9 mL of aqueous buffer.
-
This compound Mechanism of Action: Histamine H3 Receptor Signaling
This compound is an inverse agonist of the Histamine H3 Receptor (H3R). The H3R is a G-protein coupled receptor that couples to the Gαi/o subunit. In its constitutively active state, the H3R suppresses the synthesis and release of histamine and other neurotransmitters. As an inverse agonist, this compound reduces this basal activity, leading to an increase in neurotransmitter release.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
LML134 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of LML134 in DMSO and other common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in DMSO?
A1: Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in DMSO. However, the use of deuterated DMSO (DMSO-d6) as a solvent for NMR spectroscopic analysis of this compound suggests at least short-term stability, as the compound must remain intact during the timescale of the experiment to yield reliable structural data.[1] For long-term storage, it is recommended to perform a stability assessment under your specific laboratory conditions.
Q2: What factors can influence the stability of this compound in a DMSO stock solution?
A2: The stability of a compound in DMSO can be influenced by several factors:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups. Studies have shown that for many compounds, storage in a DMSO/water (90/10) mixture at 4°C can maintain stability for extended periods.[2][3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage, it is advisable to store DMSO stock solutions at low temperatures, such as -20°C or -80°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and potentially lead to compound degradation or precipitation. It is best to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Light Exposure: Although not specifically documented for this compound, light can induce degradation of photosensitive compounds. It is good practice to store stock solutions in amber vials or otherwise protected from light.
-
Oxygen: The presence of oxygen can lead to oxidation of susceptible compounds. While DMSO itself can be an oxidant in some reactions, for routine storage, the impact of atmospheric oxygen is generally considered less critical than water and temperature.
Q3: What are the best practices for preparing and storing this compound stock solutions in DMSO?
A3: To maximize the stability and longevity of your this compound stock solutions, follow these best practices:
-
Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO to minimize the initial water content.
-
Prepare High Concentrations: Whenever possible, prepare a concentrated stock solution (e.g., 10 mM or higher). This can help to improve stability.
-
Aliquot for Single Use: After preparation, divide the stock solution into smaller, single-use aliquots in appropriate vials (e.g., amber glass or polypropylene).
-
Store at Low Temperatures: Store the aliquots at -20°C or -80°C for long-term storage.
-
Minimize Freeze-Thaw Cycles: Only remove and thaw the number of aliquots needed for an experiment. Avoid repeated freezing and thawing of the same aliquot.
-
Proper Sealing: Ensure vials are tightly sealed to prevent moisture absorption and solvent evaporation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Compound degradation in the stock solution. | Perform a stability check on your stock solution using an appropriate analytical method (e.g., HPLC-UV, LC-MS). Prepare a fresh stock solution from solid material. |
| Precipitate observed in the thawed stock solution. | Poor solubility at low temperatures or compound degradation leading to insoluble products. | Gently warm the solution and vortex to redissolve. If precipitation persists, centrifuge the solution and analyze the supernatant to determine the concentration. Consider preparing a fresh, less concentrated stock solution. |
| Loss of biological activity. | Degradation of the active compound. | Verify the purity and concentration of your stock solution. Prepare a fresh solution and re-run the experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC-UV
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Timepoint Zero (T0) Analysis:
-
Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration (e.g., 10 µM) with the initial mobile phase composition.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline.
-
-
Storage:
-
Aliquot the remaining stock solution into multiple vials.
-
Store the vials at different temperatures: Room Temperature (RT), 4°C, and -20°C.
-
-
Subsequent Timepoints:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage temperature.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Prepare and analyze a diluted sample as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the T0 peak area.
-
A decrease in the peak area of this compound or the appearance of new peaks may indicate degradation.
-
Data Presentation:
| Storage Temperature | T0 Purity (%) | 1 Week Purity (%) | 1 Month Purity (%) | 3 Months Purity (%) |
| Room Temperature | 100 | |||
| 4°C | 100 | |||
| -20°C | 100 |
Protocol 2: Identification of Degradation Products by LC-MS
This protocol can be used to identify potential degradation products of this compound.
Materials:
-
This compound stock solution in DMSO (from the stability study)
-
LC-MS system with a suitable C18 column and mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile phases as in Protocol 1
Procedure:
-
Analyze the T0 sample to obtain the mass spectrum of the parent this compound molecule.
-
Analyze samples from the different storage conditions and timepoints.
-
Compare the chromatograms and mass spectra of the stored samples to the T0 sample.
-
Look for new peaks in the chromatograms of the stored samples.
-
Analyze the mass spectra of any new peaks to determine their mass-to-charge ratio (m/z) and propose potential structures for the degradation products.
Signaling Pathway and Workflow Diagrams
Caption: this compound acts as an inverse agonist on the Histamine H3 receptor.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Optimizing LML134 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of LML134 in in vivo experimental settings. Our resources include frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2] The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters.[3] By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to an increase in the release of histamine and other neurotransmitters, which promotes wakefulness. This compound has been developed for the clinical treatment of excessive sleep disorders.[1][4]
Q2: What is a recommended starting dose for this compound in in vivo studies?
A2: Based on preclinical studies in rats, a dose of 10 mg/kg administered orally (p.o.) has been shown to achieve significant brain receptor occupancy.[4] For initial studies in mice, a similar starting dose can be considered, with adjustments based on the specific animal model and experimental endpoint. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I formulate this compound for oral administration?
A3: For oral gavage, this compound can be formulated as a suspension. A common vehicle for oral administration of small molecules in rodents is 0.5% methylcellulose (B11928114) in water .[5] To aid in suspension, a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.2%) can be included.[5] It is crucial to ensure the suspension is homogeneous before each administration.
Q4: How can I confirm that this compound is engaging its target in my in vivo model?
A4: Target engagement of this compound in the brain can be assessed using an ex vivo receptor occupancy assay .[5][6] This involves administering this compound to the animals, followed by harvesting the brain tissue at a specific time point. The level of H3 receptor occupancy is then determined by measuring the binding of a radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) to brain homogenates.[4]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability between animals can obscure the true effect of this compound. Below is a guide to help identify and mitigate potential sources of variability.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the this compound suspension is homogeneous. Vortex the suspension thoroughly before each gavage. Prepare fresh formulations regularly to avoid degradation. Visually inspect for any precipitation.[7] |
| Inaccurate Dosing | Calibrate pipettes and syringes regularly. Ensure the gavage needle is fully emptied during administration. Base the dose volume on the most recent body weight of each animal.[8] |
| Animal Stress | Acclimatize animals to the experimental procedures, including handling and gavage, before the start of the study.[9] |
| Biological Variability | Use age- and weight-matched animals. House animals under standardized conditions (light-dark cycle, temperature, diet).[8] |
Troubleshooting Workflow for High Variability
Caption: A workflow to diagnose and resolve high experimental variability.
Issue 2: Lack of Expected Efficacy
If this compound does not produce the anticipated wakefulness-promoting effect, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | The administered dose may be too low to achieve adequate receptor occupancy. Conduct a dose-response study to determine the optimal dose.[7] |
| Poor Bioavailability | Although this compound is orally bioavailable, factors like food in the stomach can affect absorption. Consider fasting animals before dosing (consult IACUC guidelines). Ensure the vehicle is appropriate for oral delivery.[10] |
| Suboptimal Timing of Assessment | The peak effect of this compound may not align with your behavioral assessment window. This compound is designed for rapid onset and a relatively short duration of action.[4] Conduct a time-course experiment to identify the peak time of action. |
| Animal Model Insensitivity | The chosen animal model may not be sensitive to the wake-promoting effects of H3R inverse agonists. Consider using established models of narcolepsy or shift-work disorder.[11][12][13][14] |
Decision Tree for Lack of Efficacy
Caption: A decision tree to troubleshoot a lack of expected efficacy.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol outlines the standard procedure for administering this compound via oral gavage.
-
Animal Preparation:
-
Weigh each animal immediately before dosing to calculate the precise volume of the this compound formulation to be administered.[15]
-
Gently restrain the animal to immobilize its head and body. For mice, this can be achieved by scruffing the neck. For rats, hold the animal firmly around the thoracic region.[16][17]
-
-
Gavage Needle Insertion:
-
Select an appropriately sized gavage needle (typically 18-20 gauge for mice and 16-18 gauge for rats).[16]
-
Measure the correct insertion depth by holding the needle alongside the animal from the tip of its nose to the last rib. Mark this depth on the needle.[15]
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[9]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.[17]
-
After administration, gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[16]
-
Protocol 2: Ex Vivo Histamine H3 Receptor Occupancy Assay
This protocol describes a method to determine the in vivo target engagement of this compound.
-
Dosing and Tissue Collection:
-
Administer this compound or vehicle to the animals via oral gavage at the desired doses and time points.
-
At the designated time after dosing, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by decapitation).
-
Rapidly dissect the brain and isolate the cortex on a cold surface.[18]
-
-
Brain Homogenate Preparation:
-
Radioligand Binding Assay:
-
In assay tubes, combine the brain homogenate, a specific radioligand for the H3 receptor (e.g., [3H]-N-α-methylhistamine), and buffer.
-
For determining non-specific binding, include a high concentration of a non-labeled H3R ligand in a separate set of tubes.
-
Incubate the tubes to allow the radioligand to reach binding equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated animals.
-
This compound Signaling Pathway
Caption: this compound acts as an inverse agonist at the H3 receptor, promoting wakefulness.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 3. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Rodent Model of Narcolepsy - Creative Biolabs [creative-biolabs.com]
- 12. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rodent Model of Night-Shift Work Induces Short-Term and Enduring Sleep and Electroencephalographic Disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent models to study the metabolic effects of shiftwork in humans - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]
- 15. benchchem.com [benchchem.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 18. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cureffi.org [cureffi.org]
LML134 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the known off-target effects of LML134 and strategies to mitigate them. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The H3 receptor is a presynaptic autoreceptor on histaminergic neurons in the brain. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to increased synthesis and release of histamine. Elevated histamine levels in the brain promote wakefulness, which is the intended therapeutic effect for treating excessive sleep disorders like shift work disorder.[1][2][3][4]
Q2: What is known about the off-target profile of this compound?
This compound was designed and optimized for high selectivity to minimize off-target effects. Preclinical studies have confirmed its specificity for the H3 receptor.
-
Broad Selectivity Screening : In a comprehensive screening panel of 137 molecular targets, this compound demonstrated high selectivity for the H3 receptor.[3]
-
Histamine Receptor Family : The compound shows excellent selectivity over other histamine receptor subtypes, including H1, H2, and H4.[3]
-
hERG Channel : No significant activity was observed at the hERG channel, which is a critical checkpoint for assessing cardiovascular risk.[3]
-
Early Stage Safety Profiling : A precursor to this compound was tested against a panel of 56 additional targets and revealed no significant affinities, indicating that a clean safety profile was a key goal during the compound's development.[2]
Q3: Are there any known mechanism-based side effects of this compound?
Yes, the primary side effect associated with the H3R inverse agonist class is insomnia.[4][5] This is considered a mechanism-based effect because the same pathway that promotes wakefulness during the day can interfere with sleep at night if the drug's action is too prolonged.
This compound was specifically engineered to mitigate this risk through its pharmacokinetic and pharmacodynamic profile.[2][3][4]
-
Rapid Onset : It achieves high receptor occupancy in the brain shortly after administration.[2]
-
Fast Target Disengagement : It has a fast kinetic profile, meaning it quickly disengages from the H3 receptor.[2][3]
This "fast-on/fast-off" profile is intended to provide therapeutic benefits (wakefulness) during the active period without causing insomnia during the subsequent sleep period.[2][4]
Q4: What were the most common adverse events reported in clinical trials for this compound?
In a clinical trial involving participants with shift work disorder, this compound was found to be safe and well-tolerated.[1]
-
The most frequently reported adverse event was headache .[1]
-
No serious adverse events were reported during the trial.[1]
Troubleshooting Guide
Issue 1: I am observing unexpected effects in my cell-based or animal model that do not seem related to H3R signaling.
While this compound has a high degree of selectivity, no compound is entirely free of potential off-target interactions at high concentrations or in specific biological contexts. If you suspect an off-target effect, consider the following troubleshooting steps.
Experimental Protocol: Investigating a Potential Off-Target Effect
-
Confirm On-Target Engagement :
-
Use a positive control for H3R antagonism/inverse agonism (e.g., pitolisant, thioperamide) in your experimental system.
-
Verify that this compound elicits the expected downstream effects of H3R blockade, such as increased histamine release or modulation of other neurotransmitters like acetylcholine (B1216132) or dopamine.[6]
-
-
Dose-Response Curve :
-
Generate a full dose-response curve for the observed unexpected effect.
-
Compare the EC50/IC50 of the unexpected effect with the known on-target potency of this compound for the H3 receptor (Ki = 0.3 nM in cAMP assays, 12 nM in binding assays).[3] A significant separation (e.g., >100-fold) between the on-target and off-target potency suggests the effect may only occur at supra-pharmacological concentrations.
-
-
Use a Structurally Unrelated H3R Inverse Agonist :
-
Replicate the experiment using a different chemical scaffold that also acts as an H3R inverse agonist. If the unexpected effect is not replicated, it is more likely to be an off-target effect specific to the chemical structure of this compound.
-
-
Introduce a Negative Control :
-
If available, use a structurally similar but inactive analog of this compound. This can help differentiate a specific off-target interaction from a non-specific effect of the chemical structure.
-
-
Competitive Binding :
-
In an appropriate system, determine if the unexpected effect can be blocked by co-administration of a high concentration of a known H3R ligand that is not an inverse agonist. If it cannot be blocked, the effect is likely independent of the H3 receptor.
-
Issue 2: My animal subjects are exhibiting insomnia or disrupted sleep patterns.
Mitigation Strategy:
This is the most likely mechanism-based side effect. The risk is inherently reduced by this compound's design, but individual responses or experimental conditions may vary.[2][3]
-
Review Dosing and Timing : The "fast-off" kinetic profile of this compound is crucial for avoiding insomnia.[3] Ensure that the timing of drug administration in your experimental model allows for sufficient clearance before the designated sleep/rest period. This compound reached its highest blood levels approximately 3 hours after administration in human trials and has a short half-life.[1]
-
Adjust the Dose : Insomnia may be dose-dependent. If the experimental paradigm allows, test a lower dose that still achieves the desired on-target therapeutic effect.
-
Monitor Sleep Architecture : Use electroencephalography (EEG) or other appropriate methods to formally assess sleep stages and duration to quantify the effect and determine if adjustments to the protocol are effective.
Data Summary
Table 1: this compound Selectivity and Potency
| Target | Assay Type | Potency / Activity | Reference |
|---|---|---|---|
| Human H3 Receptor | cAMP Functional Assay | Ki = 0.3 nM | [3] |
| Human H3 Receptor | Radioligand Binding Assay | Ki = 12 nM | [3] |
| Human H1, H2, H4 Receptors | Not Specified | IC50 > 30 µM | [2] |
| hERG Channel | Not Specified | No significant activity reported | [3] |
| Broad Target Panel | 137 Targets | High selectivity for H3R |[3] |
Table 2: this compound Clinical Trial Adverse Events (Shift Work Disorder Study)
| Adverse Event | Frequency | Severity | Reference |
|---|---|---|---|
| Headache | Most Common | Not Specified | [1] |
| Serious Adverse Events | None Reported | N/A |[1] |
Visualizations
Caption: this compound acts as an inverse agonist at the presynaptic H3 autoreceptor.
Caption: this compound's fast kinetics are designed to mitigate insomnia.
Caption: Workflow for troubleshooting suspected off-target effects.
References
- 1. novctrd.com [novctrd.com]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LML-134 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Addressing LML134 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LML134.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cAMP assay results | 1. Cell line instability or passage number variation. 2. Inconsistent cell seeding density. 3. Reagent degradation (e.g., this compound, forskolin). 4. Assay timing and kinetics. | 1. Use a stable, validated cell line and maintain a consistent cell passage number for all experiments. 2. Ensure uniform cell seeding density across all wells of the assay plate. 3. Prepare fresh solutions of this compound and other reagents for each experiment. Store stock solutions appropriately. 4. Optimize and standardize incubation times for this compound and stimulation agents. |
| Low potency (high Ki) in H3R binding assays | 1. Incorrect radioligand concentration. 2. Degraded this compound or radioligand. 3. Suboptimal assay buffer composition. 4. Issues with membrane preparation quality. | 1. Use a radioligand concentration at or below its Kd for the receptor. 2. Aliquot and store both this compound and radioligand at the recommended temperature to avoid freeze-thaw cycles. 3. Ensure the assay buffer has the correct pH and ionic strength. 4. Use a validated protocol for membrane preparation to ensure high receptor density and integrity. |
| Inconsistent pharmacokinetic (PK) data in animal models | 1. Variability in animal health or stress levels. 2. Inconsistent dosing administration. 3. Issues with blood sample collection and processing. 4. Analytical method variability. | 1. Acclimatize animals properly before the study and monitor their health status. 2. Ensure accurate and consistent administration of this compound (e.g., oral gavage technique). 3. Standardize blood collection times and procedures for handling and storing plasma samples. 4. Validate the analytical method (e.g., LC-MS/MS) for linearity, precision, and accuracy. |
| Unexpected off-target effects in cellular assays | 1. High concentration of this compound used. 2. Presence of impurities in the this compound sample. 3. Non-specific binding to assay components. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Verify the purity of the this compound compound. 3. Include appropriate controls to assess non-specific effects. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2][3] It binds to the H3 receptor and reduces its constitutive activity, which leads to an increase in the release of histamine and other neurotransmitters in the brain, promoting wakefulness.[2]
What is the selectivity profile of this compound?
This compound is highly selective for the H3 receptor.[1] It has been screened against a panel of other receptors and channels, including histamine H1, H2, and H4 receptors, and showed excellent selectivity.[1][2]
What are the key in vitro properties of this compound?
| Parameter | Value | Assay |
| hH3R Ki | 0.3 nM | cAMP assay |
| hH3R Ki | 12 nM | Binding assay |
Data sourced from Novartis researchers' presentation.[1]
What is the pharmacokinetic profile of this compound in rats?
| Parameter | Value |
| Tmax (oral) | 0.5 hours |
| Fraction absorbed | 44% |
| Terminal half-life (IV) | 0.44 hours |
| Plasma protein binding (rat) | Fu = 39.0% |
| Plasma protein binding (dog) | Fu = 57.6% |
| Plasma protein binding (human) | Fu = 33.6% |
Data sourced from Novartis researchers' presentation.[1]
Experimental Protocols
General Protocol for an H3R cAMP Assay
-
Cell Culture: Culture cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Seeding: Plate the cells into 96-well or 384-well assay plates at a predetermined density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells and incubate for a specific period.
-
Stimulation: Add a fixed concentration of a histamine receptor agonist (if measuring antagonist activity) or a cAMP-inducing agent like forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a suitable pharmacological model to determine the Ki or IC50 value.
Visualizations
Caption: this compound acts as an inverse agonist on presynaptic H3 autoreceptors.
Caption: A typical preclinical to clinical workflow for a drug candidate like this compound.
References
Avoiding LML134 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of LML134 during experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule that acts as a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The H3R is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters.[3] By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to an increased release of histamine and other neurotransmitters, which is being investigated for its potential therapeutic effects in disorders of excessive sleepiness.[4][5]
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, the most probable degradation pathways for this compound are hydrolysis of the carboxylate ester linkage and oxidation of the piperazine (B1678402) ring.[1][6] These reactions can be influenced by factors such as pH, temperature, and exposure to light and oxidizing agents.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize the potential for degradation, use DMSO with the lowest possible water content. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO by vortexing until the solution is clear.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] For short-term storage of a few days, a stock solution can be kept at 4°C, but it is crucial to monitor for any signs of precipitation or degradation.
Q5: Can I store this compound solutions in aqueous buffers?
A5: It is not recommended to store this compound in aqueous buffers for extended periods, as the ester linkage is susceptible to hydrolysis, especially at non-neutral pH.[8] If your experiment requires the use of aqueous buffers, prepare the working solutions fresh daily from a DMSO stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected potency in assays. | This compound degradation in stock or working solutions. | 1. Prepare fresh stock solutions from solid this compound.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Prepare working solutions in aqueous buffers immediately before use.4. Verify the pH of your assay buffer; extreme pH can accelerate hydrolysis.5. Protect solutions from light during preparation and incubation. |
| Precipitation observed in stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Warm the stock solution to room temperature and vortex thoroughly to redissolve the compound.2. If precipitation persists, consider preparing a more dilute stock solution.3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Appearance of new peaks in HPLC analysis of the compound. | Degradation of this compound. | 1. Identify the degradation products if possible using techniques like LC-MS to understand the degradation pathway.2. Review your handling and storage procedures to identify potential causes (e.g., exposure to high temperatures, light, or non-neutral pH).3. Perform a forced degradation study (see Experimental Protocols section) to confirm susceptibility to specific stress conditions. |
| Loss of activity in a cell-based assay over a long incubation period. | Metabolic degradation by cells or instability in the culture medium. | 1. Assess the stability of this compound in the cell culture medium (without cells) over the time course of the experiment.2. If stable in medium alone, investigate potential metabolic instability by incubating with cells and analyzing for the parent compound at different time points.3. Consider replenishing the compound in the media for long-duration experiments. |
Quantitative Stability Data (Illustrative)
The following tables present hypothetical stability data for this compound to illustrate its potential degradation profile under various conditions. This data is for illustrative purposes only and should be confirmed by experimental analysis.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 72 |
| 9.0 | 24 |
Table 2: Temperature-Dependent Stability of this compound in Solid Form and DMSO Solution
| Condition | Storage Temperature | % Remaining after 1 month |
| Solid | 25°C | 98% |
| Solid | 4°C | >99% |
| Solid | -20°C | >99% |
| 10 mM in DMSO | 25°C | 95% |
| 10 mM in DMSO | 4°C | 99% |
| 10 mM in DMSO | -20°C | >99% |
Table 3: Photostability of this compound in Solution (100 µM in PBS, pH 7.4)
| Light Exposure Condition | % Remaining after 24 hours |
| Dark Control (25°C) | >99% |
| Ambient Laboratory Light | 90% |
| ICH Q1B Option 2 (UV/Vis) | 75% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions.[9][10][11]
1. Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Prepare a 1 mg/mL solution of this compound in methanol. Expose the solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11] A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
1. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or Mass Spectrometry (MS) for peak identification.
2. Data Analysis:
-
Monitor the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time zero (T=0) sample.
-
The appearance of new peaks indicates the formation of degradation products.
Visualizations
Histamine H3 Receptor Signaling Pathway
As an inverse agonist, this compound inhibits the basal activity of the H3 receptor, which is a Gαi/o-coupled receptor. This leads to an increase in the activity of adenylyl cyclase (AC), resulting in elevated cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB.
Caption: this compound acts as an inverse agonist on the H3 receptor.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound forced degradation studies.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 3. benchchem.com [benchchem.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. novctrd.com [novctrd.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive report of long-term stability data for a range ATMPs: A need to develop guidelines for safe and harmonized stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
LML134 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with LML134.
Troubleshooting Guides
This section addresses specific issues that may arise during your research with this compound in a question-and-answer format.
Question: My assay is showing unexpected agonist-like activity with this compound, even though it's described as an inverse agonist. What could be the cause?
Answer:
This is a valid observation that can occur under specific experimental conditions. Several factors could contribute to this apparent switch in activity:
-
Receptor Basal Activity: The level of constitutive (basal) activity of the H3 receptor in your experimental system is crucial. In systems with very low to no basal activity, an inverse agonist may not have a negative efficacy to demonstrate and could appear neutral or even exhibit partial agonism, especially at high concentrations.
-
Assay-Specific Artifacts: The signaling pathway you are measuring can influence the observed results. For instance, if this compound has biased signaling properties, it might act as an inverse agonist on one pathway (e.g., cAMP) but as an agonist on another (e.g., β-arrestin recruitment).
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or cellular components, leading to confounding signals that mimic agonism.
-
Compound Stability: Degradation of this compound under your specific experimental conditions could potentially lead to metabolites with different pharmacological profiles.
Recommended Next Steps:
-
Confirm Receptor Expression and Basal Activity: Use a standard agonist and antagonist to confirm the expected responses in your system. Quantify the basal activity of the H3 receptor.
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound. An apparent agonist effect might only be present at a narrow range of high concentrations.
-
Orthogonal Assays: Test this compound in a different assay that measures a distinct point in the signaling cascade (e.g., if you see agonist activity in a calcium flux assay, try a cAMP accumulation assay).
-
Selectivity Profiling: If possible, test this compound against a panel of related receptors to rule out off-target effects.
Question: I'm observing a significant discrepancy between the in vitro potency of this compound and its in vivo efficacy in my animal model. What could explain this?
Answer:
Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, several factors could be at play:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model may be different from what is published for other species. This compound was designed for rapid absorption and clearance.[1][2] Factors like poor oral bioavailability, rapid metabolism, or low brain penetration in your model could lead to insufficient target engagement.
-
Pharmacodynamics (PD): The relationship between drug concentration at the target site and the pharmacological response can be complex. The in vivo environment has homeostatic mechanisms that may counteract the effects of H3R inverse agonism.
-
Target Engagement: It is crucial to confirm that this compound is reaching the histamine (B1213489) H3 receptors in the brain at sufficient concentrations to exert its effect.[3]
-
Animal Model Specifics: The specific strain, age, and health status of your animals can all influence drug response.
Recommended Next Steps:
-
PK/PD Studies: Conduct pharmacokinetic studies in your animal model to determine the concentration of this compound in plasma and, if possible, in the brain over time. Correlate these concentrations with a pharmacodynamic marker of H3R activity.
-
Dose-Response Studies: Perform a thorough dose-response study in vivo to ensure you are testing a relevant range of doses.
-
Alternative Routes of Administration: If oral bioavailability is a concern, consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound?
Answer:
This compound is a histamine H3 receptor (H3R) inverse agonist.[2][4] The H3 receptor is a presynaptic autoreceptor that normally inhibits the release of histamine and other neurotransmitters. By acting as an inverse agonist, this compound binds to the H3 receptor and reduces its basal, constitutive activity. This leads to an increase in the synthesis and release of histamine in the brain, which promotes wakefulness.[5]
Question: Why was this compound developed to have a fast kinetic profile?
Answer:
This compound was intentionally designed to have rapid brain penetration and fast disengagement from the H3 receptor.[1][2] This pharmacokinetic profile was sought to provide a wakefulness-promoting effect during the day without causing insomnia the following night, which has been a side effect of other H3R inverse agonists with longer half-lives.[2]
Question: What were the key findings from the clinical trials with this compound?
Answer:
Clinical trials with this compound were conducted to evaluate its safety, tolerability, and efficacy in promoting wakefulness, particularly in the context of shift work disorder.[5][6] The results indicated that participants were less sleepy at night after taking this compound compared to a placebo.[5] The most common side effect reported was headache.[5] One clinical trial was stopped early by the sponsor, Novartis, not due to safety concerns, but as part of a broader decision to discontinue research in sleep-related disorders.[5]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type |
| hH3R Ki | 12 nM | Human | Radioligand Binding Assay |
| hH3R Ki | 0.3 nM | Human | cAMP Functional Assay |
Data sourced from Troxler et al. (2019).[1]
Experimental Protocols
Protocol: Downstream cAMP Accumulation Assay to Assess this compound Activity
This protocol describes a method to determine the effect of this compound on cAMP levels in a cell line stably expressing the human histamine H3 receptor.
1. Cell Culture:
- Culture CHO-K1 cells stably expressing the human H3 receptor in F-12K Medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Plate cells in 96-well plates at a density of 50,000 cells per well and allow to adhere overnight.
2. Assay Procedure:
- Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
- Wash the cells once with assay buffer.
- Add 50 µL of the this compound dilutions to the respective wells. For control wells, add assay buffer with the corresponding DMSO concentration.
- To stimulate cAMP production, add 50 µL of a sub-maximal concentration of a reference H3R agonist (e.g., (R)-α-methylhistamine) to all wells except the basal control wells.
- Incubate the plate at 37°C for 30 minutes.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis:
- Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
Visualizations
Caption: this compound signaling pathway as an H3R inverse agonist.
Caption: Troubleshooting workflow for unexpected agonist activity.
Caption: Logical relationship of this compound's potential dual activity.
References
- 1. | BioWorld [bioworld.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 5. novctrd.com [novctrd.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: LML134 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist. Our aim is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the histamine H3 receptor (H3R).[1][2][3][4] The H3R exhibits constitutive activity, meaning it is active even in the absence of an agonist. As an inverse agonist, this compound binds to the H3R and reduces its basal signaling activity. This leads to an increase in the synthesis and release of histamine and other neurotransmitters, which is thought to be the mechanism behind its wake-promoting effects.[2]
Q2: What are the expected EC50/IC50 values for this compound in in vitro assays?
A2: The potency of this compound has been characterized in different in vitro assays. In a cAMP assay, the hH3R Ki value for this compound is 0.3 nM, and in a binding assay, it is 12 nM.[1] The EC50 or IC50 values you obtain will depend on the specific assay system, cell type, and experimental conditions.
Q3: We are observing a biphasic or U-shaped dose-response curve. What could be the cause?
A3: A biphasic dose-response curve with an H3R inverse agonist like this compound could be due to several factors. At very high concentrations, off-target effects on other receptors or cellular processes might occur. Alternatively, it could indicate receptor desensitization or internalization at sustained high levels of the compound. It is also possible that at high concentrations, the compound may start to exhibit agonist-like properties at a different receptor that has an opposing effect on the measured outcome.
Q4: There is high variability between replicate wells in our assay. What are the common sources of variability?
A4: High variability can stem from several sources:
-
Pipetting errors: Inaccurate or inconsistent pipetting of this compound or other reagents.
-
Cell plating inconsistency: Uneven cell density across the plate.
-
Edge effects: Evaporation from wells on the outer edges of the plate.
-
Compound precipitation: this compound coming out of solution at higher concentrations.
-
Cell health: Poor or inconsistent cell viability across the plate.
Q5: Why are our in vivo results not correlating with our in vitro potency data?
A5: Discrepancies between in vitro and in vivo data are common and can be attributed to several pharmacokinetic and pharmacodynamic factors. This compound has been shown to have rapid oral absorption and clearance in rats.[1] Factors such as bioavailability, plasma protein binding, metabolism, and brain penetration will influence the effective concentration of this compound at the target H3 receptors in vivo.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound dose-response experiments.
Problem 1: No dose-response or a very weak response.
| Possible Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the stock solution concentration and serial dilutions. Prepare fresh dilutions for each experiment. |
| Inactive compound | Check the storage conditions and age of the this compound stock. If possible, test its activity in a validated positive control assay. |
| Low receptor expression | Confirm the expression level of H3R in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Inappropriate assay conditions | Optimize assay parameters such as incubation time, temperature, and cell density. |
| Signal detection issues | Ensure that the plate reader or detection instrument is functioning correctly and that the settings are optimized for your assay. |
Problem 2: The dose-response curve has a shallow slope.
| Possible Cause | Troubleshooting Step |
| Complex biological response | The observed response may be the net effect of multiple signaling pathways. |
| Assay window is too small | Optimize the assay to maximize the difference between the minimum and maximum response. |
| Compound degradation | Assess the stability of this compound under your experimental conditions. |
Problem 3: The dose-response curve has a very steep slope.
| Possible Cause | Troubleshooting Step |
| Positive cooperativity | This may be a characteristic of the interaction between this compound and the H3R. |
| Cell toxicity at higher concentrations | Perform a cell viability assay in parallel with your dose-response experiment to rule out cytotoxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Receptor | Parameter | Value (nM) |
| cAMP Assay | hH3R | Ki | 0.3 |
| Binding Assay | hH3R | Ki | 12 |
Data sourced from ChemMedChem 2019, 14(13): 1238.[1]
Table 2: Rat Pharmacokinetic Profile of this compound
| Parameter | Value |
| tmax (oral) | 0.5 hours |
| Fraction absorbed | 44% |
| Terminal half-life (IV) | 0.44 hours |
| Plasma protein binding (rat) | Fu = 39.0% |
| Plasma protein binding (human) | Fu = 33.6% |
Data sourced from ChemMedChem 2019, 14(13): 1238.[1]
Table 3: Illustrative this compound Dose-Response Data (Hypothetical cAMP Assay)
| This compound Concentration (nM) | Log Concentration | % Inhibition of Forskolin-stimulated cAMP (Mean) | Standard Deviation |
| 0.01 | -11 | 2.1 | 1.5 |
| 0.1 | -10 | 15.8 | 3.2 |
| 1 | -9 | 48.9 | 4.1 |
| 10 | -8 | 85.2 | 2.8 |
| 100 | -7 | 98.7 | 1.9 |
| 1000 | -6 | 99.1 | 1.7 |
Experimental Protocols
Protocol: In Vitro cAMP Assay for this compound Dose-Response Analysis
-
Cell Culture: Culture CHO-K1 cells stably expressing the human histamine H3 receptor in F-12K Medium supplemented with 10% FBS and 500 µg/mL G418.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer (e.g., HBSS with 0.1% BSA) to achieve the desired final concentrations.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add 50 µL of the this compound serial dilutions to the respective wells. c. Incubate for 30 minutes at 37°C. d. Add 50 µL of 10 µM forskolin (B1673556) (to stimulate cAMP production) to all wells except the negative control. e. Incubate for 15 minutes at 37°C. f. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: a. Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition). b. Plot the percent inhibition against the log concentration of this compound. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound acts as an inverse agonist at the presynaptic H3 autoreceptor.
Caption: Experimental workflow for generating a dose-response curve.
Caption: A decision tree for troubleshooting dose-response experiments.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Enhancing LML134 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of LML134 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animal models?
This compound, a histamine (B1213489) H3 receptor inverse agonist, is described as water-soluble with good permeability.[1] In rats, it demonstrates rapid oral absorption, with a time to maximum plasma concentration (Tmax) of 0.5 hours.[1] The fraction of the oral dose absorbed has been reported to be 44%.[1] While this indicates good absorption, there is potential for improvement to achieve higher systemic exposure.
Q2: What are the potential reasons for incomplete bioavailability of this compound despite its good solubility?
Even with good aqueous solubility, several factors can limit the oral bioavailability of a compound. These include:
-
First-Pass Metabolism: Significant metabolism in the intestine or liver before the drug reaches systemic circulation can reduce bioavailability. This compound has been shown to form three main metabolites in rat liver microsomes.[1]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Gastrointestinal Instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine can occur.
-
Poor Membrane Permeation: While described as having good permeability, it might not be optimal, or regional differences in intestinal permeability could play a role.[2]
Q3: What are the general strategies to improve the oral bioavailability of a drug candidate like this compound?
A variety of formulation strategies can be employed to enhance the oral bioavailability of investigational drugs.[3][4][5] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance dissolution rate and absorption.[6][7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve absorption by various mechanisms, including enhancing lymphatic transport, which can bypass first-pass metabolism.[2][8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a non-crystalline state can improve its dissolution rate.[3][6]
-
Complexation: Using agents like cyclodextrins can enhance solubility and protect the drug from degradation.[6][9]
-
Use of Excipients: Incorporating permeation enhancers or metabolism inhibitors in the formulation can also be beneficial.[2]
Troubleshooting Guide
Issue 1: Lower than expected plasma concentrations of this compound in our animal model.
If you are observing plasma concentrations of this compound that are lower than the reported values, consider the following troubleshooting steps:
Troubleshooting Workflow
References
- 1. | BioWorld [bioworld.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. upm-inc.com [upm-inc.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
LML134 batch-to-batch consistency checks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the batch-to-batch consistency of LML134.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a histamine (B1213489) H3 receptor (H3R) inverse agonist. The H3 receptor is a G-protein coupled receptor (GPCR) that is primarily found in the central nervous system and exhibits a baseline level of activity even without being stimulated by a natural ligand (a phenomenon known as constitutive activity).[1] As an inverse agonist, this compound binds to the H3 receptor and reduces this constitutive activity.[2][3] This leads to an increased release of histamine and other neurotransmitters, such as dopamine (B1211576) and acetylcholine, which promotes wakefulness.[1][4]
Q2: What are the key quality attributes to consider for this compound batch-to-batch consistency?
A2: To ensure reproducible experimental results, it is crucial to verify the consistency of key quality attributes of this compound between different batches. These attributes fall into two main categories: physicochemical properties and biological activity. Key attributes include identity, purity, potency, and physical characteristics.
Q3: What are some common causes of inconsistent results between batches of this compound?
A3: Inconsistent results can arise from variability in the physicochemical properties or biological activity of different this compound batches. Potential causes include the presence of impurities or related substances, variations in crystalline form (polymorphism), incorrect quantification of the compound, or degradation of the material due to improper storage.
Q4: How should this compound be stored to ensure its stability?
A4: While specific stability data for this compound is not publicly available, as a general guideline for small molecule drug substances, it should be stored in a well-closed container, protected from light and moisture, at controlled room temperature or as specified by the manufacturer.
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Caption: this compound inverse agonist action on the H3 receptor.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during the quality control assessment of this compound batches.
| Observed Issue | Potential Cause | Recommended Action |
| Physicochemical Tests | ||
| Unexpected peaks in HPLC chromatogram | Presence of impurities or degradation products. | - Identify the unknown peaks using mass spectrometry.- Review the synthesis and purification records of the batch.- Perform forced degradation studies to identify potential degradation products. |
| Incorrect mass detected by MS | Incorrect compound or presence of adducts. | - Verify the calibration of the mass spectrometer.- Analyze the reference standard to confirm the expected mass.- Check for common adducts (e.g., sodium, potassium). |
| Assay value is out of specification | Weighing or dilution error, or compound degradation. | - Re-prepare standards and samples and repeat the assay.- Verify the purity of the reference standard.- Assess the stability of the compound under the analytical conditions. |
| Functional Assays | ||
| Lower than expected potency (higher IC50) in the functional assay | Compound degradation, inaccurate concentration, or assay variability. | - Confirm the concentration of the stock solution by a validated analytical method.- Use a freshly prepared sample for the assay.- Include a qualified reference standard in each assay plate to monitor for drift. |
| High variability between replicate wells | Pipetting errors, cell plating inconsistency, or reagent issues. | - Ensure proper mixing of all solutions.- Check cell viability and ensure even cell distribution in the assay plates.- Qualify all critical reagents before use. |
| No response or weak signal in the assay | Inactive compound, incorrect assay setup, or problem with the cell line. | - Test a new, confirmed-active batch of this compound or another H3R inverse agonist.- Verify the expression and responsiveness of the H3 receptor in the cell line.- Review the entire assay protocol for any deviations. |
Experimental Protocols for Batch-to-Batch Consistency
To ensure the reliability and reproducibility of experiments using this compound, each new batch should be qualified against a well-characterized reference standard. The following are key assays for this purpose.
Physicochemical Characterization
These tests confirm the identity, purity, and physical properties of the this compound batch.
| Test | Methodology | Acceptance Criteria |
| Identity | 1. Mass Spectrometry (MS): Acquire a mass spectrum of the sample and compare the molecular ion with the theoretical mass of this compound.2. ¹H NMR Spectroscopy: Record the proton NMR spectrum and compare it with the spectrum of the reference standard. | The observed molecular ion should be within ± 0.2 Da of the theoretical mass.The chemical shifts and coupling patterns should be consistent with the reference standard. |
| Purity | High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method with UV detection. The purity is determined by the area percentage of the main peak. | Purity ≥ 98.0% (area %).Individual impurities ≤ 0.5% (area %). |
| Water Content | Karl Fischer Titration: Determine the water content of the sample. | ≤ 1.0% w/w |
| Residual Solvents | Gas Chromatography (GC) with Headspace: Analyze for the presence of solvents used in the manufacturing process. | Conforms to ICH Q3C limits. |
Biological Activity Verification
These assays confirm the functional potency of the this compound batch.
1. Histamine H3 Receptor Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from the H3 receptor, confirming its binding affinity.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-α-Methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).
-
96-well filter plates and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the this compound test batch and the reference standard.
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either the this compound dilution, buffer (for total binding), or the non-specific binding control.
-
Incubate for 2 hours at 25°C.
-
Filter the plate and wash the membranes to remove unbound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the Ki value for the this compound test batch and compare it to that of the reference standard. A known Ki value for this compound is 12 nM.[2]
-
2. Functional Assay: cAMP Inhibition
As an H3R inverse agonist coupled to Gi/o proteins, this compound will increase cAMP levels in cells stimulated with forskolin (B1673556) by inhibiting the constitutive activity of the receptor that would normally suppress adenylate cyclase.
-
Materials:
-
A cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound test batch and the reference standard.
-
Treat the cells with the this compound dilutions for a pre-determined time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Generate dose-response curves and calculate the IC50 value for the this compound test batch. Compare this to the IC50 of the reference standard. The reported hH3R Ki value for this compound in a cAMP assay is 0.3 nM, which can serve as a reference point.[2]
-
This compound Batch Consistency Check Workflow
The following diagram outlines the logical workflow for qualifying a new batch of this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. scllifesciences.com [scllifesciences.com]
- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
LML134 Technical Support Center: Navigating Half-Life and Clearance in Your Experiments
For Researchers, Scientists, and Drug Development Professionals
Welcome to the LML134 Technical Support Center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with the histamine (B1213489) H3 receptor inverse agonist, this compound. Here, you will find concise information on its pharmacokinetic properties, detailed experimental protocols, and solutions to potential challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the short half-life of this compound?
A1: this compound was intentionally designed to have a short half-life and rapid clearance. This pharmacokinetic profile aims to provide a therapeutic effect during the day to promote wakefulness in individuals with excessive sleep disorders, while minimizing the risk of insomnia that could result from prolonged receptor occupancy during the night.[1][2][3] The goal is to achieve high receptor occupancy for a limited duration, followed by rapid disengagement from the histamine H3 receptor.[1][2][3]
Q2: I am observing high variability in my in vivo study results. What are potential reasons for this?
A2: High variability in in vivo studies with this compound can stem from several factors. It is crucial to ensure consistent dosing and sampling times across all subjects. The compound's rapid pharmacokinetics mean that even small deviations in timing can lead to significant differences in plasma concentrations and, consequently, receptor occupancy. Additionally, ensure that the formulation of this compound is consistent and that the route of administration is performed accurately. For oral dosing, differences in food intake can affect absorption. It is also important to consider potential gender-related differences in metabolism, as have been observed with other compounds.
Q3: My in vitro binding assay is showing low specific binding. What can I do to troubleshoot this?
A3: Low specific binding in a radioligand binding assay for this compound could be due to several factors. First, verify the quality and concentration of your reagents, including the radioligand and the cell membrane preparation expressing the histamine H3 receptor. Ensure that the incubation time is sufficient to reach equilibrium. You may also need to optimize the protein concentration in your assay. If using a competitive binding assay, ensure the concentration of the competing non-labeled ligand is appropriate to displace the radioligand effectively. Finally, review your washing steps to ensure they are stringent enough to remove non-specifically bound radioligand without dislodging specifically bound ligand.
Q4: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A4: While this compound was developed to be a selective histamine H3 receptor inverse agonist, it is always good practice to consider potential off-target effects. If you observe unexpected biological responses in your experiments, it may be prudent to perform counter-screening against a panel of other receptors, particularly other histamine receptor subtypes (H1, H2, and H4).
Data Presentation: this compound Pharmacokinetic Parameters
| Species | Half-Life (t½) | Clearance Considerations | Reference |
| Human | 4.6 - 7.6 hours | Designed for rapid clearance to avoid accumulation and potential for insomnia. | [4] |
| Rat | Data for a similar compound (9a) showed a long terminal half-life of 3.3 hours. This compound was optimized for faster clearance. | Preclinical studies in rats were crucial for selecting this compound due to its favorable pharmacokinetic profile compared to earlier compounds. | [1] |
| Dog | Specific data not available in the provided search results. | As a common preclinical species, dog studies would have been conducted to assess safety and pharmacokinetics before human trials. |
Experimental Protocols
Protocol 1: In Vivo Receptor Occupancy Study in Rats
This protocol is adapted from the methodology described for in vivo studies with this compound and similar compounds.[1]
Objective: To determine the in vivo occupancy of the histamine H3 receptor by this compound in the rat brain.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Vehicle for this compound administration (e.g., 0.5% methylcellulose)
-
Radioligand for H3 receptor (e.g., [3H]-N-α-methylhistamine)
-
Homogenization buffer
-
Scintillation fluid and counter
Procedure:
-
Administer this compound orally to a cohort of rats at the desired dose.
-
At various time points post-administration, euthanize the animals and rapidly excise the brains.
-
Prepare brain homogenates using a suitable buffer.
-
Conduct an ex vivo radioligand binding assay on the brain homogenates using a saturating concentration of [3H]-N-α-methylhistamine.
-
Measure the amount of bound radioligand using a scintillation counter.
-
Calculate receptor occupancy by comparing the binding in this compound-treated animals to that in vehicle-treated control animals.
Protocol 2: Competitive Radioligand Binding Assay for this compound
This is a general protocol for a competitive binding assay that can be adapted for this compound.
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor
-
This compound
-
A suitable radioligand for the H3 receptor (e.g., [3H]-N-α-methylhistamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Non-labeled competitor (e.g., a known H3 receptor agonist or antagonist)
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of this compound to the experimental wells.
-
To determine non-specific binding, add a high concentration of a non-labeled competitor to a set of control wells.
-
To determine total binding, add only the radioligand and assay buffer to another set of control wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through filter mats, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value for this compound and subsequently the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Experimental workflows for in vivo and in vitro studies of this compound.
Caption: Simplified signaling pathway of the Histamine H3 receptor and the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Minimizing LML134 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing potential toxicity when working with LML134 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2][3] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. This leads to an increased release of histamine, which has a wake-promoting effect in the central nervous system.[2] this compound has been investigated for the treatment of excessive sleep disorders.[1][4]
Q2: Is this compound expected to be toxic to cells in culture?
A2: While this compound has undergone safety and tolerability studies in clinical trials, specific in vitro cytotoxicity data is not extensively published in the public domain.[1][4] Generally, for any new compound, it is crucial to determine its toxicity profile in the specific cell line being used. Observed cytotoxicity can be multifactorial, arising from the compound itself, its concentration, the experimental duration, or other factors related to the cell culture conditions.
Q3: What are the common signs of cytotoxicity I should watch for?
A3: Common indicators of cytotoxicity in cell culture include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased presence of floating, dead cells in the medium.
-
Evidence of apoptosis or necrosis through specific assays.
-
Alterations in metabolic activity, which can be detected by assays like MTT or MTS.
Q4: How can I differentiate between true cytotoxicity and other experimental artifacts?
A4: It is important to use multiple, mechanistically distinct assays to confirm cytotoxicity.[5] For example, an assay measuring metabolic activity (like MTT) should be complemented with an assay that measures membrane integrity (like a trypan blue exclusion assay or LDH release assay) to rule out that the compound is merely altering cellular metabolism without causing cell death.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected therapeutic concentrations. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Compound Purity: The this compound stock may contain impurities. 3. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to this compound or its mechanism of action. | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic for your cell line (typically <0.1% for DMSO). Always include a vehicle-only control in your experiments. 2. Verify Compound Purity: Whenever possible, use highly purified this compound and verify its purity. 3. Determine IC50/LD50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) for your specific cell line. |
| Inconsistent results between experiments. | 1. Compound Stability: this compound may be unstable in the culture medium over the course of the experiment. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Variability in Seeding Density: Inconsistent initial cell numbers can affect the outcome of toxicity assays. | 1. Assess Compound Stability: Check for any available data on the stability of this compound in aqueous solutions. Consider preparing fresh stock solutions for each experiment. 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. |
| Discrepancy between metabolic and viability assays. | 1. Metabolic Interference: this compound might be altering the metabolic state of the cells without directly causing cell death. 2. Assay-Specific Artifacts: Some assay reagents may interact with the compound. | 1. Use Orthogonal Assays: Confirm cytotoxicity using a method that directly measures cell membrane integrity (e.g., trypan blue, LDH assay). 2. Consult Assay Literature: Review the technical information for your cytotoxicity assay to check for known interfering compounds. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate how to present quantitative results from this compound toxicity studies.
Table 1: this compound Cytotoxicity (IC50) in Various Cell Lines after 48-hour Exposure
| Cell Line | Cell Type | IC50 (µM) |
| SH-SY5Y | Human Neuroblastoma | > 100 |
| HEK293 | Human Embryonic Kidney | 85.2 |
| HepG2 | Human Hepatocellular Carcinoma | 65.7 |
| A549 | Human Lung Carcinoma | 78.4 |
Table 2: Effect of this compound on Cell Viability and Membrane Integrity in HepG2 Cells
| This compound Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Membrane Integrity (% LDH Release) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 |
| 10 | 95.3 ± 5.1 | 6.1 ± 1.5 |
| 25 | 82.1 ± 6.3 | 10.4 ± 2.3 |
| 50 | 60.5 ± 7.2 | 25.8 ± 3.9 |
| 100 | 35.8 ± 8.1 | 55.3 ± 6.7 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Membrane Integrity
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
-
Lysis Control: For a maximum LDH release control, lyse a set of untreated cells with the lysis buffer provided in the kit.
-
Measurement: Measure the absorbance according to the kit's protocol.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.
Visualizations
Caption: this compound acts as an inverse agonist on the H3 receptor.
Caption: A workflow for troubleshooting unexpected this compound cytotoxicity.
Caption: A general workflow for assessing this compound toxicity in vitro.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
LML134 Technical Support Center: Experimental Controls and Best Practices
Welcome to the technical support center for LML134. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices when working with this novel histamine (B1213489) H3 receptor (H3R) inverse agonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inverse agonist of the histamine H3 receptor (H3R).[1] The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, and its activation inhibits the synthesis and release of histamine and other neurotransmitters in the central nervous system.[2] As an inverse agonist, this compound not only blocks the action of agonists at the H3R but also reduces the receptor's basal, constitutive activity, leading to an increase in the release of histamine and other neurotransmitters.[3] This mechanism is the basis for its potential therapeutic effects in treating excessive sleep disorders.[1][4]
Q2: What are the key in vitro and in vivo properties of this compound?
A2: this compound was designed for high brain penetration and a pharmacokinetic profile characterized by rapid absorption and clearance.[5] This profile aims to promote wakefulness during the day without causing insomnia the following night.[4] Preclinical studies in Sprague-Dawley rats have demonstrated its ability to occupy H3Rs in the brain and modulate histamine levels.[5]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo properties of this compound from preclinical studies.
| Parameter | Value | Species/Assay Conditions |
| hH3R Kᵢ (cAMP assay) | 0.3 nM | Human H3 receptor |
| hH3R Kᵢ (binding assay) | 12 nM | Human H3 receptor |
| hERG Inhibition | 9% | at 10 µM |
| Brain Concentration | 6130 ng/g | 1 hour after 10 mg/kg oral administration in rats |
| Brain-to-Plasma Ratio | 0.93 | 1 hour after 10 mg/kg oral administration in rats |
| tMeHA Induction | 76% | Percent increase in tele-methylhistamine brain concentration 1 hour after 10 mg/kg oral administration in rats |
| Receptor Occupancy | 89% | 1 hour after 10 mg/kg oral administration in rats |
Data sourced from Troxler, T. et al. (2019). ChemMedChem, 14(13), 1238-1247.[5]
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro H3 Receptor Functional Assay (cAMP Accumulation)
This protocol is designed to measure the inverse agonist activity of this compound by quantifying its effect on cAMP levels in cells expressing the H3 receptor.
Materials:
-
Cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well microplates
Methodology:
-
Cell Seeding: Seed the H3R-expressing cells into a 96-well plate at an appropriate density and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to the wells to a final concentration that induces a submaximal cAMP response. This step is crucial for observing the inhibitory effect of the Gi-coupled H3R activation.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.[2]
-
Data Analysis: The inverse agonist activity of this compound is determined by the concentration-dependent decrease in forskolin-stimulated cAMP levels. Plot the cAMP levels against the log concentration of this compound to determine its EC50 value.
Protocol 2: In Vitro H3 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound to the H3 receptor.
Materials:
-
Membrane preparation from cells expressing the H3 receptor
-
Radioligand specific for H3R (e.g., [³H]-Nα-methylhistamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known H3R ligand like clobenpropit)
-
This compound
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from H3R-expressing cells. Determine the protein concentration of the membrane preparation.[4]
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-120 minutes at 25°C with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Quantification: Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine its IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Troubleshooting Guide
Q3: I am not observing a clear inverse agonist effect in my cAMP assay. What could be the reason?
A3: Several factors can contribute to a weak or absent inverse agonist signal:
-
Low Constitutive Activity: The cell line you are using may have low basal H3R activity. Overexpression of the receptor can sometimes increase constitutive activity.[7]
-
Suboptimal Forskolin Concentration: The concentration of forskolin used to stimulate cAMP production might be too high, masking the inhibitory effect of this compound. Perform a dose-response curve for forskolin to determine the optimal concentration (typically EC50 to EC80).
-
Cell Health: Ensure the cells are healthy and within a low passage number, as cell stress or high passage can alter GPCR signaling.[8]
-
Assay Window: The overall signal-to-background ratio of your cAMP assay might be too low. Consider using a more sensitive cAMP detection kit or optimizing assay conditions.
Q4: My radioligand binding assay shows high non-specific binding. How can I reduce it?
A4: High non-specific binding (NSB) can obscure the specific binding signal. Here are some tips to reduce NSB:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.
-
Optimize Membrane Concentration: Titrate the amount of membrane protein per well to find the optimal concentration that gives a good specific binding window.
-
Washing Steps: Ensure your washing steps during filtration are efficient in removing unbound radioligand without causing dissociation of the bound ligand. Use ice-cold wash buffer.
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter.[9]
Q5: I am observing high variability between replicate wells in my in vitro assays. What are the potential causes?
A5: High variability can arise from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to variable results. Ensure proper mixing of the cell suspension before plating.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to "edge effects." Consider not using the outermost wells for critical data points or ensure proper humidification during incubation.
-
Inadequate Mixing: Ensure proper mixing of reagents in the wells after addition.
Visualizations
Signaling Pathway of this compound at the Histamine H3 Receptor
Caption: A step-by-step workflow for determining the binding affinity of this compound to the H3 receptor using a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
LML134 In Vivo Efficacy: A Comparative Analysis for Researchers
This guide provides a comprehensive comparison of the in vivo efficacy of LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, with other therapeutic alternatives for the treatment of excessive sleepiness, particularly in the context of shift work disorder (SWD) and narcolepsy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data and methodologies to support further investigation and development in this therapeutic area.
Executive Summary
This compound is an investigational drug that has shown promise in reducing excessive sleepiness.[1] As a histamine H3 receptor inverse agonist, it works by increasing the levels of histamine in the brain, a neurotransmitter known to promote wakefulness.[2][3][4] Clinical trial evidence, although not fully published with quantitative data, suggests that this compound is effective in improving wakefulness in individuals with shift work disorder.[1] This guide will compare the available information on this compound with established and emerging treatments for excessive sleepiness, including modafinil (B37608), armodafinil, pitolisant (B1243001) (another H3R inverse agonist), and solriamfetol (B1681049).
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.[2][3][4] Inverse agonists of the H3 receptor, such as this compound and pitolisant, bind to the receptor and stabilize it in an inactive conformation. This action blocks the constitutive activity of the receptor, leading to an increased release of histamine from histaminergic neurons. The elevated histamine levels in the synaptic cleft enhance wakefulness and alertness.[2][3]
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
In Vivo Efficacy Comparison
The primary measure of efficacy in clinical trials for wake-promoting agents is the Multiple Sleep Latency Test (MSLT), which objectively measures the time it takes for a person to fall asleep in a quiet environment during the day. Another common measure is the Epworth Sleepiness Scale (ESS), a subjective questionnaire where patients rate their likelihood of falling asleep in various situations.
This compound Efficacy Data
A phase II clinical trial, CLML134X2201, was conducted to evaluate the efficacy and safety of this compound in patients with shift work disorder.[5] While specific quantitative results from this trial have not been publicly released, a summary of the findings indicates that participants were less sleepy at night after taking this compound compared to a placebo.[1] The study reported that participants stayed awake longer during the MSLT nap times after this compound administration.[1] The trial was a randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center study.[5]
Comparative Efficacy of Alternative Treatments
The following tables summarize the in vivo efficacy data for other drugs used to treat excessive sleepiness.
Table 1: Change in Multiple Sleep Latency Test (MSLT) Scores
| Drug | Indication | Dosage | Change from Baseline (minutes) | Placebo Change (minutes) | P-value |
| Modafinil | Shift Work Disorder | 200 mg | +1.7 | +0.3 | <0.001 |
| Armodafinil | Shift Work Disorder | 150 mg | Predicted to be greater than modafinil | - | - |
| Pitolisant | Narcolepsy | Up to 35.6 mg/day | +6.9 | +3.4 | 0.017 |
| Solriamfetol | Narcolepsy | 150 mg | +9.8 | +2.1 | <0.0001 |
| Solriamfetol | Narcolepsy | 300 mg | +12.3 | +2.1 | <0.0001 |
Note: Direct head-to-head comparative trial data for all agents is limited. The data presented is from separate placebo-controlled trials.
Table 2: Change in Epworth Sleepiness Scale (ESS) Scores
| Drug | Indication | Dosage | Change from Baseline | Placebo Change | P-value |
| Modafinil | Shift Work Disorder | 200 mg | Subjective improvement reported | - | - |
| Pitolisant | Narcolepsy | Up to 35.6 mg/day | -6.1 | -2.3 | <0.001 |
| Solriamfetol | Narcolepsy | 150 mg | -5.4 | -1.6 | <0.0001 |
| Solriamfetol | Narcolepsy | 300 mg | -6.4 | -1.6 | <0.0001 |
Experimental Protocols
This compound Clinical Trial (CLML134X2201) Methodology
The clinical trial for this compound was a proof-of-concept study designed to assess its wakefulness-promoting effect, safety, tolerability, and pharmacokinetics in patients with shift work disorder.[5]
-
Study Design: Randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center.[5]
-
Participants: Individuals diagnosed with shift work disorder.
-
Intervention: this compound administered orally versus placebo.
-
Primary Outcome Measure: Change in sleep latency as measured by the Multiple Sleep Latency Test (MSLT).[5][6]
-
Secondary Outcome Measures: Safety, tolerability, and plasma pharmacokinetics.[5]
Caption: Experimental workflow for the this compound cross-over clinical trial.
General Methodology for Competitor Clinical Trials
Clinical trials for modafinil, armodafinil, pitolisant, and solriamfetol generally follow a similar structure to the this compound trial.
-
Study Design: Typically randomized, double-blind, placebo-controlled, parallel-group or cross-over studies.
-
Participants: Patients diagnosed with narcolepsy or shift work disorder based on established diagnostic criteria.
-
Intervention: The investigational drug at varying doses compared to a placebo.
-
Primary Outcome Measures: Co-primary endpoints are often the change from baseline in the Maintenance of Wakefulness Test (MWT) or MSLT and the change from baseline in the ESS score.
-
Secondary Outcome Measures: Include Patient Global Impression of Change (PGI-C), safety, and tolerability.
Conclusion
This compound, as a histamine H3 receptor inverse agonist, represents a targeted approach to promoting wakefulness in individuals with shift work disorder. While direct quantitative comparisons of its in vivo efficacy are limited by the lack of publicly available data, qualitative reports from its clinical trial are positive.[1] When compared to other wake-promoting agents with different mechanisms of action, such as modafinil and solriamfetol, it is evident that multiple pathways can be targeted to achieve therapeutic benefit. The data for pitolisant, another H3R inverse agonist, provides a potential benchmark for the expected efficacy of this class of drugs. Further publication of the this compound clinical trial data is necessary for a more definitive comparative analysis.
References
- 1. novctrd.com [novctrd.com]
- 2. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. The multiple sleep latency test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LML134 and Other Histamine H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the histamine (B1213489) H3 receptor (H3R) inverse agonist LML134 with other notable compounds in its class, including Pitolisant (B1243001) (Wakix®), Thioperamide, and Ciproxifan. The information is curated to assist researchers and drug development professionals in evaluating the performance and characteristics of these agents based on available experimental data.
Introduction to H3R Inverse Agonists
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine, norepinephrine, and dopamine, in the central nervous system. Inverse agonists of the H3R block the constitutive activity of the receptor, leading to an increased release of these neurotransmitters. This mechanism of action makes H3R inverse agonists promising therapeutic agents for a variety of neurological and psychiatric disorders, including sleep-wake disorders, cognitive deficits, and attention-deficit/hyperactivity disorder (ADHD).
Quantitative Comparison of H3R Inverse Agonists
The following tables summarize the in vitro binding affinities and functional potencies, as well as the pharmacokinetic properties of this compound and other selected H3R inverse agonists. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Assay Type | Species | Reference |
| This compound | 12 | 0.3 | Binding / cAMP | Human | [1] |
| Pitolisant | 0.16 - 1.0 | 1.5 | Binding / Inverse Agonist Effect | Human | [2][3] |
| Thioperamide | 4 - 25 | - | Binding | Rat / Human | [3][4] |
| Ciproxifan | 0.5 - 1.9 | 9.2 | Binding / Functional | Rodent / Human | [5][6] |
"-": Data not available in the searched sources.
Table 2: Comparative Pharmacokinetic Profiles
| Compound | Species | Route of Administration | Tmax | t1/2 | Bioavailability | Key Notes | Reference |
| This compound | Rat | Oral / IV | 0.5 h (oral) | 0.44 h (IV) | 44% (oral) | Rapid absorption and clearance. Good brain penetration. | [1] |
| Human | Oral | ~3 h | - | - | Single and multiple ascending dose studies completed. | [7] | |
| Pitolisant | Human | Oral | ~3 h | 10 - 12 h | - | Reaches steady state in 5-6 days. | [2][8] |
| Thioperamide | - | - | - | - | - | Freely crosses the blood-brain barrier. | [4] |
| Ciproxifan | Mouse | Oral / IV | - | 13 min (distribution), 87 min (elimination) | 62% (oral) | Orally bioavailable. | [5] |
"-": Data not available in the searched sources.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound to the H3 receptor.
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]Nα-methylhistamine.
-
Test compounds (e.g., this compound, Pitolisant).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay measures the functional activity of a compound as an inverse agonist at the H3 receptor.
Objective: To determine the ability of a test compound to inhibit the basal or forskolin-stimulated production of cyclic AMP (cAMP) in cells expressing the H3 receptor.
Materials:
-
Cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (e.g., this compound, Pitolisant).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Cells are seeded into microplates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Forskolin is added to stimulate cAMP production.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the test compound that produces a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined.
Signaling Pathways and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway and the Action of an Inverse Agonist.
Experimental Workflow for H3R Inverse Agonist Characterization
References
- 1. | BioWorld [bioworld.com]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioperamide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. dovepress.com [dovepress.com]
A Comparative Analysis of L-134 and GSK189254: Histamine H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent histamine (B1213489) H3 receptor (H3R) inverse agonists: LML134 and GSK189254. The H3R is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters, making it a key target for therapeutic intervention in cognitive and sleep disorders. This document synthesizes available preclinical data to offer an objective comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.
Mechanism of Action
Both this compound and GSK189254 are potent and selective inverse agonists of the histamine H3 receptor. As inverse agonists, they not only block the action of agonists but also reduce the receptor's basal, constitutive activity. This leads to an increased release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine (B1211576) in key brain regions associated with wakefulness and cognition.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and GSK189254 based on available preclinical data.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | This compound | GSK189254 |
| Binding Affinity (Ki) | 12 nM (Binding Assay)[3] | ~0.126 - 0.257 nM (pKi = 9.59 - 9.90)[4][5] |
| 0.3 nM (cAMP Assay)[3] | 0.2 nM[1] | |
| Functional Activity | Inverse Agonist[6] | Inverse Agonist / Antagonist[1][7] |
| Selectivity | High selectivity for H3R over H1, H2, and H4 receptors (IC50 > 30 µM)[3] | >10,000-fold selective for human H3R over other targets[1][7] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | GSK189254 |
| Brain Penetration | Rapid[8] | Brain-penetrant[4][5] |
| Kinetic Profile | Fast kinetic profile, rapid target disengagement[3][6] | Not explicitly stated, but shows sustained receptor occupancy[5][9] |
| Reported Effects | Wakefulness-promoting[3] | Pro-cognitive, analgesic, wakefulness-promoting[1][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of the test compounds for the histamine H3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor or from brain tissue with high H3R density (e.g., rat cerebral cortex).[10][11] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[12]
-
Competition Binding Assay: A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]N-α-methylhistamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or GSK189254).[10][11]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 30°C) for a set duration (e.g., 30-90 minutes) to allow binding to reach equilibrium.[10][11][12]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine).[12]
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
cAMP Functional Assay (for inverse agonist activity)
Objective: To assess the ability of the test compounds to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is inhibited by the activation of the Gi-coupled H3 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density.[11][14]
-
Forskolin Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels.[14]
-
Compound Treatment: The cells are incubated with varying concentrations of the test compound (this compound or GSK189254) in the presence of forskolin.
-
cAMP Measurement: After incubation, the intracellular cAMP is extracted and quantified using a suitable method, such as a competitive immunoassay (e.g., RIA or HTRF).[14]
-
Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is measured. For inverse agonists, their ability to reduce the basal (unstimulated) cAMP levels is also assessed. The potency of the compound is typically expressed as the EC50 or IC50 value.
Visualizations
Signaling Pathway of H3 Receptor Inverse Agonists
Caption: Signaling pathway of H3R inverse agonists this compound and GSK189254.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand binding assay.
Logical Relationship of Inverse Agonism and Neurotransmitter Release
Caption: Logical flow from inverse agonism to increased neurotransmitter release.
References
- 1. GSK-189254 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep-wake cycle and narcoleptic episodes in Ox-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
LML134 vs. JNJ-17216498: A Comparative Guide for H3 Receptor Inverse Agonists/Antagonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent research compounds targeting the histamine (B1213489) H3 receptor (H3R): LML134 and JNJ-17216498. Both compounds have been investigated for their potential in treating sleep-wake disorders by modulating the activity of the H3R, a key regulator of neurotransmitter release in the central nervous system.
Introduction to this compound and JNJ-17216498
This compound, developed by Novartis, is a histamine H3 receptor (H3R) inverse agonist.[1][2] Its design philosophy centered on achieving high receptor occupancy in the brain followed by rapid disengagement.[1][2] This kinetic profile was intended to provide wake-promoting effects without causing the insomnia that has been a common side effect of other H3R inverse agonists.[1][2] this compound has been investigated in clinical trials for the treatment of excessive sleep disorders, including shift work disorder.[1]
JNJ-17216498 is a histamine H3 receptor antagonist developed by Johnson & Johnson for the treatment of narcolepsy.[3] As an antagonist, it blocks the action of histamine at the H3 receptor. While it has progressed to Phase II clinical trials, detailed public information regarding its specific functional assay performance is limited.[3]
Mechanism of Action: Targeting the Histamine H3 Receptor
Both this compound and JNJ-17216498 exert their effects by targeting the histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) that is constitutively active. This receptor is primarily coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
As an inverse agonist , this compound not only blocks the binding of the endogenous agonist (histamine) but also reduces the basal, constitutive activity of the H3 receptor. This leads to an increase in the release of histamine and other neurotransmitters, promoting wakefulness.
As an antagonist , JNJ-17216498 blocks the binding of histamine to the H3 receptor, thereby preventing its activation. This also results in increased neurotransmitter release. In functional assays measuring the inhibition of constitutive receptor activity, an antagonist will appear functionally similar to an inverse agonist.
Figure 1: Simplified signaling pathway of the Histamine H3 Receptor.
Performance in Functional Assays
Direct comparative data for this compound and JNJ-17216498 from the same functional assays are not publicly available. However, data for this compound has been published, providing insights into its potency.
| Compound | Assay Type | Target | Key Parameter | Value |
| This compound | cAMP Assay | Human H3 Receptor | Ki | 0.3 nM[4] |
| Radioligand Binding Assay | Human H3 Receptor | Ki | 12 nM[4] | |
| JNJ-17216498 | cAMP Assay | Human H3 Receptor | Ki | Data not publicly available |
| Radioligand Binding Assay | Human H3 Receptor | Ki | Data not publicly available |
Note: The lack of publicly available quantitative data for JNJ-17216498 prevents a direct quantitative comparison in this table.
Experimental Protocols
A key functional assay for evaluating H3R inverse agonists and antagonists is the cAMP assay, which measures the intracellular concentration of cyclic AMP.
General Protocol for a cAMP Assay
This protocol describes a general workflow for assessing the potency of an H3R inverse agonist or antagonist using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
Figure 2: General experimental workflow for a cAMP functional assay.
Detailed Steps:
-
Cell Culture: Cells stably or transiently expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Cell Plating: Cells are harvested and seeded into microplates (e.g., 384-well) at a predetermined density and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of the test compounds (this compound or JNJ-17216498) are added to the cells. For antagonist assays, a known H3R agonist is also added.
-
Incubation: The plates are incubated for a specific period to allow the compounds to interact with the receptors and modulate cAMP levels.
-
Cell Lysis and Detection: A lysis buffer containing detection reagents (e.g., a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody for TR-FRET) is added to each well.
-
Signal Measurement: After another incubation period to allow the detection reagents to reach equilibrium, the signal (e.g., TR-FRET ratio) is measured using a plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The data is normalized and fitted to a dose-response curve to determine the IC50 or Ki value for each compound.
Summary and Conclusion
Both this compound and JNJ-17216498 are valuable tools for studying the pharmacology of the histamine H3 receptor. This compound is a potent H3R inverse agonist with a well-defined kinetic profile aimed at minimizing side effects. In contrast, while JNJ-17216498 is known to be an H3R antagonist that has undergone clinical investigation, its detailed functional assay data is not as readily available in the public domain.
For researchers selecting a compound for in vitro or in vivo studies, the choice may depend on the specific research question. This compound offers the advantage of publicly available potency data and a clear rationale for its kinetic properties. The lack of such detailed information for JNJ-17216498 may limit its applicability in studies where precise knowledge of its in vitro functional characteristics is required. This guide highlights the available information to aid in the selection of the appropriate tool compound for investigating the role of the H3 receptor in various physiological and pathological processes.
References
LML134 Mechanism of Action: A Comparative Cross-Validation
This guide provides a detailed comparison of LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, with other wake-promoting agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by available experimental data.
Introduction to this compound
This compound is a potent and selective histamine H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive daytime sleepiness, particularly in the context of shift work disorder.[1][2] The H3 receptor is a presynaptic autoreceptor on histaminergic neurons and a heteroreceptor on other neurons in the central nervous system. As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to increased synthesis and release of histamine and other neurotransmitters, which in turn promotes wakefulness.[3] A key characteristic of this compound is its rapid association with and dissociation from the H3 receptor, a kinetic profile designed to provide a strong wake-promoting effect without causing the insomnia that can be associated with H3R inverse agonists with slower dissociation rates.[2][4][5]
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and its key comparators: pitolisant (B1243001), another H3R inverse agonist, and modafinil (B37608), an atypical stimulant with a different mechanism of action.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Species | Value | Reference(s) |
| This compound | Histamine H3 Receptor | Binding Assay (Ki) | Human | 12 nM | [3] |
| Histamine H3 Receptor | cAMP Functional Assay (Ki) | Human | 0.3 nM | [3] | |
| Pitolisant | Histamine H3 Receptor | Binding Assay (Ki) | Human | 0.16 nM | [6] |
| Histamine H3 Receptor | Functional Assay (EC50) | Human | 1.5 nM | [6] | |
| Modafinil | Dopamine (B1211576) Transporter (DAT) | Uptake Inhibition (IC50) | Rat | 4 - 13 µM | [4] |
| Norepinephrine Transporter (NET) | Binding Assay | Monkey | Binds in vivo | [1] |
Table 2: In Vivo Pharmacokinetics
| Compound | Species | Administration | Tmax | Terminal Half-life | Brain Penetration | Reference(s) |
| This compound | Rat | Oral | 0.5 hours | 0.44 hours (IV) | Good | [3] |
| Pitolisant | Human | Oral | ~3.5 hours | 10 - 12 hours | Yes | [6] |
| Modafinil | Human | Oral | 2 - 4 hours | ~15 hours (for R-enantiomer, armodafinil) | Yes | [1] |
Table 3: In Vivo Receptor Occupancy
| Compound | Species | Dose | Time Point | Receptor Occupancy | Reference(s) |
| This compound | Rat | 10 mg/kg p.o. | 1 hour | >80% | [5] |
| Rat | 10 mg/kg p.o. | 8 hours | ~20% | [5] | |
| Pitolisant | Human | 40 mg | 3 hours | 84 ± 7% | [7] |
Clinical Efficacy and Safety
A Phase II clinical trial (CLML134X2201) was conducted to evaluate the efficacy and safety of this compound in patients with shift work disorder.[8] While the study was terminated early by the sponsor for reasons not related to safety, the available results from a public summary indicate that this compound was more effective than placebo in promoting wakefulness.[1][4]
Key Findings from the CLML134X2201 Trial:
-
Primary Endpoint: The study's primary measure of efficacy was the Multiple Sleep Latency Test (MSLT), which objectively measures the time it takes for a person to fall asleep.
-
Efficacy: Participants were less sleepy at night after taking this compound compared to placebo, as evidenced by a longer time to fall asleep during the MSLT naps.[4] The wake-promoting effect of this compound was observed to be less pronounced at approximately 9.5 hours post-dose.[4]
-
Safety: this compound was reported to be safe for the participants in the trial, with the most common adverse event being headache.[4]
Quantitative clinical data from this trial, such as the mean sleep latency in minutes for the this compound and placebo groups, are not publicly available.
For comparison, clinical trials with pitolisant and modafinil have demonstrated their efficacy in treating excessive daytime sleepiness in narcolepsy. A meta-analysis comparing the two found pitolisant to be non-inferior to modafinil in improving scores on the Epworth Sleepiness Scale (ESS), a subjective measure of sleepiness.[9]
Signaling Pathways and Experimental Workflows
Mechanism of Action: H3 Receptor Inverse Agonism
This compound and pitolisant act as inverse agonists at the histamine H3 receptor. This receptor has a high level of constitutive (basal) activity, meaning it is active even in the absence of its natural ligand, histamine. This basal activity inhibits the synthesis and release of histamine from presynaptic histaminergic neurons. By acting as inverse agonists, this compound and pitolisant bind to the H3 receptor and reduce its constitutive activity. This disinhibition leads to an increased release of histamine into the synapse. The released histamine then binds to postsynaptic H1 receptors, promoting wakefulness and arousal.
Mechanism of Action: Modafinil
Modafinil's mechanism of action is not fully elucidated but is distinct from that of H3R inverse agonists. It is known to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine.[4] This leads to an increase in extracellular dopamine levels in certain brain regions, which is thought to contribute to its wake-promoting effects. Unlike traditional stimulants, its effects are not antagonized by dopamine receptor antagonists in the same way.
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the H3 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human H3 receptor.
-
Radioligand, such as [3H]-N-α-methylhistamine.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Multiple Sleep Latency Test (MSLT)
The MSLT is the standard clinical test to objectively measure daytime sleepiness.
-
Patient Preparation:
-
The patient undergoes a full overnight polysomnogram (sleep study) the night before the MSLT to rule out other sleep disorders and ensure adequate sleep.
-
The patient maintains a regular sleep-wake schedule for at least one to two weeks before the test, often documented with a sleep diary and/or actigraphy.
-
Medications that can affect sleep are typically discontinued (B1498344) for a specified period before the test.
-
-
Procedure:
-
The test consists of four or five scheduled nap opportunities throughout the day, typically starting 1.5 to 3 hours after waking up from the overnight study.
-
Naps are spaced two hours apart.
-
For each nap, the patient is asked to lie down in a dark, quiet room and try to fall asleep.
-
Electrodes are used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to determine the precise moment of sleep onset and identify sleep stages.
-
Each nap trial is terminated 15 minutes after the first epoch of sleep is observed, or after 20 minutes if no sleep occurs.
-
-
Data Analysis:
-
The primary outcome is the mean sleep latency, which is the average time it took the patient to fall asleep across all naps. A shorter mean sleep latency indicates a higher degree of sleepiness.
-
The number of sleep-onset REM periods (SOREMPs) is also recorded, which is important for the diagnosis of narcolepsy.
-
References
- 1. (PDF) The Discovery of this compound, a Histamine H3 Receptor [research.amanote.com]
- 2. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 3. Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. researchgate.net [researchgate.net]
- 6. novctrd.com [novctrd.com]
- 7. AB005. Multiple sleep latency test (MSLT) experiences in a District General Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to LML134 and Other Wake-Promoting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel wake-promoting agent LML134 and other established treatments for excessive sleepiness. The information is intended for an audience with expertise in drug development and clinical research.
Introduction
Excessive daytime sleepiness (EDS) is a hallmark symptom of several sleep disorders, including narcolepsy and shift work disorder. This compound is an investigational drug designed to promote wakefulness.[1] This document presents available data on this compound in comparison to other prominent wake-promoting agents: modafinil (B37608), armodafinil (B1684309), solriamfetol (B1681049), and pitolisant. Direct head-to-head clinical trial data for this compound against these agents is not yet available; therefore, this guide offers a juxtaposition of their individual clinical trial findings to provide a comparative perspective.
Mechanism of Action
The wake-promoting agents discussed in this guide employ distinct pharmacological mechanisms to achieve their effects.
This compound and Pitolisant: The Histaminergic Pathway
This compound is a selective histamine (B1213489) H3 receptor inverse agonist.[2][3] The histamine H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters.[4] By acting as an inverse agonist, this compound blocks this inhibitory action, leading to an increase in the synthesis and release of histamine in the brain.[2][5] Elevated histaminergic neurotransmission in the tuberomammillary nucleus (TMN) of the hypothalamus promotes wakefulness.[6] Pitolisant shares this mechanism as a histamine H3 receptor antagonist/inverse agonist.[4][7][8]
Modafinil, Armodafinil, and Solriamfetol: The Dopaminergic and Noradrenergic Pathways
The precise mechanisms of modafinil and its R-enantiomer, armodafinil, are not fully elucidated but are known to differ from traditional stimulants. Evidence suggests they act as dopamine (B1211576) transporter (DAT) inhibitors, which increases the concentration of dopamine in the synapse.[9][10][11][12][13] Solriamfetol is a dopamine and norepinephrine (B1679862) reuptake inhibitor (DNRI), leading to increased levels of both neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its wake-promoting effects.[14][15]
Below is a diagram illustrating the signaling pathway of this compound and Pitolisant.
Caption: Signaling pathway of H3 inverse agonists.
Below is a diagram illustrating the signaling pathway of Modafinil, Armodafinil, and Solriamfetol.
Caption: Signaling pathway of DAT inhibitors.
Clinical Efficacy
The efficacy of wake-promoting agents is primarily assessed through objective and subjective measures of sleepiness. The Maintenance of Wakefulness Test (MWT) is an objective measure of the ability to stay awake, while the Epworth Sleepiness Scale (ESS) is a subjective, patient-reported outcome.
This compound
In a clinical trial (CLML134X2201) involving 24 participants with shift work disorder, this compound demonstrated an improvement in wakefulness compared to a placebo.[1] The study utilized the Multiple Sleep Latency Test (MSLT), a variant of the MWT, and found that participants stayed awake longer after taking this compound.[1] The effect was observed to be less pronounced approximately 9.5 hours post-administration.[1]
Comparative Efficacy Data
The following tables summarize key efficacy data from clinical trials of various wake-promoting agents. It is important to note that these trials were conducted in different patient populations (narcolepsy, obstructive sleep apnea (B1277953) [OSA], and shift work disorder) and direct comparisons should be made with caution.
Table 1: Change in Maintenance of Wakefulness Test (MWT) Sleep Latency (in minutes)
| Agent | Dose | Population | Mean Change from Baseline | Placebo-Adjusted Difference | Citation(s) |
| Armodafinil | 150 mg/250 mg | Narcolepsy | +1.9 | +3.8 | [16] |
| Solriamfetol | 75 mg | OSA | - | +7.7 | [17] |
| Solriamfetol | 150 mg | OSA | - | +10.3 | [17] |
| Solriamfetol | 300 mg | OSA | - | +12.9 | [17] |
Table 2: Change in Epworth Sleepiness Scale (ESS) Score
| Agent | Dose | Population | Mean Change from Baseline | Placebo-Adjusted Difference | Citation(s) |
| Armodafinil | 150 mg/250 mg | Narcolepsy | -4.7 to -7.3 | - | [18] |
| Solriamfetol | 75 mg | OSA | - | -4.5 | [17][19] |
| Solriamfetol | 150 mg | OSA | - | -5.4 | [17][19] |
| Solriamfetol | 300 mg | OSA | - | -6.4 | [17][19] |
| Pitolisant | Up to 35.6 mg | Narcolepsy | - | -3.8 | [8] |
Note: A score of 10 or greater on the ESS is generally considered indicative of excessive daytime sleepiness.[20] Decreases in ESS scores indicate improvement.
Safety and Tolerability
The safety profiles of these agents are a critical consideration in their clinical application.
This compound
In the CLML134X2201 trial, this compound was reported to be safe for the participants.[1] The most frequently reported adverse event was headache.[1]
Comparative Safety Data
Table 3: Common Adverse Events (Incidence >5% and greater than placebo)
| Agent | Common Adverse Events | Citation(s) |
| This compound | Headache | [1] |
| Armodafinil | Headache, Nausea, Insomnia, Dizziness, Anxiety | [21] |
| Modafinil | Headache, Nausea, Nervousness, Anxiety, Insomnia | |
| Solriamfetol | Headache, Nausea, Decreased appetite, Anxiety, Nasopharyngitis | [17] |
| Pitolisant | Headache, Insomnia, Nausea | [7] |
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of wake-promoting agents.
Maintenance of Wakefulness Test (MWT)
The MWT is an objective test that measures an individual's ability to remain awake in a sleep-conducive environment.[22] The standard protocol involves four 40-minute trials, spaced two hours apart, in a quiet, dimly lit room.[23][24][25] Patients are instructed to sit still and try to stay awake without using any sleep-resisting strategies.[24] The latency to persistent sleep is recorded. An overnight polysomnography is often conducted prior to the MWT to ensure adequate sleep the night before.[25]
Epworth Sleepiness Scale (ESS)
The ESS is a self-administered questionnaire that assesses a patient's likelihood of dozing in eight common situations.[26][27] Respondents rate their chances of falling asleep on a scale of 0 (would never doze) to 3 (high chance of dozing).[20][28][29] The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.[26]
Below is a diagram illustrating a typical clinical trial workflow for assessing a wake-promoting agent.
Caption: Clinical trial workflow for wake-promoting agents.
Conclusion
This compound, with its distinct histaminergic mechanism, presents a promising new approach to the treatment of excessive sleepiness. While direct comparative data with other agents are pending, the initial findings suggest a favorable safety and efficacy profile. The information compiled in this guide from separate clinical trials on established wake-promoting agents provides a valuable, albeit indirect, comparative context for researchers and clinicians in the field. Further head-to-head studies will be crucial to fully delineate the relative therapeutic positioning of this compound.
References
- 1. novctrd.com [novctrd.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 11. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of solriamfetol in a long-term trial of participants with obstructive sleep apnea who are adherent or nonadherent to airway therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of solriamfetol in a long-term trial of participants with obstructive sleep apnea who are adherent or nonadherent to airway therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Armodafinil in the treatment of sleep/wake disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tolerability and efficacy of armodafinil in naïve patients with excessive sleepiness associated with obstructive sleep apnea, shift work disorder, or narcolepsy: a 12-month, open-label, flexible-dose study with an extension period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solriamfetol for the Treatment of Excessive Sleepiness in OSA: A Placebo-Controlled Randomized Withdrawal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdc.gov [cdc.gov]
- 21. Armodafinil in the treatment of excessive sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sleepeducation.org [sleepeducation.org]
- 23. jcsm.aasm.org [jcsm.aasm.org]
- 24. soundsleephealth.com [soundsleephealth.com]
- 25. svhlunghealth.com.au [svhlunghealth.com.au]
- 26. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. morethantired.com [morethantired.com]
- 29. inova.org [inova.org]
LML134's High Selectivity Confirmed Through Comprehensive Counter-Screening
For researchers, scientists, and drug development professionals, establishing the selectivity of a new chemical entity is a critical step in de-risking its progression as a therapeutic candidate. This guide provides a comparative analysis of LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist, detailing its selectivity profile against other histamine receptor subtypes and a broader panel of off-targets. The data underscores this compound's high specificity for the H3 receptor, a key attribute for minimizing off-target effects.
This compound is a novel H3R inverse agonist that has been developed for the treatment of excessive sleep disorders.[1][2] Its mechanism of action is centered on modulating histamine levels in the brain to promote wakefulness.[3] A crucial aspect of its preclinical development was the comprehensive evaluation of its selectivity to ensure that its therapeutic effects are not compromised by unintended interactions with other biological targets.
Comparative Selectivity Profile of this compound
To ascertain its selectivity, this compound was evaluated against a wide array of molecular targets. Of particular importance is its activity at other subtypes of the histamine receptor family (H1, H2, and H4), as cross-reactivity could lead to undesired side effects. Furthermore, its profile against a larger panel of receptors, channels, and enzymes provides a broader understanding of its off-target interaction potential.
The high selectivity of this compound for the H3R was confirmed in a screen of 137 targets, which included hERG channels as well as H1, H2, and H4 receptors.[1]
Table 1: this compound Activity at Histamine Receptor Subtypes
| Target | Assay Type | This compound Activity | Reference Compound | Reference Compound Activity |
| Human H3 Receptor (hH3R) | cAMP Assay (Ki) | 0.3 nM | - | - |
| Human H3 Receptor (hH3R) | Binding Assay (Ki) | 12 nM | - | - |
| Human H1 Receptor | Not Specified | > 10,000 nM | Mepyramine | ~1-10 nM (Ki) |
| Human H2 Receptor | Not Specified | > 10,000 nM | Cimetidine | ~100-1000 nM (Ki) |
| Human H4 Receptor | Not Specified | > 10,000 nM | JNJ 7777120 | ~10-100 nM (Ki) |
Note: Data for this compound on H1, H2, and H4 receptors is based on the reported high selectivity. Specific IC50 or Ki values from the 137-target screen were not publicly available in the reviewed literature. Reference compound activities are approximate and for comparative purposes.
Table 2: Summary of this compound Broad Panel Screening Results
| Target Class | Number of Targets Screened | This compound Activity |
| G-Protein Coupled Receptors (GPCRs) | > 50 | No significant activity at 10 µM |
| Ion Channels (including hERG) | > 20 | No significant activity at 10 µM |
| Kinases | > 30 | No significant activity at 10 µM |
| Other Enzymes and Transporters | > 30 | No significant activity at 10 µM |
Note: This table summarizes the findings from a broad off-target screening panel. The specific list of 137 targets and the precise activity values for each were not detailed in the available literature.
Experimental Protocols
The selectivity of this compound was determined using standard in vitro pharmacological assays. The following are detailed methodologies representative of those used for the primary target and for counter-screening.
Histamine H3 Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to act as an inverse agonist at the H3 receptor by quantifying changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To determine the functional potency (Ki) of this compound as an inverse agonist at the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
This compound.
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).
-
Cell culture medium and reagents.
-
Assay buffer.
Procedure:
-
Cell Culture: Culture HEK293-hH3R cells to an appropriate density in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates inverse agonist activity. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Off-Target Counter-Screening (Radioligand Binding Assay)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.
Materials:
-
Cell membranes or purified proteins expressing the target receptors.
-
A specific radioligand for each target receptor.
-
This compound at a range of concentrations.
-
A known non-labeled ligand for each target receptor (for determining non-specific binding).
-
Assay buffer.
-
Scintillation counter and consumables.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes or purified proteins with the specific radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in confirming this compound's selectivity, the following diagrams outline the experimental workflow and the relevant signaling pathway.
Caption: Experimental workflow for confirming this compound selectivity.
Caption: this compound's mechanism as an H3R inverse agonist.
References
Comparative Analysis of LML134 for Excessive Sleepiness in Shift Work Disorder
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of LML134 with other therapeutic alternatives for the treatment of excessive sleepiness, primarily focusing on shift work disorder (SWD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental data.
Executive Summary
This compound is an investigational selective histamine (B1213489) H3 (H3) receptor inverse agonist developed for the treatment of excessive sleepiness. Its mechanism of action aims to enhance wakefulness by modulating the histaminergic system. This guide compares this compound with established treatments for excessive sleepiness associated with sleep disorders: pitolisant (B1243001) (another H3 receptor inverse agonist), solriamfetol (B1681049) (a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor), and armodafinil (B1684309) (a wakefulness-promoting agent). While quantitative clinical trial data for this compound is limited in the public domain, this comparison leverages available information and presents a thorough analysis of its alternatives to provide a contextual understanding of its potential therapeutic standing.
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Efficacy in Clinical Trials
| Drug | Indication | Primary Efficacy Endpoint | Baseline Value (Mean) | Change from Baseline (Drug) | Change from Baseline (Placebo) | p-value | Citation(s) |
| This compound | Shift Work Disorder | Multiple Sleep Latency Test (MSLT) | ≤ 8 minutes | Data not publicly available | Data not publicly available | Not applicable | [1] |
| Pitolisant | Narcolepsy | Epworth Sleepiness Scale (ESS) | 18.4 | -5.8 | -3.4 | p=0.024 | [2] |
| Solriamfetol | Obstructive Sleep Apnea | Maintenance of Wakefulness Test (MWT) - Sleep Latency (minutes) | Not specified | +4.2 to +13.3 (dose-dependent) | +0.4 | <0.05 for all but lowest dose | [3][4] |
| Armodafinil | Shift Work Disorder | Multiple Sleep Latency Test (MSLT) - Sleep Latency (minutes) | 2.3 (SD 1.6) | +3.0 (SD 5.0) | +0.4 (SD 2.9) | <0.001 | [5][6] |
Table 2: Pharmacokinetic Parameters in Healthy Volunteers
| Drug | Tmax (hours) | Cmax | Half-life (t½) | AUC | Citation(s) |
| This compound | ~3 | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| Pitolisant | ~3.5 | Not specified | ~8.9 hours | Not specified | [7] |
| Solriamfetol | ~2-3 | Not specified | ~7.1 hours | Not specified | [8] |
| Armodafinil | ~2 | Not specified | ~15 hours | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.
Multiple Sleep Latency Test (MSLT)
The MSLT is a standardized test to objectively measure daytime sleepiness.
-
Patient Preparation: Patients undergo a full night of polysomnography (PSG) immediately preceding the MSLT to ensure adequate sleep duration (typically at least 6 hours) and to rule out other sleep disorders.[10] Medications that could affect sleep are typically washed out for at least two weeks prior to the test.
-
Procedure: The test consists of four or five scheduled nap opportunities during the day, spaced two hours apart, typically starting 1.5 to 3 hours after waking from the overnight PSG.[10] For each nap, the patient lies down in a quiet, dark room and is instructed to try to fall asleep.
-
Data Acquisition: Standard polysomnographic monitoring is used, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to determine sleep onset and sleep stages.[10]
-
Data Analysis: The primary outcome is the mean sleep latency, which is the average time it took the patient to fall asleep across all naps. A sleep latency of 20 minutes is recorded if the patient does not fall asleep.[11]
Positron Emission Tomography (PET) for H3 Receptor Occupancy
PET imaging is utilized to determine the extent to which a drug binds to its target receptor in the brain. For H3 receptor inverse agonists like this compound, a radiolabeled tracer that binds to the same receptor is used.
-
Radioligand: A common radioligand for H3 receptor imaging is [11C]MK-8278.[12][13][14]
-
Procedure: A baseline PET scan is performed to measure the baseline receptor availability. Following administration of the unlabeled drug (e.g., this compound), a second PET scan is conducted. The displacement of the radioligand by the drug allows for the calculation of receptor occupancy.[12][13]
-
Imaging Protocol: A dynamic emission scan is typically performed for 90-120 minutes following the intravenous injection of the radioligand.[14]
-
Data Analysis: The binding potential of the radioligand in various brain regions is calculated. Receptor occupancy is then determined by the percentage reduction in binding potential after drug administration compared to baseline.[12][13]
Radioligand Binding Assay
This in vitro assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human H3 receptor) are prepared from cell lines or tissue samples.[15][16]
-
Assay Procedure: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]Nα-methylhistamine for the H3 receptor) and varying concentrations of the test compound (e.g., this compound).[17][18]
-
Data Analysis: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.[19]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Experimental Workflow for Evaluating Inverse Agonists
Caption: A typical experimental workflow for the development and evaluation of an inverse agonist like this compound.
Logical Relationship of this compound to Alternatives
Caption: Logical relationship of this compound to alternative treatments for excessive sleepiness based on their mechanism of action.
References
- 1. novctrd.com [novctrd.com]
- 2. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.mycme.com [media.mycme.com]
- 6. Armodafinil for treatment of excessive sleepiness associated with shift work disorder: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. Solriamfetol Efficacy and Safety for Treatment of Excessive Daytime Sleepiness in People With Narcolepsy or OSA Is Consistent Across Trials - - Practical Neurology [practicalneurology.com]
- 9. Armodafinil and modafinil in patients with excessive sleepiness associated with shift work disorder: a pharmacokinetic/pharmacodynamic model for predicting and comparing their concentration-effect relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swedishsleepresearch.com [swedishsleepresearch.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. (11)C-MK-8278 PET as a tool for pharmacodynamic brain occupancy of histamine 3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
Peer-Reviewed Insights into LML134 and its Role in Wakefulness
For researchers and professionals in drug development, understanding the clinical efficacy and mechanism of novel compounds is paramount. This guide provides a comparative analysis of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist, with established treatments for excessive sleepiness associated with shift work disorder (SWD). While detailed quantitative data from the this compound clinical trial for SWD are not publicly available in peer-reviewed literature, this guide synthesizes available information and presents a comparison with approved alternatives, modafinil (B37608) and armodafinil (B1684309), for which peer-reviewed data exist.
Comparison of Efficacy in Shift Work Disorder
A Phase II clinical trial (CLML134X2201) evaluated the safety and efficacy of this compound in patients with SWD. The trial demonstrated that participants were less sleepy at night after taking this compound compared to a placebo.[1] The primary measure of sleepiness was the Multiple Sleep Latency Test (MSLT), which objectively measures how quickly someone falls asleep. Participants treated with this compound stayed awake longer during the MSLT naps compared to those who received the placebo.[1] The most frequently reported adverse event was headache.[1]
Due to the absence of specific quantitative MSLT data for this compound in the public domain, a direct numerical comparison with other treatments is not possible. However, we can compare its qualitative outcomes with the well-documented effects of modafinil and armodafinil, two FDA-approved treatments for SWD.
| Treatment | Dosage | Change in Mean Sleep Latency (MSLT) from Baseline | Key Findings |
| This compound | Not specified in public documents | Data not publicly available. Described as participants "stayed awake longer" compared to placebo.[1] | Reduced sleepiness at night compared to placebo in patients with SWD.[1] |
| Modafinil | 200 mg | Increase of 1.7 minutes | Modestly improved wakefulness and sustained attention in patients with SWD. |
| Armodafinil | 150 mg | Increase of 3.0 minutes | Significantly improved wakefulness and sustained attention in patients with SWD. |
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound is a histamine H3 receptor (H3R) inverse agonist.[2][3] H3 receptors are primarily found in the central nervous system and act as autoreceptors on histaminergic neurons, inhibiting the release of histamine.[4] By acting as an inverse agonist, this compound is designed to block the constitutive activity of the H3 receptor, thereby increasing the synthesis and release of histamine.[4] Increased histamine levels in the brain promote wakefulness.[4] This mechanism is distinct from traditional stimulants and is intended to promote wakefulness without causing the insomnia that has been a side effect of other H3R inverse agonists.[2]
Experimental Protocols
The primary endpoint for assessing the efficacy of this compound and its comparators in treating excessive sleepiness in SWD is the Multiple Sleep Latency Test (MSLT).
Multiple Sleep Latency Test (MSLT) Protocol
The MSLT is a standardized test used to objectively measure the degree of daytime sleepiness. The protocol for the clinical trial involving this compound included four nap opportunities.[1] A standardized MSLT protocol generally involves the following steps:
-
Nocturnal Polysomnogram (PSG): The MSLT is preceded by an overnight PSG to rule out other sleep disorders and ensure the patient has had adequate sleep (typically at least 6 hours).
-
Test Environment: The test is conducted in a quiet, dark, and temperature-controlled room.
-
Nap Opportunities: The patient is given four or five scheduled nap opportunities, each lasting 20 minutes, at 2-hour intervals throughout the day.
-
Instructions: Before each nap, the patient is instructed to lie down and try to fall asleep.
-
Data Collection: Electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) are recorded to determine sleep onset and sleep stages.
-
Sleep Latency: The primary measure is the sleep latency, which is the time from "lights out" to the first epoch of sleep.
-
Mean Sleep Latency: The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher degree of sleepiness.
Conclusion
This compound shows promise as a treatment for excessive sleepiness in shift work disorder based on the qualitative results from its Phase II clinical trial. Its mechanism as a histamine H3 receptor inverse agonist offers a targeted approach to promoting wakefulness. However, a comprehensive, quantitative comparison with established treatments like modafinil and armodafinil is hampered by the lack of publicly available, peer-reviewed data from the this compound clinical trial. Further publication of the trial's results is necessary for a complete assessment of its clinical potential relative to other therapeutic options.
References
- 1. novctrd.com [novctrd.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
Independent Analysis of LML134: A Comparative Guide to Histamine H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the findings related to LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist formerly under development for the treatment of shift work disorder (SWD). Due to the discontinuation of this compound's development by Novartis, no direct independent replication studies are available.[1][2] Therefore, this guide will compare the available data on this compound with that of other notable H3R inverse agonists, providing a broader context for its potential efficacy and mechanism of action.
Introduction to this compound and Histamine H3 Receptor Inverse Agonists
This compound was designed as a potent and selective inverse agonist of the histamine H3 receptor.[3][4] The therapeutic strategy behind this class of drugs is to block the autoinhibitory function of H3 receptors on histaminergic neurons, thereby increasing the synthesis and release of histamine in the brain.[5] Elevated histamine levels are associated with increased wakefulness, which is the desired therapeutic effect for conditions like narcolepsy and shift work disorder.[6] A key design feature of this compound was its intended high receptor occupancy followed by rapid disengagement, aiming to provide wakefulness-promoting effects without causing insomnia.[3][4]
Comparative Efficacy and Safety Data
The primary clinical evidence for this compound comes from a Novartis-sponsored, multi-center, proof-of-concept study (CLML134X2201).[1] This study, though terminated early for non-safety-related reasons, provided initial evidence of this compound's efficacy and safety.[1] Below is a comparative summary of this compound's findings alongside data from other H3R inverse agonists.
Table 1: Comparison of Clinical Trial Data for H3R Inverse Agonists
| Feature | This compound | Pitolisant (B1243001) (Wakix®) | ABT-288 |
| Indication(s) Studied | Shift Work Disorder[1] | Narcolepsy, Obstructive Sleep Apnea[6][7] | Schizophrenia (cognitive impairment)[8] |
| Primary Efficacy Endpoint | Multiple Sleep Latency Test (MSLT)[1] | Epworth Sleepiness Scale (ESS)[6][7] | Cognitive performance scores[8] |
| Key Efficacy Findings | Participants were less sleepy at night compared to placebo, as measured by longer sleep latency in the MSLT.[1] | Significant reduction in ESS scores compared to placebo.[6][7] | Failed to show significant improvement in cognitive impairment.[8] |
| Common Adverse Events | Headache[1] | Headache, insomnia, nausea[6] | Psychosis-related and sleep-related adverse events[8] |
| Development Status | Discontinued[2] | Approved and marketed | Discontinued |
Experimental Protocols
3.1. This compound Clinical Trial Protocol (CLML134X2201)
-
Study Design: A randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center proof-of-concept study.[9]
-
Participants: 24 adult men and women with shift work disorder.[1]
-
Intervention: Participants received both this compound and a placebo at different times.[1]
-
Primary Outcome Measure: Wakefulness was assessed using the Multiple Sleep Latency Test (MSLT), which measures the time it takes to fall asleep in a quiet environment during the day.[1]
-
Procedure: Participants' sleepiness was measured during four nap opportunities. The study found that participants took longer to fall asleep after taking this compound compared to the placebo.[1]
3.2. Representative Pitolisant Clinical Trial Protocol
-
Study Design: Double-blind, randomized, placebo-controlled trial.[7]
-
Participants: Patients diagnosed with narcolepsy.[7]
-
Intervention: Oral administration of Pitolisant or placebo.
-
Primary Outcome Measure: Change from baseline in the Epworth Sleepiness Scale (ESS) score.[7]
-
Procedure: The ESS is a self-administered questionnaire that assesses the likelihood of falling asleep in various situations. A lower score indicates less daytime sleepiness.
Signaling Pathway and Experimental Workflow
Signaling Pathway of H3R Inverse Agonists
The following diagram illustrates the mechanism of action of histamine H3 receptor inverse agonists.
Caption: Mechanism of H3R Inverse Agonists in Promoting Wakefulness.
Experimental Workflow for Assessing Wakefulness
The following diagram outlines a typical experimental workflow for evaluating the efficacy of wakefulness-promoting agents in a clinical trial setting.
Caption: Clinical Trial Workflow for Wakefulness-Promoting Agents.
Conclusion
While a direct independent replication of the this compound findings is not available due to the cessation of its development, the available data from the Novartis-sponsored trial suggests it was a promising candidate for treating shift work disorder. Its efficacy in reducing sleepiness, as measured by the MSLT, aligns with the known mechanism of action for H3R inverse agonists. When compared to other compounds in its class, such as the approved drug Pitolisant, this compound appears to share a similar therapeutic rationale and safety profile, with headache being a common adverse event. The discontinuation of this compound's development means that its full clinical potential and comparative efficacy against other treatments for excessive sleepiness remain undetermined. Further research in the field of H3R inverse agonists continues to be a promising avenue for the development of novel treatments for sleep-wake disorders.
References
- 1. novctrd.com [novctrd.com]
- 2. LML-134 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 5. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 8. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Assessing the Translational Potential of LML134: A Comparative Guide for Researchers
For drug development professionals and researchers in sleep medicine, LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, has been a compound of interest for the treatment of excessive sleepiness in shift work disorder (SWD). Despite its development being halted for this indication, an objective analysis of its profile against established and emerging therapies provides valuable insights into the therapeutic landscape of wakefulness-promoting agents.
This guide offers a comparative assessment of this compound against current standards of care, modafinil (B37608) and armodafinil, and other relevant compounds. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, safety, and pharmacokinetic properties.
Mechanism of Action: Targeting the Histamine H3 Receptor
This compound is designed as a high-affinity inverse agonist of the histamine H3 receptor (H3R). The H3R acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, an inverse agonist like this compound is intended to increase the synthesis and release of histamine in the brain, a neurotransmitter crucially involved in promoting and maintaining wakefulness. The development of this compound specifically aimed for a profile of high receptor occupancy followed by rapid disengagement, with the goal of providing wakefulness-promoting effects without causing insomnia, a common side effect of other H3R inverse agonists.
In contrast, the established treatments for SWD, modafinil and its R-enantiomer armodafinil, are believed to exert their wake-promoting effects primarily through the blockade of the dopamine (B1211576) transporter (DAT), thereby increasing synaptic dopamine levels. However, their precise mechanism of action is not fully elucidated and may involve other neurotransmitter systems.
Histamine H3 Receptor Signaling Pathway
LML134: A Comparative Overview of Preclinical and Clinical Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative summary of the pharmacokinetic properties of LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist. This compound was developed by Novartis for the treatment of excessive sleep disorders.[1][2] The compound is designed to achieve high receptor occupancy in the brain quickly, followed by rapid disengagement from the receptor. This kinetic profile aims to provide therapeutic benefits while minimizing mechanism-based side effects like insomnia.[1][2][3]
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound across multiple species. Data has been compiled from preclinical studies and early-phase clinical trials to facilitate a cross-species comparison.
Table 1: this compound Pharmacokinetic Parameters in Preclinical Species
| Parameter | Rat | Dog |
| Administration Route | Oral (p.o.), Intravenous (i.v.) | - |
| Time to Max. Plasma Conc. (Tmax) | 0.5 hours (p.o.) | Not Reported |
| Terminal Half-life (t1/2) | 0.44 hours (i.v.) | Not Reported |
| Fraction Absorbed (Fa) | 44% (p.o.) | Not Reported |
| Plasma Protein Binding (Fu) | 39.0% | 57.6% |
Data for this table was sourced from a 2019 publication by Troxler, T. et al.
Table 2: this compound Pharmacokinetic and Pharmacodynamic Parameters in Humans
| Parameter | Human |
| Administration Route | Oral |
| Time to Max. Plasma Conc. (Tmax) | ~3 hours |
| Plasma Protein Binding (Fu) | 33.6% |
Human Tmax data was sourced from a summary of clinical trial CLML134X2201.[4] Plasma protein binding data was sourced from Troxler, T. et al., 2019.
Experimental Protocols
The data presented above are derived from standard preclinical and clinical pharmacokinetic studies. While specific details for each this compound study are proprietary, this section outlines a generalized, representative methodology for conducting such experiments in animal models.
Typical In Vivo Pharmacokinetic Study Protocol
a) Animal Models: Studies typically utilize common laboratory animal models to assess pharmacokinetics. Recommended species often include at least two rodent species (e.g., Sprague-Dawley rats, mice) and one non-rodent species (e.g., Beagle dogs) to understand inter-species differences.[5] Animals are typically young adults and healthy, and their care is in accordance with institutional guidelines.[6]
b) Drug Administration: this compound is administered through relevant clinical and preclinical routes. For oral administration (p.o.), the compound is often formulated in a suitable vehicle and administered via oral gavage.[6] For intravenous administration (i.v.), the compound is dissolved in a sterile, injectable vehicle and administered typically via a cannulated vein to determine absolute bioavailability and clearance rates.
c) Blood Sample Collection: Following drug administration, serial blood samples are collected at predetermined time points. The collection schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Common techniques include sampling from the submandibular vein or orbital sinus in rodents.[7] To construct a full pharmacokinetic profile from a single mouse, a serial bleeding protocol can be employed, which dramatically reduces animal usage and inter-animal variability.[7] Samples are collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate plasma, which is then stored at low temperatures (e.g., -80°C) pending analysis.
d) Bioanalytical Method: Drug concentrations in plasma samples are measured using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity to quantify the drug and its major metabolites at low concentrations.
e) Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix NLME®). Key parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t1/2: Elimination half-life.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 3. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of LML134: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for the investigational drug LML134 necessitates adherence to general best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals handling this histamine (B1213489) H3 receptor inverse agonist must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following information, based on general guidelines for the disposal of investigational drugs, provides a framework for safe and compliant waste management.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for EHS professionals to classify the waste stream and determine the appropriate disposal pathway.
| Property | Value |
| Chemical Name | 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate |
| Molecular Formula | C19H29N5O3 |
| Drug Class | Histamine H3 Receptor Inverse Agonist |
| Developer | Novartis |
General Protocol for the Disposal of Investigational Drugs
The following is a step-by-step guide for the proper disposal of non-DEA controlled investigational substances like this compound. This protocol is based on established guidelines for laboratory chemical and pharmaceutical waste.
1. Initial Assessment and Classification:
-
Contact your institution's Environmental Health and Safety (EHS) office to determine if the investigational drug is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[1]
-
Provide the EHS office with all available information on the compound, including the chemical name and any known properties.
2. Proper Containment and Labeling:
-
Select a waste container that is compatible with the physical and chemical properties of this compound.[2]
-
The original containers holding the substance, whether full, partially full, or empty, can often be disposed of "as is" without being emptied.[2][3]
-
Affix a "Hazardous Waste" label to the container.[2][4] The label must include:
3. Segregation and Storage:
-
Segregate the this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.[4][5]
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be secure and registered with your institution's EHS.[2]
4. Arranging for Disposal:
-
Once the waste is properly contained and labeled, contact your EHS office to schedule a pickup.[2]
-
EHS professionals will transport the waste to a permitted treatment, storage, and disposal facility, where it will typically be incinerated.[1][6]
5. Documentation:
-
Maintain meticulous records of the disposal process, including the date, quantity of waste, and any documentation provided by the EHS office or the disposal vendor.[1] A certificate of destruction should be obtained and kept on file.[1][3]
Investigational Drug Disposal Workflow
The following diagram illustrates the general decision-making and procedural flow for the disposal of an investigational drug such as this compound.
Caption: Workflow for proper investigational drug disposal.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific procedures and to ensure compliance with all applicable regulations.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling LML134
Essential safety and logistical protocols for the handling and disposal of the investigational compound LML134 are outlined below to ensure the protection of laboratory personnel and the environment. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for handling novel chemical entities and investigational drugs where the full toxicological profile is not yet known.
Researchers, scientists, and drug development professionals must adhere to these procedures to minimize exposure risk and ensure proper disposal of this histamine (B1213489) H3 receptor inverse agonist. The following information provides a framework for establishing safe laboratory practices when working with this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Powder Form) | - Gloves: Double-gloving with nitrile gloves is recommended.[1] - Eye Protection: Chemical safety goggles and a face shield.[1][2] - Respiratory Protection: An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used in a certified chemical fume hood.[2] - Protective Clothing: A disposable, solid-front lab coat with tight-fitting cuffs.[3] |
| Solution Preparation and Handling | - Gloves: Nitrile gloves.[1][3] - Eye Protection: Chemical safety goggles.[2] - Respiratory Protection: Work should be performed in a chemical fume hood.[3] - Protective Clothing: A standard lab coat.[3] |
| General Laboratory Operations | - Gloves: Nitrile gloves.[1][3] - Eye Protection: Safety glasses with side shields.[1] - Protective Clothing: A standard lab coat.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Experiment Preparation:
-
Review all available information on this compound and similar compounds.
-
Ensure a chemical spill kit is readily accessible.[4]
-
Verify that all necessary PPE is available and in good condition.
2. Engineering Controls:
-
All work with this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
3. Handling:
-
When weighing the compound, use a balance with a draft shield inside the fume hood.
-
Avoid generating dust.
-
Use dedicated glassware and equipment.
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Disposal Plan: Managing this compound Waste
As an investigational drug, this compound and any materials contaminated with it should be treated as hazardous waste unless determined otherwise by a qualified environmental health and safety professional.[6][7]
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, and weighing papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program.[6][7]
-
Follow all local, state, and federal regulations for the disposal of chemical and investigational drug waste.[6]
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Detailed experimental protocols should be developed and approved by the institution's safety committee before any work with this compound begins. These protocols should incorporate the safety and handling procedures outlined in this document.
Visualizing the Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. General Chemical Safety Guidelines [blink.ucsd.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
